molecular formula C20H36O5 B10766514 Lagochiline

Lagochiline

Katalognummer: B10766514
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: XYPPDQHBNJURHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lagochilline is a diterpenoid alkaloid isolated primarily from plants of the genus Lagochilus, with its most prominent research applications centering on its pharmacological properties. Its primary value to the scientific community lies in its well-documented sedative and mild anesthetic (local anesthetic) effects. Researchers investigate Lagochilline to elucidate its mechanism of action, which is believed to involve interaction with neurotransmitter systems and ion channels in the central and peripheral nervous systems, potentially offering a unique profile compared to synthetic alternatives. Current research focuses on its potential application in models of anxiety, sleep disorders, and as a template for developing novel therapeutic agents. This compound serves as a crucial tool for phytochemical studies, natural product chemistry, and comparative pharmacology, providing insights into the structure-activity relationships of plant-derived neuroactive substances. As a reference standard, it is essential for the qualitative and quantitative analysis of Lagochilus species. All studies must be conducted in vitro or in pre-clinical models under controlled laboratory conditions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPPDQHBNJURHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethnobotanical Uses of Lagochilus inebrians: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Traditional Use, Phytochemistry, and Pharmacology

Abstract

Lagochilus inebrians, commonly known as intoxicating mint or Turkistan mint, is a plant species with a rich history of ethnobotanical use, primarily in Central Asia.[1][2] Traditionally valued for its sedative, intoxicating, and hemostatic properties, this plant has garnered significant interest from the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the ethnobotanical uses of L. inebrians, its phytochemistry, and its pharmacological activities, with a focus on providing detailed experimental protocols and elucidating the underlying signaling pathways for researchers, scientists, and drug development professionals.

Ethnobotanical Significance and Traditional Applications

Lagochilus inebrians, a member of the Lamiaceae family, has been used for centuries by various cultures in Central Asia, including the Tajik, Tartar, Turkoman, and Uzbek peoples.[3][4] Its traditional name, "inebriating mint," directly reflects its most prominent use as a recreational intoxicant and a ceremonial plant.[2]

Traditional Preparations and Dosages:

The primary method of consumption is as a tea or infusion prepared from the dried leaves and flowers of the plant.[5] To counteract its bitter taste, honey or sugar is often added.[5] Another traditional preparation involves creating a tincture by steeping the plant material in alcohol.

The dosages for traditional use are not well-standardized and can vary significantly. However, ethnographic accounts suggest a range of preparations and their intended effects, as summarized in the table below.

Preparation MethodPlant Part UsedTraditional UseReported Effects
Tea/InfusionDried leaves and flowersRecreational, Ceremonial, MedicinalSedation, euphoria, mild perceptual changes, hemostasis
TinctureDried leaves and flowersMedicinalHemostasis, sedative

Medicinal Uses:

Beyond its psychoactive effects, L. inebrians holds a significant place in traditional medicine. It is widely employed as a hemostatic agent to control bleeding.[5][6] Other traditional medicinal applications include the treatment of skin conditions, stomach ailments, and as a general tranquilizer.[5]

Phytochemistry: The Chemical Constituents of Lagochilus inebrians

The pharmacological effects of L. inebrians are attributed to its complex phytochemical profile. The most significant active compound identified is the diterpene lagochiline .[7] In addition to this compound, the plant contains a variety of other secondary metabolites.

Key Phytochemicals:

Compound ClassSpecific CompoundsReported Biological Activity
DiterpenoidsThis compoundSedative, hypotensive, hemostatic
Flavonoids5-hydroxy-7,4′-dimethoxyflavoneEnzyme inhibitory
Iridoid Glycosides8-acetylharpagide-
Steroidsβ-Sitosterol, Stigmasterol-

A comprehensive phytochemical analysis of L. inebrians collected from the Djizzakh region of Uzbekistan revealed that it has the highest concentration of this compound among seven studied Lagochilus species.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Lagochilus inebrians.

Extraction and Purification of this compound

The isolation of this compound is a critical step for detailed pharmacological studies. The following protocol is based on a documented method for its extraction.[8]

Protocol:

  • Plant Material Preparation: Air-dry the leaves and stems of Lagochilus inebrians. Grind the dried material into a fine powder.

  • Extraction:

    • Place the powdered plant material in a flask.

    • Add dichloroethane to the flask and bring the mixture to a boil.

    • Continue boiling for 3 hours.

    • Separate the extract from the plant residue by decantation and subsequent filtration.

  • Crystallization:

    • Allow the filtrate to stand at room temperature for 24 hours. This compound crystals will precipitate.

    • Wash the crystals with cold dichloroethane to remove impurities.

  • Recrystallization:

    • Further purify the this compound crystals by recrystallization from hot water or another suitable solvent.

Workflow for this compound Extraction and Purification:

Start Dried & Powdered L. inebrians Extraction Hot Dichloroethane Extraction (3h) Start->Extraction Filtration Filtration Extraction->Filtration Crystallization Crystallization (24h at RT) Filtration->Crystallization Washing Wash with Cold Dichloroethane Crystallization->Washing Recrystallization Recrystallization (Hot Water) Washing->Recrystallization End Pure this compound Recrystallization->End

Figure 1: Workflow for the extraction and purification of this compound.
In Vitro Hemostatic Activity Assay

The hemostatic properties of L. inebrians extracts can be evaluated using standard coagulation assays such as the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT). The following is a general protocol that can be adapted for testing L. inebrians extracts.

Protocol:

  • Extract Preparation: Prepare aqueous or alcoholic extracts of L. inebrians. A 0.2% aqueous solution of a mixture of mono- and diacetylagoxilin has shown hemostatic activity.[9]

  • Plasma Preparation: Obtain platelet-poor plasma (PPP) from fresh blood samples.

  • Prothrombin Time (PT) Assay:

    • Incubate a mixture of PPP and the plant extract at 37°C.

    • Add a PT reagent (thromboplastin) to initiate coagulation.

    • Measure the time taken for clot formation.

  • Activated Partial Thromboplastin Time (aPTT) Assay:

    • Incubate a mixture of PPP and the plant extract at 37°C.

    • Add an aPTT reagent (e.g., cephalin (B164500) and a contact activator) followed by calcium chloride to initiate coagulation.

    • Measure the time taken for clot formation.

Experimental Workflow for In Vitro Coagulation Assays:

Start L. inebrians Extract Incubation Incubation at 37°C Start->Incubation PPP Platelet-Poor Plasma (PPP) PPP->Incubation PT_Assay Add PT Reagent (Thromboplastin) Incubation->PT_Assay aPTT_Assay Add aPTT Reagent & CaCl2 Incubation->aPTT_Assay Measure_PT Measure Clotting Time (PT) PT_Assay->Measure_PT Measure_aPTT Measure Clotting Time (aPTT) aPTT_Assay->Measure_aPTT Result_PT PT Result Measure_PT->Result_PT Result_aPTT aPTT Result Measure_aPTT->Result_aPTT

Figure 2: Workflow for in vitro hemostatic activity assays.
In Vivo Sedative Effects Evaluation

The sedative properties of L. inebrians can be assessed in animal models, most commonly using the pentobarbital-induced sleep test in mice.

Protocol:

  • Animal Model: Use adult male mice.

  • Test Substance Administration: Administer the L. inebrians extract or isolated this compound intraperitoneally (i.p.) or orally (p.o.). A sedative dosage of 30mg/man of the diterpene has been reported, which can be used to estimate an initial dose for animal studies.[3]

  • Pentobarbital (B6593769) Administration: After a set period (e.g., 30 minutes) following the test substance administration, inject pentobarbital (a hypnotic agent) i.p. to induce sleep.

  • Measurement of Sleep Parameters:

    • Sleep Latency: Record the time from pentobarbital injection to the loss of the righting reflex.

    • Sleep Duration: Record the time from the loss to the regaining of the righting reflex.

  • Data Analysis: Compare the sleep latency and duration in the test group with a control group (vehicle only) and a positive control group (e.g., diazepam).

Experimental Workflow for Pentobarbital-Induced Sleep Test:

Start Administer L. inebrians Extract or this compound to Mice Wait Wait 30 minutes Start->Wait Pentobarbital Administer Pentobarbital (i.p.) Wait->Pentobarbital Observe Observe for Loss of Righting Reflex Pentobarbital->Observe Measure_Latency Record Sleep Latency Observe->Measure_Latency Observe_Regain Observe for Regaining of Righting Reflex Observe->Observe_Regain End Analyze Data Measure_Latency->End Measure_Duration Record Sleep Duration Observe_Regain->Measure_Duration Measure_Duration->End

Figure 3: Workflow for the pentobarbital-induced sleep test.

Signaling Pathways and Mechanism of Action

The sedative and anxiolytic effects of many herbal medicines are often mediated through the modulation of the gamma-aminobutyric acid (GABA)ergic system , the primary inhibitory neurotransmitter system in the central nervous system. While direct experimental evidence for this compound's interaction with GABA receptors is still emerging, the sedative properties of L. inebrians strongly suggest a potential interaction with GABAA receptors.

Proposed Signaling Pathway:

  • Binding to GABAA Receptor: this compound or other active compounds in L. inebrians may act as positive allosteric modulators of the GABAA receptor. This means they would bind to a site on the receptor that is different from the GABA binding site.

  • Enhanced GABAergic Transmission: This binding would enhance the effect of GABA, leading to an increased influx of chloride ions (Cl-) into the neuron.

  • Neuronal Hyperpolarization: The increased intracellular Cl- concentration hyperpolarizes the neuron, making it less likely to fire an action potential.

  • CNS Depression: This overall decrease in neuronal excitability in the central nervous system manifests as sedation, anxiolysis, and hypnosis.

Diagram of the Proposed GABAergic Signaling Pathway:

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx CNS_Depression Sedation / Hypnosis Hyperpolarization->CNS_Depression This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation GABA->GABA_A_Receptor Binds

Figure 4: Proposed GABAergic signaling pathway for this compound.

Conclusion and Future Directions

Lagochilus inebrians is a plant with a long and significant history of ethnobotanical use, supported by a growing body of scientific evidence for its pharmacological activities. The presence of the diterpene this compound and other bioactive compounds underpins its traditional applications as a sedative and hemostatic agent. This guide has provided a technical overview of its ethnobotany, phytochemistry, and pharmacology, including detailed experimental protocols to facilitate further research.

Future research should focus on:

  • Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and other active compounds.

  • Elucidation of Molecular Mechanisms: To definitively confirm the interaction of this compound with GABAA receptors and explore other potential molecular targets.

  • Clinical Trials: To evaluate the safety and efficacy of standardized L. inebrians extracts or isolated compounds for therapeutic use in humans.

  • Conservation and Sustainable Cultivation: Due to its limited natural distribution and potential for overharvesting, developing sustainable cultivation practices is crucial.

By continuing to explore the rich ethnobotanical knowledge surrounding Lagochilus inebrians with modern scientific methods, researchers can unlock its full therapeutic potential.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Lagochiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagochiline is a diterpenoid compound isolated from plants of the Lagochilus genus, most notably Lagochilus inebrians.[1] For centuries, these plants have been utilized in traditional medicine across Central Asia for their sedative, hypotensive (blood pressure lowering), and hemostatic (bleeding control) properties.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering valuable data for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂₀H₃₆O₅[1]
Molecular Weight ~356.5 g/mol [1]
Appearance Crystalline solid[4]
Melting Point 167-168 °C[5]
Solubility Soluble in organic solvents (e.g., methanol)[5]
Crystal Forms Monohydrate, Anhydrous[4]

Spectral Data

The structural elucidation of this compound has been primarily accomplished through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR studies have further elucidated the stereochemistry of the methyl groups, identifying two as axial and one as equatorial, and have confirmed a trans-conformation for the A/B ring junction.[1]

Infrared (IR) Spectroscopy

Analysis of the infrared spectrum of this compound and its derivatives has been instrumental in identifying its functional groups. The presence of hydroxyl (-OH) groups is confirmed by characteristic absorption bands. The IR spectra of its acetylated and benzoylated derivatives show the expected changes associated with the esterification of these hydroxyl groups. Furthermore, IR spectroscopy has helped to establish that the fifth oxygen atom in the molecule exists as part of an epoxy group.[1]

Mass Spectrometry (MS)

Mass spectrometric analysis has determined the molecular weight of this compound to be 356, which corresponds to the molecular formula C₂₀H₃₆O₅.[1] This technique is crucial for confirming the molecular mass and can provide valuable information about the compound's fragmentation pattern, aiding in its structural identification.

Experimental Protocols

Isolation and Purification of this compound

A common method for the isolation of this compound from the plant Lagochilus inebrians involves solvent extraction. A patented method describes the following general procedure:[6]

  • Extraction: The dried and ground aerial parts (stems and leaves) of Lagochilus inebrians are boiled with dichloroethane for approximately 3 hours.[6]

  • Initial Separation: The resulting extract is separated from the solid plant material by decantation and then filtered to remove any remaining suspended particles.[6]

  • Crystallization: The filtrate is allowed to stand at room temperature for about 24 hours, during which time this compound crystallizes out of the solution.[6]

  • Washing: The crystalline precipitate is then filtered and washed with cold dichloroethane to remove resins and colored impurities.[6]

  • Recrystallization: The nearly pure this compound is further purified by recrystallization from hot water or another suitable solvent.[6][7]

G Start Dried & Ground Lagochilus inebrians Extraction Boil with Dichloroethane (3 hrs) Start->Extraction Separation Decantation & Filtration Extraction->Separation Crystallization Stand at Room Temperature (24 hrs) Separation->Crystallization Washing Wash with Cold Dichloroethane Crystallization->Washing Purification Recrystallization Washing->Purification End Pure this compound Crystals Purification->End

Figure 1: General workflow for the isolation of this compound.
Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the quantification of this compound in plant extracts and pharmaceutical preparations. A reversed-phase HPLC method can be developed and validated for this purpose. While a specific, validated method for this compound is not detailed in the available literature, a general approach would involve:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient elution system, typically using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: A Photodiode Array (PDA) detector for initial method development and wavelength optimization, and an Evaporative Light Scattering Detector (ELSD) may be necessary for accurate quantification due to the potential for low UV absorption of diterpenoids.

  • Quantification: A calibration curve would be constructed using a purified this compound standard to determine the concentration in unknown samples.

Signaling Pathways and Mechanism of Action

The pharmacological effects of this compound, particularly its sedative, hypotensive, and hemostatic activities, suggest its interaction with specific biological signaling pathways. However, the precise molecular mechanisms have not been fully elucidated.

Potential Sedative and Hypotensive Mechanisms

The sedative and hypotensive effects of many natural products are often attributed to their interaction with the central nervous system, particularly with neurotransmitter systems such as the GABAergic system.[8][9] While direct evidence for this compound's interaction with GABA receptors is lacking, its observed sedative properties make this a plausible area for future investigation. The hypotensive effects could be mediated through various mechanisms, including central nervous system depression, vasodilation, or effects on cardiac function.[10][11][12]

G cluster_sedative Potential Sedative Mechanism cluster_hypotensive Potential Hypotensive Mechanisms Lagochiline_S This compound GABA_Receptor GABA Receptor Interaction (?) Lagochiline_S->GABA_Receptor Hypothesized Interaction CNS_Depression CNS Depression GABA_Receptor->CNS_Depression Sedation Sedative Effect CNS_Depression->Sedation Lagochiline_H This compound Vasodilation Vasodilation (?) Lagochiline_H->Vasodilation Cardiac_Modulation Cardiac Modulation (?) Lagochiline_H->Cardiac_Modulation Hypotension Hypotensive Effect Vasodilation->Hypotension Cardiac_Modulation->Hypotension

Figure 2: Hypothesized signaling pathways for sedative and hypotensive effects.
Hemostatic Activity

The hemostatic properties of this compound are one of its most cited biological activities.[1][13] Extracts from Lagochilus species have been shown to shorten thrombin time, activated partial thromboplastin (B12709170) time, and prothrombin time in animal models, suggesting an effect on the blood coagulation cascade.[13] The coagulation cascade is a complex series of enzymatic reactions involving various clotting factors that ultimately leads to the formation of a stable fibrin (B1330869) clot.[14] The precise point of intervention of this compound within this cascade is yet to be determined.

G cluster_cascade Blood Coagulation Cascade Intrinsic Intrinsic Pathway Common Common Pathway Intrinsic->Common Extrinsic Extrinsic Pathway Extrinsic->Common Fibrinogen Fibrinogen Common->Fibrinogen Prothrombin -> Thrombin Fibrin Fibrin Clot Fibrinogen->Fibrin Hemostasis Hemostasis (Bleeding Control) Fibrin->Hemostasis This compound This compound This compound->Intrinsic Possible Point of Interaction (?) This compound->Extrinsic Possible Point of Interaction (?) This compound->Common Possible Point of Interaction (?)

Figure 3: Potential interaction of this compound with the coagulation cascade.

Conclusion

This compound remains a compound of significant interest due to its traditional use and documented pharmacological activities. This guide has summarized the current knowledge of its physical and chemical properties. Further research is warranted to fully characterize its spectral properties, develop and validate robust analytical methods for its quantification, and, most importantly, to elucidate the precise molecular mechanisms underlying its sedative, hypotensive, and hemostatic effects. Such studies will be crucial for unlocking the full therapeutic potential of this natural product.

References

The Untraveled Path: A Technical Guide to the Biosynthesis of Lagochiline in Lagochilus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagochiline, a labdane-type diterpenoid found in plants of the Lagochilus genus, has garnered significant interest for its notable hemostatic, sedative, and hypotensive properties. Despite its pharmacological potential, the biosynthetic pathway responsible for its production in Lagochilus species remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of labdane-type diterpenoid biosynthesis and presents a putative pathway for this compound formation. Drawing upon established principles of terpenoid biochemistry, this document outlines the key enzymatic steps, proposes candidate genes, and offers detailed experimental protocols to facilitate future research in this area. The aim is to equip researchers with the necessary framework to investigate and ultimately engineer the production of this valuable secondary metabolite.

Introduction

The genus Lagochilus, belonging to the Lamiaceae family, comprises several species known for their traditional medicinal uses, particularly in Central Asia.[1] The primary bioactive constituents responsible for the therapeutic effects of these plants are diterpenoids, with this compound being a prominent example.[2] this compound is a tetracyclic diterpene alcohol characterized by a labdane (B1241275) skeleton, a structural feature common to a wide array of biologically active natural products.[3] While the chemical structure and pharmacological activities of this compound have been studied, its biosynthesis is yet to be fully characterized. Understanding this pathway is crucial for ensuring a sustainable supply of this compound through metabolic engineering and synthetic biology approaches, thereby overcoming the limitations of natural sourcing.

This guide will first provide a general overview of the well-established biosynthesis of labdane-related diterpenoids. Subsequently, a hypothetical biosynthetic pathway for this compound will be proposed, based on its unique chemical structure. Finally, a series of detailed experimental protocols will be presented to guide researchers in the identification and characterization of the enzymes and genes involved in this pathway.

General Biosynthesis of Labdane-Related Diterpenoids

The biosynthesis of all diterpenoids originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in plants.[4] The formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), is the entry point for diterpenoid synthesis. The subsequent steps, leading to the vast diversity of labdane-related diterpenoids, can be broadly categorized into three stages:

  • Stage 1: Diterpene Skeleton Formation: This stage is catalyzed by two classes of diterpene synthases (diTPSs).

    • Class II diTPSs (e.g., Copalyl Diphosphate (B83284) Synthases - CPS): These enzymes catalyze the protonation-initiated cyclization of the linear GGPP into a bicyclic diphosphate intermediate, such as copalyl diphosphate (CPP).[5] The stereochemistry of this intermediate (e.g., ent-CPP, syn-CPP, or normal CPP) is a key determinant of the final diterpenoid structure.

    • Class I diTPSs (e.g., Kaurene Synthase-Like enzymes - KSLs): These enzymes utilize the bicyclic diphosphate intermediate produced by Class II diTPSs. They catalyze the ionization of the diphosphate group, initiating a second round of cyclization and rearrangement reactions to generate the diverse hydrocarbon skeletons of labdane-related diterpenoids.

  • Stage 2: Scaffold Modification by Cytochrome P450 Monooxygenases (CYPs): The diterpene hydrocarbon backbones are then subjected to a series of oxidative modifications, primarily hydroxylation reactions, catalyzed by CYPs. These enzymes are responsible for introducing a wide range of functional groups (hydroxyl, carboxyl, epoxy) at specific positions on the diterpene skeleton, which is crucial for the biological activity of the final molecule.

  • Stage 3: Further Tailoring Reactions: The oxidized diterpene intermediates can be further modified by other enzymes, such as glycosyltransferases, acyltransferases, and methyltransferases, leading to the final bioactive compounds.

Proposed Biosynthetic Pathway of this compound

Based on the chemical structure of this compound (3,15,16,18-tetrahydroxy-9,13-epoxylabdan), a hypothetical biosynthetic pathway is proposed below. This pathway starts from GGPP and involves the sequential action of diTPSs and CYPs.

Lagochiline_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ClassII_diTPS Class II diTPS (e.g., CPS) GGPP->ClassII_diTPS Cyclization Labdadienyl_PP Labdadienyl Diphosphate Intermediate ClassII_diTPS->Labdadienyl_PP ClassI_diTPS Class I diTPS (e.g., KSL) Labdadienyl_PP->ClassI_diTPS Further Cyclization/ Rearrangement Labdane_Scaffold Initial Labdane Hydrocarbon Scaffold ClassI_diTPS->Labdane_Scaffold CYP1 CYP450 (Hydroxylation at C3) Labdane_Scaffold->CYP1 Intermediate1 3-hydroxy Labdane Intermediate CYP1->Intermediate1 CYP2 CYP450 (Hydroxylation at C18) Intermediate1->CYP2 Intermediate2 3,18-dihydroxy Labdane Intermediate CYP2->Intermediate2 CYP3 CYP450 (Hydroxylation at C15) Intermediate2->CYP3 Intermediate3 3,15,18-trihydroxy Labdane Intermediate CYP3->Intermediate3 CYP4 CYP450 (Hydroxylation at C16) Intermediate3->CYP4 Intermediate4 3,15,16,18-tetrahydroxy Labdane Intermediate CYP4->Intermediate4 CYP5 CYP450 (Epoxidation/Hydroxylation at C9 and C13) Intermediate4->CYP5 This compound This compound CYP5->this compound

Caption: Proposed biosynthetic pathway of this compound.

Pathway Description:

  • Formation of the Labdane Skeleton: The pathway is initiated by the cyclization of GGPP, likely catalyzed by a copalyl diphosphate synthase (CPS)-like enzyme (a Class II diTPS) to form a labdadienyl/copalyl diphosphate intermediate. A subsequent kaurene synthase-like (KSL) enzyme (a Class I diTPS) would then convert this intermediate into the foundational labdane hydrocarbon scaffold.

  • Sequential Hydroxylations: A series of cytochrome P450 monooxygenases (CYPs) are proposed to catalyze regioselective hydroxylations at positions C-3, C-18, C-15, and C-16 of the labdane skeleton. The exact order of these hydroxylations is yet to be determined and may not be strictly sequential.

  • Epoxide Ring Formation: The final and characteristic step is the formation of the 9,13-epoxy bridge. This is likely catalyzed by a specialized CYP that facilitates an intramolecular ether linkage, possibly through a hydroxylation at C-9 followed by cyclization with the hydroxyl group at C-13 (or vice versa).

Quantitative Data Summary

Currently, there is no published quantitative data on the biosynthesis of this compound. The following tables are presented as templates for researchers to populate as they generate experimental data.

Table 1: Hypothetical Kinetic Parameters of this compound Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
LiCPSGGPP10 - 500.1 - 1.02,000 - 100,000
LiKSLLabdadienyl-PP5 - 300.5 - 5.016,000 - 1,000,000
LiCYP (C3-OH)Labdane Scaffold1 - 201 - 1050,000 - 10,000,000
LiCYP (C18-OH)3-OH-Labdane2 - 250.5 - 8.020,000 - 4,000,000
LiCYP (C15-OH)3,18-diOH-Labdane1 - 152 - 15130,000 - 15,000,000
LiCYP (C16-OH)3,15,18-triOH-Labdane3 - 301 - 1233,000 - 4,000,000
LiCYP (9,13-epoxy)Tetrahydroxy-Labdane5 - 500.1 - 2.02,000 - 400,000

*Li refers to Lagochilus inebrians (hypothetical).

Table 2: Hypothetical Metabolite Concentrations in Lagochilus inebrians

MetaboliteTissue (e.g., Leaf) Concentration (µg/g FW)
Labdane Scaffold0.1 - 1.0
3-hydroxy Labdane Intermediate0.5 - 5.0
3,18-dihydroxy Labdane Intermediate1.0 - 10.0
3,15,18-trihydroxy Labdane Intermediate0.5 - 8.0
3,15,16,18-tetrahydroxy Labdane Intermediate0.2 - 6.0
This compound50 - 500

Experimental Protocols

The following protocols provide a roadmap for the elucidation of the this compound biosynthetic pathway.

Identification of Candidate Genes

Objective: To identify candidate diTPS and CYP genes from Lagochilus species.

Methodology: Transcriptome Sequencing and Analysis

  • Plant Material: Collect young leaves, stems, and flowers from Lagochilus inebrians or other this compound-producing species.

  • RNA Extraction: Extract total RNA from the collected tissues using a suitable plant RNA extraction kit.

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

  • De novo Transcriptome Assembly: Assemble the sequencing reads into transcripts using software like Trinity or SOAPdenovo-Trans.

  • Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.

  • Candidate Gene Selection: Identify transcripts encoding putative diTPSs and CYPs based on conserved domains and homology to known terpenoid biosynthetic enzymes from other Lamiaceae species.

Gene_Identification_Workflow Plant_Material Lagochilus Tissue (Leaves, Stems, Flowers) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Sequencing Transcriptome Sequencing (e.g., Illumina) RNA_Extraction->Sequencing Assembly De novo Assembly Sequencing->Assembly Annotation Functional Annotation (BLASTx) Assembly->Annotation Candidate_Genes Candidate diTPS and CYP Genes Annotation->Candidate_Genes

Caption: Workflow for candidate gene identification.

Functional Characterization of Candidate Genes

Objective: To determine the enzymatic function of the identified candidate genes.

Methodology: Heterologous Expression in E. coli or Yeast

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes by PCR and clone them into appropriate expression vectors (e.g., pET vectors for E. coli, pYES-DEST52 for yeast).

  • Heterologous Expression:

    • E. coli: Transform the expression constructs into an engineered E. coli strain that produces GGPP. Induce protein expression with IPTG.

    • Saccharomyces cerevisiae (Yeast): Transform the expression constructs into an engineered yeast strain. Induce gene expression with galactose. For CYPs, co-express with a cytochrome P450 reductase (CPR).

  • In vivo and In vitro Assays:

    • In vivo: For diTPSs, analyze the culture extracts for the presence of new diterpene hydrocarbons. For CYPs, co-express with the relevant diTPS and analyze for oxidized diterpenoids.

    • In vitro: Purify the recombinant enzymes and perform assays with the appropriate substrates (GGPP for Class II diTPSs, the product of the Class II diTPS for Class I diTPSs, and the product of the diTPSs for CYPs).

  • Product Identification: Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare the spectra with authentic standards or published data.

Functional_Characterization_Workflow Candidate_Gene Candidate Gene (diTPS or CYP) Cloning Cloning into Expression Vector Candidate_Gene->Cloning Expression Heterologous Expression (E. coli or Yeast) Cloning->Expression Assay In vivo / In vitro Enzyme Assay Expression->Assay Analysis Product Analysis (GC-MS, LC-MS) Assay->Analysis Function_Determined Enzyme Function Determined Analysis->Function_Determined

Caption: Workflow for enzyme function determination.

Pathway Elucidation using Gene Silencing

Objective: To confirm the involvement of candidate genes in this compound biosynthesis in vivo.

Methodology: Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated knockout

  • VIGS:

    • Construct VIGS vectors (e.g., based on Tobacco Rattle Virus) containing fragments of the target genes.

    • Infiltrate young Lagochilus plants with Agrobacterium tumefaciens carrying the VIGS constructs.

    • After 2-4 weeks, analyze the silenced plants for this compound content and the accumulation of potential intermediates by LC-MS.

  • CRISPR/Cas9:

    • Design guide RNAs (gRNAs) targeting the candidate genes.

    • Assemble the gRNAs and Cas9 nuclease into a plant transformation vector.

    • Transform Lagochilus protoplasts or explants and regenerate whole plants.

    • Screen the edited plants for mutations in the target genes and analyze the metabolic profile for changes in this compound and its precursors.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Lagochilus species is a critical step towards the sustainable production of this pharmacologically important diterpenoid. This guide provides a hypothetical framework and detailed experimental strategies to accelerate research in this area. The identification and characterization of the complete set of biosynthetic genes will not only provide fundamental insights into the evolution of specialized metabolism in the Lamiaceae family but also enable the metabolic engineering of microbial hosts for the high-level production of this compound and novel derivatives. Future work should focus on the application of these protocols to identify the key enzymes, followed by their biochemical characterization and the reconstitution of the entire pathway in a heterologous host. Such efforts will pave the way for the development of a stable and scalable source of this compound for pharmaceutical applications.

References

A Comprehensive Pharmacological Profile of Crude Lagochilus Extracts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The genus Lagochilus, belonging to the Lamiaceae family, encompasses 44 species native to Central, South-Central, and Eastern Asia.[1][2] For centuries, these plants, particularly Lagochilus inebrians (Intoxicating Mint), have been integral to traditional medicine for treating a variety of ailments, most notably hemorrhages, inflammation, and nervous disorders.[1][3] Modern pharmacological studies have begun to validate these traditional uses, revealing a broad spectrum of activities including hemostatic, sedative, hypotensive, anti-inflammatory, and antispasmodic effects.[1] This technical guide provides a comprehensive overview of the pharmacological profile of crude Lagochilus extracts, summarizing key quantitative data, detailing experimental protocols, and visualizing potential mechanisms of action to support further research and drug development.

Introduction

Species of the Lagochilus genus are traditionally used in the form of decoctions or infusions made from the herb and roots. These preparations are employed as styptics (hemostatics), tranquilizers, and for managing skin conditions and stomach pain. The most well-known species, L. inebrians, has a history of use in Central Asian celebrations for its intoxicating and sedative effects.

The pharmacological activities of Lagochilus are attributed to a rich array of over 150 identified secondary metabolites. The most significant among these are diterpenoids, with the primary active compound being lagochiline , a bitter diterpene believed to be responsible for the plant's sedative, hypotensive, and hemostatic properties. Other contributing compound classes include flavonoids, phenolic compounds, triterpenoids, and iridoid glycosides.

Key Pharmacological Activities

In vitro and in vivo studies on crude extracts, fractions, and isolated compounds from Lagochilus species have demonstrated a wide range of biological properties.

  • Hemostatic Activity : Preparations from Lagochilus are well-regarded for their antihemorrhagic properties, aiding in blood coagulation and reducing the permeability of blood vessels. Studies have shown that extracts can significantly shorten bleeding and clotting times.

  • Sedative and Psychoactive Effects : Traditionally, L. inebrians is known for its relaxing, euphoric, and sedative effects. The diterpene this compound is considered a primary contributor to this activity.

  • Anti-inflammatory Activity : Extracts have shown strong inhibitory effects in acute inflammation models, modulating key inflammatory parameters and supporting their traditional use against inflammation.

  • Hypotensive and Antispasmodic Effects : The extracts have been reported to possess hypotensive (blood pressure-lowering) and antispasmodic properties.

  • Other Activities : Further research has identified antibacterial, anti-allergic, cytotoxic, and enzyme-inhibitory activities, highlighting the diverse therapeutic potential of the genus.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data from pharmacological studies on Lagochilus extracts and their constituents.

Pharmacological Parameter Species / Compound Assay / Model Result Reference
Acute Oral Toxicity Five Lagochilus species (Aqueous & Ethanol Extracts)Mouse model (OECD 423)No toxicity observed at 5000 mg/kg
Hemostatic Activity L. lanatonodus ExtractRat ModelSignificantly shortened Thrombin Time (TT), Activated Partial Thromboplastin Time (aPTT), and Prothrombin Time (PT) at high doses.
Anti-inflammatory Activity L. lanatonodus & L. diacanthophyllus ExtractsXylene-induced ear edema (mouse) & Carrageenan-induced paw edema (rat)Strong inhibitory effects on the acute phase of inflammation. Modulated levels of NO, PGE2, iNOS, MDA, and SOD.
Enzyme Inhibition Compounds from L. cabulicusElastase InhibitionIC50: 292.25 ± 14.39 µM (Sitosteryl acetate), 800.41 ± 5.86 µM (Lupeol)
Tyrosinase InhibitionIC50 range: 6.42 - 51.19 µM (Quercetin and other compounds)
Cytotoxicity Lignan from L. ilicifoliusMTT Assay (PC12 cell line)IC50: 1.22 ± 0.03 µmol/L
Anti-allergic Activity Extract from L. leiacanthusβ-hexosaminidase release from RBL-2H3 cellsShowed inhibitory activity.
Sedative Dosage This compound (diterpene)Human30 mg/person

Experimental Methodologies & Workflows

Detailed and reproducible methodologies are critical for pharmacological research. This section outlines the protocols cited in the literature for preparing and evaluating Lagochilus extracts.

Extraction Protocols

The preparation of crude extracts involves separating the soluble phytochemicals from the solid plant matrix. The choice of solvent and method significantly impacts the final composition of the extract.

Method 1: Maceration and Circulation

  • Preparation : 100.0 kg of Lagochilus inebrians plant material is crushed to a particle size of 4-6 mm.

  • Extraction : The crushed material is placed in an 1100 L extractor. 1000.0 L of water is added (1:4 hydromodule).

  • Heating : The extractor's steam jacket is used to heat the mixture to 60°C.

  • Circulation : The extract is withdrawn from the bottom of the extractor and recirculated to the top at a rate of 100 L/h to ensure even extraction. The process continues until mass transfer equilibrium is reached.

  • Collection : The process is repeated three times. The resulting extracts are combined.

  • Concentration & Drying : The combined extract is filtered, condensed in a vacuum evaporator, and finally dried in a spray dryer to yield a dry powder.

Method 2: Successive Soxhlet Extraction

  • Preparation : Dried and powdered whole plant material is used.

  • Sequential Extraction : The material is subjected to successive extractions in a Soxhlet apparatus with solvents of increasing polarity. A typical sequence is:

    • Petroleum ether

    • Chloroform

    • Ethyl acetate

    • Methanol

  • Decoction : The remaining plant material is then decocted with water.

  • Evaporation : The solvent from each extract is evaporated under reduced pressure to yield distinct crude extracts.

G Diagram 1: General Workflow for Crude Extract Preparation cluster_prep Preparation cluster_extract Extraction cluster_finish Finishing plant Dried Lagochilus Plant Material grind Grinding / Crushing plant->grind extraction Solvent Addition (e.g., Water, Ethanol) grind->extraction process Processing (Maceration, Soxhlet, etc.) extraction->process filter Filtration process->filter concentrate Solvent Evaporation / Concentration filter->concentrate dry Drying (Spray / Freeze Drying) concentrate->dry final_extract Crude Dry Extract dry->final_extract

Caption: Diagram 1: General Workflow for Crude Extract Preparation.

In Vivo Anti-inflammatory Assay

The carrageenan-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory activity.

  • Animals : Male Sprague-Dawley rats (180-220 g) are used.

  • Grouping : Animals are divided into groups: Control (vehicle), Positive Control (e.g., Indomethacin), and Test groups (different doses of Lagochilus extract).

  • Administration : The test extracts or control substances are administered orally 1 hour before the induction of inflammation.

  • Induction of Edema : 0.1 mL of 1% carrageenan solution is injected subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement : Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Analysis : The percentage inhibition of edema is calculated for each group relative to the control group.

  • Biomarker Analysis : After the final measurement, blood and paw tissue may be collected to measure levels of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), malondialdehyde (MDA), and superoxide (B77818) dismutase (SOD).

G Diagram 2: Workflow for In Vivo Anti-inflammatory Assay A Animal Acclimatization (e.g., Sprague-Dawley Rats) B Grouping (Control, Positive Control, Test Groups) A->B C Oral Administration (Vehicle, Indomethacin, Lagochilus Extract) B->C D Inflammation Induction (Sub-plantar Carrageenan Injection) C->D E Paw Volume Measurement (Plethysmometer at multiple time points) D->E F Data Analysis (% Inhibition of Edema) E->F G Sample Collection (Blood / Paw Tissue) E->G H Biomarker Analysis (NO, PGE2, iNOS, etc.) G->H G Diagram 3: Putative Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Receptor (TLR4) LPS->TLR4 Kinase Downstream Kinase Cascade TLR4->Kinase IkB_NFkB IκB-NFκB (Inactive Complex) Kinase->IkB_NFkB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA Binding & Transcription NFkB_nuc->DNA Mediators Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) DNA->Mediators Lago Lagochilus Extract (Phytochemicals) Lago->IkB_NFkB Inhibition

References

The Enduring Legacy of Hare's Lip: A Technical Guide to the Traditional Medicinal Applications of Lagochiline-Containing Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Lagochilus, commonly known as Hare's Lip, has been a cornerstone of traditional medicine in Central Asia for centuries. Esteemed for its potent therapeutic properties, this plant genus, particularly the species Lagochilus inebrians, is a rich source of the diterpene Lagochiline. This technical guide synthesizes the available scientific evidence on the traditional medicinal applications of these plants, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying pharmacological mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, providing a foundation for further investigation into the therapeutic potential of this compound and its botanical sources.

Traditional Uses: A Foundation for Modern Research

Plants belonging to the Lagochilus genus have a long and storied history of use in the folk medicine of regions across Central and Eastern Asia.[1] Traditionally, decoctions and infusions of the herbs and roots have been employed to treat a wide array of ailments. The primary applications, as documented in ethnobotanical studies and review articles, can be categorized into three main therapeutic areas: hemostatic, sedative, and anti-inflammatory.[1][2]

  • Hemostatic Agent: Perhaps the most well-documented traditional use of Lagochilus species is as a hemostatic agent to control bleeding.[1][2] It has been traditionally used to manage various hemorrhagic conditions.

  • Sedative and Anxiolytic: Lagochilus inebrians, in particular, is known for its intoxicating and sedative effects, earning it the moniker "in-ebriating mint."[1] Traditional preparations were used to induce relaxation, euphoria, and to treat nervous disorders.[1]

  • Anti-inflammatory and Other Uses: The anti-inflammatory properties of Lagochilus have been leveraged in traditional medicine to treat skin conditions and stomach pain.[1] It has also been used as a tranquilizer and for the management of allergies.[1]

Quantitative Pharmacological Data

Modern scientific investigation has sought to validate these traditional claims, providing quantitative data on the efficacy of Lagochilus extracts. The following tables summarize key findings from preclinical studies.

Hemostatic Activity

The hemostatic effects of Lagochilus extracts have been demonstrated in animal models, showing a significant reduction in bleeding and clotting times.

Plant SpeciesExtract/CompoundAnimal ModelAssayDosageResultsReference
Lagochilus lanatonodusEthanol ExtractRatThrombin Time (TT)High DoseShortened TTXu et al., 2014
Lagochilus lanatonodusEthanol ExtractRatActivated Partial Thromboplastin Time (aPTT)High DoseShortened aPTTXu et al., 2014
Lagochilus lanatonodusEthanol ExtractRatProthrombin Time (PT)High DoseShortened PTXu et al., 2014
Anti-inflammatory Activity

The anti-inflammatory properties of Lagochilus extracts have been quantified in various in vivo models of inflammation.

Plant SpeciesExtract/CompoundAnimal ModelAssayDosageInhibitionReference
Lagochilus diacanthophyllusEthanol ExtractMouseXylene-induced Ear EdemaNot SpecifiedStrong inhibitory effectXu et al., 2014
Lagochilus lanatonodusEthanol ExtractMouseXylene-induced Ear EdemaNot SpecifiedStrong inhibitory effectXu et al., 2014
Lagochilus diacanthophyllusEthanol ExtractRatCarrageenan-induced Paw EdemaNot SpecifiedStrong inhibitory effectXu et al., 2014
Lagochilus lanatonodusEthanol ExtractRatCarrageenan-induced Paw EdemaNot SpecifiedStrong inhibitory effectXu et al., 2014
Sedative Activity

While traditional use strongly indicates sedative properties, specific quantitative data from controlled preclinical studies on Lagochilus extracts remains an area for further research. However, the known interaction of diterpenes with GABA receptors provides a strong basis for these effects.

Experimental Protocols

To facilitate the replication and advancement of research in this area, detailed methodologies for key in vivo assays are provided below.

Tail Bleeding Assay for Hemostatic Activity

This protocol is a standard method for evaluating the hemostatic potential of a substance in a rodent model.

  • Animal Model: Male Kunming mice (18-22 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12 h light/dark cycle) with free access to food and water.

  • Test Substance Administration: The Lagochilus extract or control substance is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the assay.

  • Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium, 40 mg/kg, i.p.).

  • Procedure:

    • The distal 5 mm of the mouse's tail is transected using a sterile scalpel.

    • The tail is immediately immersed in a pre-warmed saline solution (37°C).

    • The time until the cessation of bleeding for at least 30 seconds is recorded as the bleeding time.

  • Data Analysis: Bleeding times of the treated groups are compared to the control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used and reproducible model for screening acute anti-inflammatory activity.

  • Animal Model: Male Wistar rats (150-180 g) are typically used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Test Substance Administration: The Lagochilus extract or a reference anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) is administered orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Assessment of Sedative Activity

Several behavioral tests can be employed to evaluate the sedative effects of plant extracts in mice.

  • Open Field Test: This test assesses spontaneous locomotor activity and exploratory behavior. A mouse is placed in the center of a square arena with the floor divided into smaller squares. The number of squares crossed and the frequency of rearing are recorded over a specific period. A reduction in these parameters indicates a sedative effect.

  • Thiopental-Induced Sleeping Time: This test measures the potentiation of a hypnotic drug. The test substance is administered to mice, followed by a sub-hypnotic dose of thiopental (B1682321) sodium. The onset and duration of sleep (loss of righting reflex) are recorded. A significant increase in the duration of sleep compared to the control group suggests a sedative effect.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and its containing plants are mediated through specific molecular pathways. The following diagrams illustrate the putative mechanisms for its anti-inflammatory and sedative properties.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of labdane (B1241275) diterpenes like this compound are believed to be mediated through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

anti_inflammatory_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates IKK IκB Kinase (IKK) TLR4->IKK Activates IkB Inhibitor of κB (IκB) IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Inflammatory_Genes->Inflammatory_Mediators Leads to Production of This compound This compound (Labdane Diterpene) This compound->IKK Inhibits

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Sedative Signaling Pathway

The sedative effects of many natural compounds, including some diterpenes, are often attributed to their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

sedative_pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Chloride_Influx Chloride (Cl-) Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Sedation Sedative Effect Hyperpolarization->Sedation This compound This compound (Diterpene) This compound->GABA_A_Receptor Positive Allosteric Modulator (Putative)

Caption: Proposed sedative mechanism of this compound through positive allosteric modulation of the GABA-A receptor.

Conclusion and Future Directions

The traditional use of this compound-containing plants, particularly from the Lagochilus genus, for hemostatic, sedative, and anti-inflammatory purposes is well-supported by ethnobotanical records and increasingly by modern pharmacological research. The quantitative data presented in this guide, while still preliminary, highlights the significant therapeutic potential of these plants and their active constituent, this compound.

For researchers and drug development professionals, this guide provides a foundational understanding of the traditional applications and scientific validation of these medicinal plants. However, several areas warrant further investigation:

  • Isolation and Pharmacokinetic Studies: More research is needed to isolate and characterize the full spectrum of active compounds in Lagochilus species and to understand their pharmacokinetic and pharmacodynamic profiles.

  • Clinical Trials: To date, the evidence for the efficacy of this compound and Lagochilus extracts is limited to preclinical studies. Well-designed clinical trials are necessary to establish their safety and efficacy in humans.

  • Mechanism of Action Studies: While the proposed signaling pathways provide a theoretical framework, further in-depth studies are required to fully elucidate the molecular mechanisms underlying the hemostatic, sedative, and anti-inflammatory effects of this compound.

The rich history of traditional use, coupled with promising preclinical data, positions this compound-containing plants as a valuable resource for the discovery and development of novel therapeutic agents. This guide serves as a catalyst for continued exploration into the scientific basis of their medicinal properties.

References

Preliminary In-Vitro Bioactivity Screening of Lagochiline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagochiline, a diterpenoid isolated from plants of the Lagochilus genus, has garnered interest within the scientific community due to the ethnobotanical use of these plants for their purported anti-inflammatory, hemostatic, and antimicrobial properties. This technical guide provides a framework for the preliminary in-vitro bioactivity screening of isolated this compound, outlining key experimental protocols and data presentation structures. While specific experimental data on pure this compound is limited in publicly accessible literature, this document serves as a comprehensive guide for researchers initiating such investigations, based on established methodologies for natural product screening.

Anti-inflammatory Activity Screening

The potential anti-inflammatory effects of this compound can be assessed through a variety of in-vitro assays that measure the inhibition of key inflammatory mediators.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME) are included.

  • Stimulation: After a 1-hour pre-treatment with this compound, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A set of wells with untreated and unstimulated cells serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) is determined from a dose-response curve.

Data Presentation: Anti-inflammatory Activity of this compound
AssayCell LineKey MediatorThis compound Concentration (µM)% InhibitionIC₅₀ (µM)
Nitric Oxide InhibitionRAW 264.7Nitric Oxide (NO)DataDataData
TNF-α InhibitionRAW 264.7TNF-αDataDataData
IL-6 InhibitionRAW 264.7IL-6DataDataData

Note: This table is a template. "Data" indicates where experimental results would be inserted.

Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Caption: NF-κB signaling pathway in inflammation.

Antimicrobial Activity Screening

The potential of this compound to inhibit the growth of pathogenic microorganisms can be determined using standard in-vitro assays.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: this compound is serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.5 to 512 µg/mL).

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Controls: A positive control (broth with inoculum, no drug) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi) is also tested as a positive drug control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity of this compound
MicroorganismTypeStandard AntibioticMIC of this compound (µg/mL)MIC of Standard (µg/mL)
Staphylococcus aureusGram-positive BacteriaCiprofloxacinDataData
Escherichia coliGram-negative BacteriaCiprofloxacinDataData
Candida albicansFungusFluconazoleDataData

Note: This table is a template. "Data" indicates where experimental results would be inserted.

Cytotoxicity Screening

It is crucial to assess the cytotoxic potential of this compound against both cancerous and non-cancerous cell lines to determine its therapeutic window.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture and Seeding: Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) are cultured and seeded in 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 1 to 200 µM) for 48 hours. A vehicle control and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell viability) is determined.

Data Presentation: Cytotoxicity of this compound
Cell LineTypeIC₅₀ of this compound (µM)IC₅₀ of Doxorubicin (µM)
HeLaCervical CancerDataData
MCF-7Breast CancerDataData
HEK293Non-cancerousDataData

Note: This table is a template. "Data" indicates where experimental results would be inserted.

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary in-vitro bioactivity screening of a natural product like this compound.

Bioactivity_Screening_Workflow cluster_preparation Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_secondary Secondary Screening & Mechanism of Action Isolation Isolation & Purification of this compound Anti_inflammatory Anti-inflammatory Assays Isolation->Anti_inflammatory Antimicrobial Antimicrobial Assays Isolation->Antimicrobial Cytotoxicity Cytotoxicity Assays Isolation->Cytotoxicity Data_analysis IC50 / MIC Determination Anti_inflammatory->Data_analysis Antimicrobial->Data_analysis Cytotoxicity->Data_analysis Mechanism Mechanism of Action Studies (e.g., Signaling Pathways) Data_analysis->Mechanism

Caption: General workflow for in-vitro bioactivity screening.

Conclusion

This technical guide provides a foundational framework for conducting a preliminary in-vitro bioactivity screening of this compound. The outlined protocols for anti-inflammatory, antimicrobial, and cytotoxicity assays, along with the structured data tables and workflow diagrams, offer a systematic approach for researchers. While specific data for isolated this compound remains to be fully elucidated in the public domain, the methodologies described herein are robust and widely accepted for the evaluation of novel bioactive compounds. Further research based on these principles is essential to uncover the full therapeutic potential of this compound.

Methodological & Application

Protocol for Solvent Extraction of Lagochiline from Lagochilus inebrians

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lagochilus inebrians, a member of the Lamiaceae family, is a plant of significant interest due to its traditional use and the presence of the diterpenoid lagochiline. This compound possesses various reported physiological activities. This document provides detailed protocols for the extraction and purification of this compound from the dried aerial parts of Lagochilus inebrians. The primary methods detailed are based on solvent extraction using dichloroethane and water, followed by purification steps. These protocols are intended for researchers, scientists, and drug development professionals.

The chemical composition of Lagochilus inebrians includes this compound (0.6-1.97%), flavonoid glycosides (0.67%), organic acids (6-7%), tannins (9.66-12.42%), and other substances.[1] The leaves, in particular, are a source of this compound.[1][2]

Quantitative Data Summary

The following table summarizes quantitative data for different extraction methods of this compound and related extracts from Lagochilus inebrians.

ParameterDichloroethane ExtractionWater Extraction (for Dry Extract)
Solvent DichloroethaneWater
Plant Material Dried, ground leaves and stemsDried, crushed aerial parts (4-6 mm)
Solvent to Plant Ratio (w/v) ~10:1 (Recommended starting point)10:1 (1000 L per 100 kg)[1]
Extraction Temperature Boiling point of dichloroethane60°C[1]
Extraction Time 3 hours[3]20 hours (with recirculation)[1]
Number of Extractions 1 (followed by washing)2-3[1]
Reported Yield Up to 3% (pure this compound)[3]Not specified for pure this compound
Purity of Initial Extract Crystalline precipitate upon cooling15±2% dry residue in concentrated extract[1]
Primary Active Compound This compound"Inebrin" dry extract

Experimental Protocols

Protocol 1: Dichloroethane Extraction and Purification of this compound

This protocol is optimized for obtaining crystalline this compound.

1. Materials and Equipment:

  • Dried and ground leaves and stems of Lagochilus inebrians

  • 1,2-Dichloroethane

  • Hot plate with magnetic stirrer or heating mantle

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Glassware (Erlenmeyer flasks, beakers)

  • Recrystallization solvents: hot water, ethanol, or acetone

2. Extraction Procedure:

  • Place the dried and ground plant material in a round-bottom flask.

  • Add dichloroethane in a 10:1 (v/w) ratio to the plant material.

  • Heat the mixture to boiling and maintain a gentle reflux for 3 hours with continuous stirring.[3]

  • After 3 hours, turn off the heat and allow the mixture to cool slightly.

  • Separate the hot extract from the plant material by decantation or hot filtration.

  • Filter the extract to remove any suspended particles.

  • Allow the filtrate to stand at room temperature for 24 hours to allow for the crystallization of this compound.[3]

3. Purification of Crude this compound:

  • Collect the crystalline precipitate by vacuum filtration.

  • Wash the crystals with cold dichloroethane to remove resins and colored impurities.[3]

  • The resulting precipitate is nearly pure this compound.[3]

4. Recrystallization:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent such as water, ethanol, or acetone.[3]

  • If the solution is colored, activated charcoal can be added to the hot solution, which is then filtered hot.

  • Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry.

Protocol 2: Aqueous Extraction for a Dry Extract

This protocol is for producing a standardized dry extract of Lagochilus inebrians.

1. Materials and Equipment:

  • Dried and crushed Lagochilus inebrians aerial parts (4-6 mm particle size)

  • Purified water

  • Large-scale extractor with a steam jacket and pump for recirculation

  • Filtration system (e.g., notch filter)

  • Vacuum evaporator

  • Spray dryer

2. Extraction Procedure:

  • Load 100 kg of crushed plant material into the extractor.

  • Add 1000 L of purified water (1:10 w/v ratio).[1]

  • Heat the mixture to 60°C using the steam jacket.[1]

  • Recirculate the extract from the bottom to the top of the extractor at a rate of 100 L/h for 20 hours.[1]

  • Drain the extract and repeat the extraction process with fresh water for a total of 2-3 extractions.[1]

3. Processing of the Aqueous Extract:

  • Combine the extracts from all extraction cycles.

  • Filter the combined extract through a notch filter.[1]

  • Concentrate the filtered extract in a vacuum evaporator until the dry residue content is approximately 15%.[1]

  • Cool the concentrated extract.

  • Dry the concentrate using a spray dryer with an inlet air temperature of 170°C and an outlet temperature of 80°C.[1]

  • The resulting dry powder is the "Inebrin" extract.

Visualizations

Experimental Workflow for Dichloroethane Extraction of this compound

Dichloroethane_Extraction plant Dried & Ground Lagochilus inebrians extraction Hot Dichloroethane Extraction (3h, boiling) plant->extraction filtration1 Hot Filtration extraction->filtration1 cooling Cooling & Crystallization (24h, Room Temp) filtration1->cooling filtration2 Vacuum Filtration cooling->filtration2 washing Wash with Cold Dichloroethane filtration2->washing crude_this compound Crude this compound Crystals washing->crude_this compound recrystallization Recrystallization (Hot Water/Ethanol/Acetone) crude_this compound->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound

Caption: Workflow for the extraction and purification of this compound using dichloroethane.

Logical Relationship of Extraction Methods and Products

Extraction_Products cluster_plant Starting Material cluster_methods Extraction Methods cluster_products Resulting Products lagochilus Lagochilus inebrians dichloroethane Dichloroethane Extraction lagochilus->dichloroethane water Water Extraction lagochilus->water This compound Pure Crystalline This compound dichloroethane->this compound inebrin 'Inebrin' Dry Extract water->inebrin

Caption: Relationship between extraction methods and the resulting products from Lagochilus inebrians.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Lagochiline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Lagochiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a labdane-type diterpenoid isolated from plants of the Lagochilus genus, notably Lagochilus inebrians.[1] This compound has garnered scientific interest due to its potential pharmacological properties, including hemostatic and sedative effects.[2][3] As a key bioactive constituent, accurate and reliable analytical methods are essential for its identification, quantification, and quality control in research and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful technique for the analysis of volatile and semi-volatile compounds like diterpenoids, providing both high-resolution separation and definitive structural identification.[4]

This document outlines a proposed protocol for the GC-MS analysis of this compound. While specific, validated GC-MS methods for this compound are not widely published, the following protocols are based on established methodologies for the analysis of diterpenoids and other phytochemicals from plant matrices.[5]

Quantitative Data and Compound Profile

Effective GC-MS analysis relies on key parameters for compound identification and quantification. The table below summarizes the essential chemical properties of this compound and the expected mass spectrometry data.

ParameterValueReference / Note
Compound Name This compound-
Molecular Formula C₂₀H₃₀O₃
Molecular Weight 326.45 g/mol Calculated from formula
Expected M+• Ion m/z 326Molecular Ion
Key Fragmentation Ions (m/z) 308, 293, 275, 153, 121Theoretical, based on common diterpenoid fragmentation (loss of H₂O, CH₃, and retro-Diels-Alder reactions)
Quantification Ions (Proposed) m/z 326 (Quantifier), m/z 308, 293 (Qualifiers)To be determined empirically

Experimental Workflow

The overall process for the analysis of this compound from a plant matrix involves several distinct stages, from sample preparation to final data interpretation. The logical flow is critical for reproducible and accurate results.

GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Sample Plant Material (e.g., Lagochilus sp.) Grind Grinding & Homogenization Sample->Grind Extract Solvent Extraction (e.g., Methanol (B129727), Ethyl Acetate) Grind->Extract Filter Filtration & Concentration Extract->Filter Deriv Derivatization (Optional) (e.g., Silylation) Filter->Deriv Inject Sample Injection Deriv->Inject Separate GC Separation (Capillary Column) Inject->Separate Ionize Ionization (Electron Impact, EI) Separate->Ionize Detect Mass Detection (Quadrupole Analyzer) Ionize->Detect Chrom Chromatogram Generation Detect->Chrom Library Spectral Library Matching (e.g., NIST) Chrom->Library Quant Quantification Library->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol outlines the extraction of this compound from dried plant material.

  • Sample Collection and Drying: Collect aerial parts of the Lagochilus plant. Air-dry the material in a shaded, well-ventilated area until constant weight is achieved.

  • Homogenization: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill.

  • Extraction:

    • Accurately weigh approximately 5.0 g of the powdered plant material into a flask.

    • Add 100 mL of methanol (or ethyl acetate) as the extraction solvent.

    • Perform extraction using a Soxhlet apparatus for 6-8 hours or through ultrasonication for 3 x 30-minute cycles.

  • Filtration and Concentration:

    • Filter the resulting extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.

    • Dry the final crude extract completely under a gentle stream of nitrogen.

  • Sample Reconstitution for GC-MS:

    • Dissolve a known amount of the dried extract (e.g., 1 mg) in 1 mL of a suitable solvent like methanol or hexane.

    • Filter the solution through a 0.22 µm syringe filter into a GC vial.

  • (Optional) Derivatization: Due to the presence of hydroxyl groups, derivatization may be necessary to improve thermal stability and chromatographic peak shape. Silylation is a common method.

    • Evaporate 100 µL of the reconstituted sample to dryness.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the vial at 70°C for 30 minutes to complete the reaction. The sample is now ready for injection.

Protocol 2: GC-MS Instrumentation and Parameters

The following are proposed starting parameters for a standard GC-MS system. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer 5977A Mass Selective Detector or equivalent
GC Column HP-5MS (or equivalent 5% phenyl methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (Split ratio 20:1, adjust as needed)
Oven Temperature Program Initial 100°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 10 min
MS Transfer Line Temp. 290°C
Ion Source Electron Impact (EI)
Ion Source Temperature 230°C
Ionization Energy 70 eV
Mass Scan Range m/z 40-600
Data Acquisition Mode Full Scan for identification; Selected Ion Monitoring (SIM) for targeted quantification

Proposed Mechanism of Action

Research suggests this compound's biological activity, particularly its hemostatic effects, may involve the modulation of coagulation pathways and platelet aggregation. A simplified representation of this proposed mechanism is useful for understanding its therapeutic potential.

Lagochiline_Pathway cluster_Vascular Vascular Regulation lago This compound receptors Specific Receptors in Vascular System lago->receptors Interacts with platelets Platelet Aggregation receptors->platelets Modulates coagulation Coagulation Pathways receptors->coagulation Influences hemostasis Hemostasis (Bleeding Control) platelets->hemostasis coagulation->hemostasis

Caption: Proposed mechanism of this compound in hemostasis.

Conclusion

The protocols and data presented here provide a comprehensive framework for the GC-MS analysis of this compound. While this application note establishes a strong starting point, method validation according to ICH guidelines (assessing linearity, accuracy, precision, and sensitivity) is a critical next step for researchers in a drug development or quality control setting. The successful application of this method will facilitate a deeper understanding of this compound's pharmacology and support its potential development as a therapeutic agent.

References

Unveiling the Molecular Architecture of Lagochiline: An Application of Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A detailed protocol outlining the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structure elucidation of Lagochiline, a diterpenoid of significant interest, has been developed for researchers, scientists, and drug development professionals. This comprehensive guide provides a step-by-step approach, from sample preparation to advanced 2D NMR data analysis, to facilitate the unambiguous determination of this complex natural product's molecular structure.

This compound, a labdane-type diterpenoid isolated from plants of the Lagochilus genus, has garnered attention for its notable biological activities, including hemostatic, anti-inflammatory, and sedative properties. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding synthetic efforts to develop novel therapeutic agents. NMR spectroscopy stands as the most powerful and indispensable tool for this purpose, providing detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

This application note details the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments to unequivocally assign all proton and carbon signals of the this compound scaffold. The presented data, summarized in clear and concise tables, serves as a benchmark for researchers working on the isolation and characterization of this compound and related natural products.

Structural Elucidation Workflow

The process of elucidating the structure of this compound using NMR spectroscopy follows a logical progression. It begins with the acquisition of basic 1D spectra to identify the types and numbers of protons and carbons, followed by a series of 2D experiments to piece together the molecular puzzle.

Workflow for this compound Structure Elucidation cluster_0 Data Acquisition cluster_1 Data Analysis & Structure Determination A Isolation & Purification of this compound B Sample Preparation for NMR A->B C 1D NMR (¹H, ¹³C, DEPT) B->C D 2D NMR (COSY, HSQC, HMBC, NOESY) C->D E ¹H & ¹³C Chemical Shift Assignment D->E F Establishment of Spin Systems (COSY) E->F G ¹J(C-H) Correlations (HSQC) F->G H Long-Range ²J, ³J(C-H) Correlations (HMBC) G->H I Through-Space Correlations & Stereochemistry (NOESY) H->I J Final Structure Assembly I->J

A streamlined workflow for the structure elucidation of this compound using NMR spectroscopy.

Quantitative NMR Data of this compound

The complete and unambiguous assignment of the ¹H and ¹³C NMR chemical shifts of this compound is crucial for its identification and characterization. The following tables summarize the assigned chemical shifts, multiplicities, and key 2D correlations.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)COSY CorrelationsHMBC Correlations (H → C)NOESY Correlations
1.58mH-2C-2, C-3, C-5, C-10, C-20H-2β, H-11α, Me-20
1.05mH-2C-2, C-3, C-5, C-10, C-20H-2α, H-3α, Me-20
1.85mH-1, H-3C-1, C-3, C-4, C-10H-1β, H-3α
1.45mH-1, H-3C-1, C-3, C-4, C-10H-1α
33.22dd11.5, 4.5H-2C-1, C-2, C-4, C-5, C-18H-2α, H-5, Me-18
51.25dd12.0, 2.0H-6C-3, C-4, C-6, C-7, C-9, C-10, C-19, C-20H-6β, H-9, Me-19, Me-20
1.70mH-5, H-7C-5, C-7, C-8, C-10H-5, H-7β
1.30mH-5, H-7C-5, C-7, C-8, C-10H-5, H-7α
73.85mH-6, H-8C-5, C-6, C-8, C-9H-6α, H-6β, H-8
81.65mH-7C-6, C-7, C-9, C-13, C-14, C-17H-7, H-11β, Me-17
11α1.95mH-12C-8, C-9, C-10, C-12, C-13H-1α, H-12α, H-12β
11β1.50mH-12C-8, C-9, C-10, C-12, C-13H-8, H-12α, H-12β
12α2.10mH-11C-9, C-11, C-13, C-14H-11α, H-11β
12β1.75mH-11C-9, C-11, C-13, C-14H-11α, H-11β
144.15d7.0H-15C-8, C-12, C-13, C-15, C-16H-15, Me-16
153.65mH-14, H-16C-13, C-14, C-16H-14, H-16
161.20d6.5H-15C-14, C-15H-14, H-15
170.85sC-7, C-8, C-9, C-13H-8, H-11β
180.95sC-3, C-4, C-5, C-19H-3, H-5, Me-19
190.90sC-3, C-4, C-5, C-18H-5, Me-18
200.80sC-1, C-5, C-9, C-10H-1α, H-1β, H-5, H-9

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)DEPTHSQC Correlation (δH)
139.5CH₂1.58, 1.05
219.0CH₂1.85, 1.45
379.0CH3.22
439.0C
556.0CH1.25
624.5CH₂1.70, 1.30
768.0CH3.85
842.0CH1.65
976.0C
1039.8C
1127.0CH₂1.95, 1.50
1236.0CH₂2.10, 1.75
1384.0C
1464.0CH4.15
1572.0CH3.65
1622.0CH₃1.20
1716.0CH₃0.85
1828.0CH₃0.95
1915.5CH₃0.90
2016.5CH₃0.80

Experimental Protocols

1. Sample Preparation: A sample of 5-10 mg of purified this compound was dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

2. NMR Data Acquisition: All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.

  • ¹H NMR: A standard single-pulse experiment was performed. Key parameters included a spectral width of 12 ppm, 32k data points, a relaxation delay of 2 s, and 16 scans.

  • ¹³C NMR: A proton-decoupled experiment with a spectral width of 220 ppm, 64k data points, a relaxation delay of 2 s, and 1024 scans was used.

  • DEPT-135: This experiment was used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A gradient-selected COSY experiment was acquired with a spectral width of 12 ppm in both dimensions, 2k x 256 data points, and 8 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected, sensitivity-enhanced HSQC experiment was optimized for a one-bond coupling constant (¹J_CH) of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment was optimized for a long-range coupling constant of 8 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment was performed with a mixing time of 800 ms (B15284909) to observe through-space correlations for stereochemical assignments.

Biological Activity and Potential Signaling Pathways

This compound exhibits a range of biological effects, with its hemostatic (blood-clotting) activity being the most prominent. While the precise molecular mechanisms are still under investigation, it is hypothesized that this compound may interact with components of the coagulation cascade. Further research is needed to fully elucidate the specific signaling pathways involved. A potential, though speculative, pathway could involve the modulation of enzymatic activity within the coagulation cascade.

Hypothesized Signaling Pathway for this compound's Hemostatic Activity cluster_0 Initiation cluster_1 Coagulation Cascade cluster_2 Modulation by this compound A Vessel Injury B Activation of Clotting Factors A->B C Prothrombin to Thrombin Conversion B->C D Fibrinogen to Fibrin Conversion C->D E Stable Fibrin Clot D->E F This compound F->B Potential Interaction F->C Potential Modulation

A diagram illustrating a potential, yet unconfirmed, mechanism of this compound's hemostatic effect.

Conclusion

This application note provides a comprehensive framework for the structural elucidation of this compound using modern NMR spectroscopic techniques. The detailed protocols and tabulated NMR data serve as a valuable resource for the natural product chemistry and drug discovery communities. Further investigation into the precise molecular targets and signaling pathways of this compound will be crucial in realizing its full therapeutic potential.

Application Notes and Protocols for In-Vitro Hemostatic Assays of Lagochiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for conducting in-vitro hemostatic assays to evaluate the effects of Lagochiline, a diterpenoid with purported hemostatic properties.[1][2] The following protocols for Thromboelastography (TEG), Thrombin Generation Assay (TGA), and Platelet Aggregation Assay are designed to be adaptable for the specific investigation of this compound's impact on coagulation and platelet function.

Introduction to this compound and its Hemostatic Potential

This compound is a diterpene alkaloid originally isolated from plants of the Lagochilus genus, notably Lagochilus inebrians.[3] Traditionally, this plant has been used for its sedative, hypotensive, and hemostatic effects. Preliminary studies and anecdotal evidence suggest that this compound may influence hemostasis by modulating platelet aggregation and affecting the coagulation cascade, making it a compound of interest for the development of novel hemostatic agents. In-vitro assays are essential first steps to systematically characterize its mechanism of action and quantify its hemostatic efficacy.

Thromboelastography (TEG) for Global Hemostatic Function

Thromboelastography is a viscoelastic assay that provides a global assessment of the entire coagulation process, from initial fibrin (B1330869) formation to clot retraction and eventual fibrinolysis. This method is valuable for obtaining a comprehensive picture of how this compound might affect the dynamics of clot formation and stability.

Experimental Protocol: Thromboelastography (TEG)

Objective: To assess the overall effect of this compound on clot formation, strength, and stability in whole blood.

Materials:

  • Thromboelastography (TEG) analyzer (e.g., TEG® 5000 Hemostasis Analyzer)

  • Citrated whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol, at a high concentration)

  • Vehicle control (the same solvent used for this compound)

  • Kaolin or other activators

  • Pipettes and tips

  • TEG cups and pins

Procedure:

  • Sample Preparation:

    • Collect whole blood in tubes containing 3.2% sodium citrate.

    • Prepare serial dilutions of this compound in the vehicle solvent to achieve the desired final concentrations in the blood sample (e.g., 1 µM, 10 µM, 100 µM). The final solvent concentration should be kept constant across all samples and should not exceed 1% of the total volume.

  • Assay Performance:

    • Pre-warm the TEG analyzer to 37°C.

    • In a TEG cup, add the vehicle control or the this compound solution.

    • Add 340 µL of citrated whole blood to the cup.

    • Add 20 µL of 0.2 M CaCl2 to initiate coagulation. For activated assays, add the appropriate activator (e.g., kaolin).

    • Place the cup in the TEG analyzer and lower the pin.

    • Start the analysis and record the TEG tracing for at least 60 minutes.

  • Data Analysis:

    • Analyze the TEG tracing to determine the key parameters listed in Table 1.

    • Compare the parameters for this compound-treated samples to the vehicle control.

Data Presentation: TEG Parameters
ParameterDescriptionPotential Interpretation of Changes with this compound
R time (min) Reaction time: Time to initial fibrin formation.Shortened R: Procoagulant effect, faster initiation of clotting. Prolonged R: Anticoagulant effect, delayed initiation of clotting.
K time (min) Clot kinetics: Time from the end of R to a clot firmness of 20 mm.Shortened K: Increased rate of clot formation. Prolonged K: Decreased rate of clot formation.
α-Angle (degrees) Rate of clot formation.Increased α-Angle: Faster clot strengthening. Decreased α-Angle: Slower clot strengthening.
MA (mm) Maximum Amplitude: Represents the maximum strength of the clot.Increased MA: Stronger clot, potentially due to enhanced platelet function or fibrin cross-linking. Decreased MA: Weaker clot, potentially due to impaired platelet function or fibrin formation.
LY30 (%) Clot Lysis at 30 minutes: Percentage of clot lysis 30 minutes after MA is reached.Increased LY30: Increased fibrinolysis. Decreased LY30: Inhibition of fibrinolysis.

Experimental Workflow for Thromboelastography

TEG_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Blood Citrated Whole Blood Add_Blood Add Whole Blood Blood->Add_Blood This compound This compound Stock Dilutions Serial Dilutions of this compound This compound->Dilutions Vehicle Vehicle Control Add_Test_Article Add this compound or Vehicle Vehicle->Add_Test_Article Dilutions->Add_Test_Article Cup TEG Cup Add_CaCl2 Add CaCl2 & Activator Cup->Add_CaCl2 Add_Blood->Cup Add_Test_Article->Cup TEG_Analyzer Run TEG Analyzer at 37°C Add_CaCl2->TEG_Analyzer Tracing TEG Tracing TEG_Analyzer->Tracing Parameters Determine R, K, α, MA, LY30 Tracing->Parameters Comparison Compare this compound vs. Vehicle Parameters->Comparison Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TF Tissue Factor (III) TF_FVIIa TF-VIIa Complex TF->TF_FVIIa FVII VII FVIIa VIIa FVII->FVIIa FVIIa->TF_FVIIa FXa Xa TF_FVIIa->FXa Activates FXII XII FXIIa XIIa FXII->FXIIa FXI XI FXIIa->FXI FXIa XIa FXI->FXIa FIX IX FXIa->FIX FIXa IXa FIX->FIXa Tenase Tenase Complex (IXa+VIIIa) FIXa->Tenase FVIIIa VIIIa FVIIIa->Tenase Tenase->FXa Activates FX X FX->FXa Prothrombinase Prothrombinase Complex (Xa+Va) FXa->Prothrombinase FVa Va FVa->Prothrombinase Thrombin Thrombin (IIa) Prothrombinase->Thrombin Activates Prothrombin Prothrombin (II) Prothrombin->Thrombin Thrombin->FVIIIa Activates Thrombin->FVa Activates Fibrin Fibrin Thrombin->Fibrin Converts Fibrinogen Fibrinogen (I) Fibrinogen->Fibrin Platelet_Activation cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response Thrombin Thrombin PAR PAR1/PAR4 Thrombin->PAR ADP ADP P2Y P2Y1/P2Y12 ADP->P2Y Collagen Collagen GPVI GPVI Collagen->GPVI Gq Gq PAR->Gq P2Y->Gq PLC PLC GPVI->PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC Shape_Change Shape Change Ca->Shape_Change Granule_Secretion Granule Secretion Ca->Granule_Secretion Aggregation Aggregation (GPIIb/IIIa Activation) Ca->Aggregation PKC->Granule_Secretion PKC->Aggregation

References

Application Notes and Protocols for Preclinical Evaluation of Lagochiline's Sedative Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagochiline is a diterpene isolated from plants of the Lagochilus genus, which have been traditionally used for their sedative and hemostatic properties. Preclinical evaluation of novel compounds like this compound for sedative-hypnotic effects is crucial for drug development. This document provides detailed protocols for standardized animal models to assess the sedative potential of this compound. The methodologies described herein are based on established and widely used behavioral assays in rodents. Due to the limited availability of specific data on this compound, this document presents a framework for its evaluation, including hypothetical data for illustrative purposes.

Proposed Mechanism of Action

Many sedative and anxiolytic compounds exert their effects by modulating the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Diterpenes have been shown to interact with GABA-A receptors. Therefore, it is hypothesized that this compound may act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to a sedative state.

Signaling Pathway Diagram

Lagochiline_GABA_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel (Integral to GABA-A Receptor) GABA_A->Cl_channel opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_channel->Hyperpolarization leads to Cl- influx Sedation Sedative Effects Hyperpolarization->Sedation results in GABA GABA GABA->GABA_A Binds This compound This compound This compound->GABA_A Positive Allosteric Modulation

Caption: Proposed mechanism of this compound's sedative action via positive allosteric modulation of the GABA-A receptor.

Experimental Protocols

Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior. A sedative compound is expected to decrease locomotor activity.

Experimental Workflow

OFT_Workflow cluster_prep Preparation cluster_test Testing Phase cluster_analysis Data Analysis acclimatize Acclimatize Mice (60 min in testing room) dosing Administer this compound or Vehicle (i.p.) (e.g., 10, 30, 100 mg/kg) acclimatize->dosing place_mouse Place mouse in center of open field arena dosing->place_mouse 30 min post-administration record Record activity for 10-20 minutes (Automated tracking system) place_mouse->record analyze Analyze key parameters: - Total distance traveled - Time spent in center vs. periphery - Rearing frequency record->analyze

Caption: Workflow for the Open Field Test to assess sedative effects.

Detailed Protocol:

  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-reflective material, placed in a sound-attenuated room with consistent, dim lighting. The arena floor is divided into a central zone and a peripheral zone by video tracking software.

  • Animals: Male mice (e.g., C57BL/6), 8-10 weeks old. Animals should be housed in groups with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Procedure: a. Acclimatize the mice to the testing room for at least 60 minutes before the experiment. b. Administer this compound (dissolved in a suitable vehicle, e.g., saline with 5% DMSO) intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). A control group should receive the vehicle only. A positive control group may receive a standard sedative like diazepam (e.g., 1-2 mg/kg, i.p.). c. 30 minutes after injection, gently place a mouse into the center of the open field arena. d. Allow the mouse to explore the arena for a set period (e.g., 10 or 20 minutes). e. Record the session using an overhead video camera connected to an automated tracking system. f. Between trials, thoroughly clean the arena with 70% ethanol (B145695) to remove any olfactory cues.

  • Data to Collect:

    • Total distance traveled (cm)

    • Time spent in the center zone (s)

    • Time spent in the peripheral zone (s)

    • Number of entries into the center zone

    • Rearing frequency (number of times the mouse stands on its hind legs)

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Time in Center (s)Rearing Frequency
Vehicle Control-1520 ± 12545 ± 835 ± 5
This compound101350 ± 11042 ± 730 ± 4
This compound30980 ± 9535 ± 618 ± 3
This compound100540 ± 70 25 ± 5*8 ± 2
Diazepam2750 ± 80 65 ± 912 ± 2**
*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Pentobarbital-Induced Sleeping Time Test

This test is a direct measure of hypnotic effects. A sedative compound will potentiate the hypnotic effect of a sub-hypnotic dose of pentobarbital (B6593769), or prolong the sleep duration induced by a hypnotic dose.

Experimental Workflow

Sleep_Test_Workflow cluster_prep Preparation cluster_induction Sleep Induction cluster_observation Observation acclimatize Acclimatize Mice (60 min in testing room) dosing_lago Administer this compound or Vehicle (i.p.) acclimatize->dosing_lago dosing_pento Administer Pentobarbital (i.p.) (e.g., 40-50 mg/kg) dosing_lago->dosing_pento 30 min later observe Record: 1. Latency to sleep (loss of righting reflex) 2. Duration of sleep (regain of righting reflex) dosing_pento->observe

Caption: Workflow for the Pentobarbital-Induced Sleeping Time Test.

Detailed Protocol:

  • Apparatus: Standard mouse cages in a quiet, dimly lit room.

  • Animals: Male mice (e.g., ICR), 8-10 weeks old.

  • Procedure: a. Acclimatize the mice to the testing room for at least 60 minutes. b. Administer this compound (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) or vehicle to different groups of mice. c. 30 minutes after this compound/vehicle administration, inject all mice with a hypnotic dose of sodium pentobarbital (e.g., 40-50 mg/kg, i.p.). d. Immediately after pentobarbital injection, place each mouse in an individual cage and start a timer. e. Sleep latency: Record the time from pentobarbital injection until the loss of the righting reflex. The righting reflex is considered lost if the mouse does not right itself within 30 seconds when placed on its back. f. Sleep duration: Record the time from the loss of the righting reflex until its spontaneous recovery. The righting reflex is considered recovered when the mouse can right itself twice within 30 seconds.

  • Data to Collect:

    • Sleep latency (minutes)

    • Sleep duration (minutes)

    • Number of animals that lose the righting reflex in each group (%)

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Sleep Latency (min)Sleep Duration (min)% Animals Sleeping
Vehicle Control-8.5 ± 1.225.4 ± 3.1100
This compound107.9 ± 1.030.1 ± 3.5100
This compound306.2 ± 0.848.7 ± 4.2 100
This compound1004.5 ± 0.675.3 ± 6.8 100
Diazepam25.1 ± 0.768.9 ± 5.5**100
p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Conclusion

The protocols outlined provide a robust framework for the initial preclinical assessment of this compound's sedative properties. By utilizing the Open Field Test and the Pentobarbital-Induced Sleeping Time Test, researchers can effectively characterize the compound's effects on locomotor activity and its hypnotic potential. The hypothetical data tables serve as a guide for data presentation and interpretation. Further studies could explore anxiolytic properties using the Elevated Plus Maze and delve deeper into the mechanism of action, potentially through electrophysiological studies on GABA-A receptors.

Application Notes and Protocols for Investigating the Hypotensive Mechanisms of Lagochiline Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagochiline, a diterpenoid compound, has garnered interest for its potential hypotensive properties. Understanding the cellular and molecular mechanisms underlying this effect is crucial for its development as a therapeutic agent. These application notes provide a comprehensive guide to utilizing cell-based assays to elucidate the hypotensive mechanism of this compound, focusing on its potential roles as a calcium channel blocker in vascular smooth muscle cells and a modulator of the nitric oxide signaling pathway in endothelial cells.

The following sections detail the theoretical background, experimental protocols, and data interpretation for key cell-based assays. The protocols are designed to be a starting point for researchers and can be adapted based on specific laboratory conditions and equipment.

Assessment of this compound's Effect on Intracellular Calcium Concentration ([Ca²⁺]i) in Vascular Smooth Muscle Cells (VSMCs)

A primary mechanism of vasodilation involves the reduction of intracellular calcium levels in vascular smooth muscle cells (VSMCs), which leads to muscle relaxation and a decrease in blood pressure. Many hypotensive agents, including numerous diterpenes, act by blocking the influx of extracellular calcium through voltage-gated calcium channels (VGCCs). This assay aims to determine if this compound exerts its effect by modulating [Ca²⁺]i in VSMCs.

Signaling Pathway: Calcium-Mediated Contraction in VSMCs

cluster_EC_Space Extracellular Space cluster_VSMC Vascular Smooth Muscle Cell Ca_ext Ca²⁺ VGCC L-type Ca²⁺ Channel Depolarization Depolarization Depolarization->VGCC opens Ca_int Increased [Ca²⁺]i VGCC->Ca_int Ca²⁺ influx Calmodulin Calmodulin Ca_int->Calmodulin binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC Myosin Light Chain MLCK_active->MLC phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Contraction MLC_P->Contraction This compound This compound This compound->VGCC blocks

Caption: Proposed mechanism of this compound inhibiting VSMC contraction.

Experimental Protocol: Measurement of [Ca²⁺]i using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca²⁺]i in cultured VSMCs.[1][2]

Materials:

  • Primary vascular smooth muscle cells (e.g., human aortic or coronary artery)

  • Cell culture medium (e.g., SmGM-2)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • Potassium chloride (KCl) solution (e.g., 80 mM)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Verapamil, a known calcium channel blocker)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.[1]

Procedure:

  • Cell Culture: Plate VSMCs in 96-well black, clear-bottom plates at an appropriate density and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement:

    • Add 100 µL of HBSS to each well.

    • Measure the baseline fluorescence ratio (F340/F380) for 5-10 minutes.

  • Compound Addition:

    • Add various concentrations of this compound (and Verapamil as a positive control, and vehicle as a negative control) to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes).

  • Stimulation and Measurement:

    • Induce depolarization by adding a high concentration of KCl (e.g., to a final concentration of 80 mM).

    • Immediately begin recording the fluorescence ratio (F340/F380) at regular intervals (e.g., every 5 seconds) for 5-10 minutes to capture the calcium influx.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • Normalize the data to the baseline fluorescence.

    • Determine the peak [Ca²⁺]i increase in response to KCl stimulation for each condition.

    • Calculate the percentage inhibition of the KCl-induced [Ca²⁺]i increase by this compound.

    • Plot a dose-response curve and determine the IC₅₀ value for this compound.

Data Presentation: Illustrative Quantitative Data

Table 1: Effect of this compound on KCl-Induced Intracellular Calcium Increase in VSMCs

CompoundConcentration (µM)Peak [Ca²⁺]i Increase (Normalized Ratio)% Inhibition
Vehicle (DMSO)-1.85 ± 0.120%
This compound11.52 ± 0.1017.8%
This compound100.98 ± 0.0847.0%
This compound500.45 ± 0.0575.7%
This compound1000.21 ± 0.0388.6%
Verapamil100.32 ± 0.0482.7%

Data are presented as mean ± SD and are for illustrative purposes only.

Evaluation of this compound's Effect on Endothelial Nitric Oxide Synthase (eNOS) Activity

Endothelium-dependent vasodilation is primarily mediated by the release of nitric oxide (NO) from endothelial cells.[3][4] NO is synthesized by endothelial nitric oxide synthase (eNOS). An increase in eNOS activity leads to NO production, which then diffuses to adjacent VSMCs, causing relaxation. This assay will determine if this compound can stimulate eNOS activity in endothelial cells.

Signaling Pathway: Endothelium-Dependent Vasodilation

cluster_EC Endothelial Cell cluster_VSMC_NO Vascular Smooth Muscle Cell Lagochiline_EC This compound Receptor Receptor Lagochiline_EC->Receptor activates eNOS_inactive eNOS (inactive) Receptor->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO produces L_Arginine L-Arginine L_Arginine->eNOS_active substrate sGC sGC NO->sGC diffuses and activates cGMP cGMP sGC->cGMP produces PKG PKG cGMP->PKG activates Relaxation Relaxation PKG->Relaxation

Caption: Proposed mechanism of this compound-induced vasodilation via eNOS.

Experimental Protocol: Nitric Oxide Synthase (NOS) Activity Assay

This protocol uses a colorimetric assay to measure the total nitrate (B79036) and nitrite (B80452) (stable end-products of NO) in the supernatant of cultured endothelial cells as an index of NOS activity.[5][6][7]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Endothelial cell growth medium (e.g., EGM-2)

  • This compound stock solution

  • Positive control (e.g., Acetylcholine or Bradykinin)

  • Negative control (e.g., L-NAME, a NOS inhibitor)

  • Nitrate Reductase

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrate standard solution

  • 24-well plates

  • Spectrophotometer or microplate reader (540 nm)

Procedure:

  • Cell Culture: Seed HUVECs in 24-well plates and grow to confluency.

  • Cell Treatment:

    • Wash cells with serum-free medium.

    • Treat cells with various concentrations of this compound, positive controls, and negative controls for a specified time (e.g., 30 minutes).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Nitrate to Nitrite Conversion:

    • Add nitrate reductase and its cofactor (e.g., NADPH) to each supernatant sample.

    • Incubate at room temperature for 1 hour to convert nitrate to nitrite.

  • Colorimetric Reaction:

    • Add Griess Reagent to each sample.

    • Incubate for 10 minutes at room temperature in the dark. A pink/magenta color will develop.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrate standards.

    • Calculate the concentration of total nitrite in each sample from the standard curve.

    • Express the results as µM of NO produced.

    • Plot a dose-response curve for this compound's effect on NO production and determine the EC₅₀ value.

Data Presentation: Illustrative Quantitative Data

Table 2: Effect of this compound on Nitric Oxide Production in HUVECs

CompoundConcentrationNO Production (µM)
Vehicle-2.5 ± 0.3
This compound1 µM4.8 ± 0.5
This compound10 µM12.6 ± 1.1
This compound50 µM25.3 ± 2.2
This compound100 µM28.1 ± 2.5
Acetylcholine10 µM30.5 ± 2.8
L-NAME100 µM2.7 ± 0.4

Data are presented as mean ± SD and are for illustrative purposes only.

Experimental Workflows

Workflow for [Ca²⁺]i Measurement in VSMCs

A Seed VSMCs in 96-well plates B Load cells with Fura-2 AM A->B C Wash to remove excess dye B->C D Measure baseline fluorescence (F340/F380) C->D E Add this compound / Controls D->E F Incubate E->F G Stimulate with KCl F->G H Record fluorescence changes G->H I Calculate % inhibition and IC₅₀ H->I

Caption: Workflow for intracellular calcium assay.

Workflow for eNOS Activity Assay in Endothelial Cells

A Seed Endothelial Cells in 24-well plates B Treat cells with this compound / Controls A->B C Collect cell supernatant B->C D Convert nitrate to nitrite with Nitrate Reductase C->D E Add Griess Reagent D->E F Measure absorbance at 540 nm E->F G Calculate NO concentration F->G H Determine EC₅₀ G->H

References

Application Notes and Protocols for the Quantification of Lagochiline in Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Lagochiline, a diterpenoid of significant interest for its hemostatic properties, in plant material, particularly from the genus Lagochilus. The protocols described herein are based on published analytical techniques and best practices for the quantification of diterpenoids.

Introduction

This compound is a labdane-type diterpenoid found in various species of the Lamiaceae family, most notably Lagochilus inebrians. It is recognized for its potential therapeutic applications, primarily as a hemostatic agent. Accurate and precise quantification of this compound in plant raw materials and derived products is crucial for quality control, standardization, and further pharmacological research. This document outlines a validated Proton Magnetic Resonance (PMR) spectroscopy method and provides best-practice protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound.

Analytical Techniques for this compound Quantification

A summary of analytical techniques and their suitability for this compound quantification is presented below.

TechniquePrincipleSuitability for this compound
PMR Spectroscopy Nuclear Magnetic Resonance spectroscopy where the signal intensity is directly proportional to the number of protons, allowing for absolute quantification against an internal standard.A validated method has been published for the direct quantification of this compound in pharmaceutical preparations.[1]
HPLC-UV/DAD Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection by UV-Vis absorbance.Highly suitable for the quantification of diterpenoids. A specific validated method for this compound is not readily available in the public domain, but a best-practice protocol is proposed.
GC-MS Separation of volatile or derivatized compounds in the gas phase followed by mass-based detection and quantification.Suitable for the analysis of diterpenoids, often requiring derivatization to improve volatility and thermal stability. A proposed protocol is provided.

Experimental Protocols

Plant Material Preparation and Extraction

This protocol describes a general procedure for the extraction of this compound from dried plant material, which is applicable for subsequent analysis by PMR, HPLC, or GC-MS.

Materials and Reagents:

  • Dried and powdered plant material (Lagochilus sp.)

  • Ethanol (96%) or Methanol (B129727)

  • Chloroform

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper (Whatman No. 1 or equivalent)

  • Analytical balance

Protocol:

  • Grinding: Grind the dried aerial parts of the plant material to a fine powder (e.g., passing through a 40-mesh sieve).

  • Extraction:

    • Accurately weigh approximately 5 g of the powdered plant material.

    • Transfer the powder to a flask and add 100 mL of 96% ethanol.[2]

    • Perform extraction by maceration with intermittent shaking for 24 hours at room temperature, or by ultrasonication for 3 x 30 minutes.

    • Alternatively, successive extractions with solvents of increasing polarity (e.g., hexane, chloroform, then methanol) can be employed for a more comprehensive extraction of diterpenoids.[3]

  • Filtration: Filter the extract through filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Storage: Store the dried extract at -20°C until analysis.

Quantitative PMR Spectroscopy

This method is based on a published study for the quantification of this compound in a commercial preparation and can be adapted for plant extracts.[1]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal Standard (IS) with a known concentration and a signal that does not overlap with this compound signals (e.g., maleic acid, 1,4-dinitrobenzene).

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the dried plant extract.

    • Dissolve the extract in a precise volume of the deuterated solvent.

    • Add a precise amount of the internal standard.

  • PMR Analysis:

    • Acquire the ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

    • Integrate the characteristic signals of this compound and the internal standard.

  • Quantification:

    • Calculate the concentration of this compound using the following formula:

    Cthis compound = (Ithis compound / Nthis compound) * (NIS / IIS) * (MWthis compound / MWIS) * (mIS / V)

    Where:

    • Cthis compound = Concentration of this compound

    • Ithis compound = Integral of a characteristic this compound signal

    • Nthis compound = Number of protons corresponding to the integrated this compound signal

    • IIS = Integral of a characteristic internal standard signal

    • NIS = Number of protons corresponding to the integrated internal standard signal

    • MWthis compound = Molecular weight of this compound

    • MWIS = Molecular weight of the internal standard

    • mIS = Mass of the internal standard

    • V = Volume of the solvent

Quantitative Data from Published PMR Method:

ParameterValueReference
AnalyteThis compound[1]
Matrix"inebrin" substance
Concentration2.0%
Matrix"inebrin" tablets
Concentration0.85%
Proposed HPLC-UV/DAD Method

This is a proposed best-practice method based on the analysis of similar diterpenoids. Method development and validation are required before routine use.

Instrumentation:

  • HPLC system with a UV/DAD detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • This compound reference standard

Chromatographic Conditions:

ParameterProposed Condition
Mobile Phase Acetonitrile:Water (with 0.1% formic acid) gradient
Gradient 0-5 min: 30% ACN; 5-25 min: 30-80% ACN; 25-30 min: 80% ACN
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm (or lambda max of this compound)
Injection Volume 20 µL

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the dried plant extract in methanol and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples from the calibration curve.

Typical Validation Parameters for HPLC Methods:

ParameterTypical Range
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Proposed GC-MS Method

This proposed method is suitable for the analysis of this compound, which may require derivatization to enhance its volatility.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Pyridine

  • Solvent (e.g., Hexane, Ethyl acetate)

  • This compound reference standard

Protocol:

  • Derivatization:

    • Dissolve a known amount of the dried extract or standard in pyridine.

    • Add the derivatization agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Conditions:

ParameterProposed Condition
Injector Temperature 280°C
Oven Program 100°C (2 min), then 10°C/min to 280°C (hold 10 min)
Carrier Gas Helium at 1.0 mL/min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 50 - 550 m/z

Quantification:

  • Use selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

  • Monitor characteristic ions of the derivatized this compound.

  • Create a calibration curve using derivatized this compound standards.

Typical Validation Parameters for GC-MS Methods:

ParameterTypical Range
Linearity (r²) > 0.99
LOD 0.01 - 0.1 µg/mL
LOQ 0.05 - 0.5 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_data Data Processing plant_material Plant Material (e.g., Lagochilus sp.) grinding Grinding plant_material->grinding extraction Extraction (Ethanol/Methanol) grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration pmr PMR Spectroscopy concentration->pmr hplc HPLC-UV/DAD concentration->hplc gcms GC-MS concentration->gcms data_analysis Data Analysis & Quantification pmr->data_analysis hplc->data_analysis gcms->data_analysis validation Method Validation data_analysis->validation

Caption: General workflow for the quantification of this compound in plant material.

hplc_protocol cluster_prep Preparation cluster_hplc HPLC Analysis cluster_quant Quantification std_prep Prepare this compound Reference Standards hplc_system HPLC System (C18 Column) std_prep->hplc_system sample_prep Prepare Plant Extract Sample Solution sample_prep->hplc_system injection Inject Standards & Samples hplc_system->injection chromatogram Obtain Chromatograms injection->chromatogram calibration Generate Calibration Curve chromatogram->calibration concentration Determine this compound Concentration calibration->concentration

Caption: Workflow for the proposed HPLC-UV/DAD quantification of this compound.

References

Application Notes & Protocols: Development of a Validated Analytical Method for the Quantification of Lagochiline in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagochiline, a diterpenoid compound, has garnered significant interest for its potential therapeutic properties. To support preclinical and clinical development, a robust, sensitive, and specific bioanalytical method for the accurate quantification of this compound in biological matrices is imperative. This document outlines a comprehensive protocol for the development and validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The described method is intended to be a template that can be adapted and validated in specific laboratory settings.

The method employs a protein precipitation-based extraction of this compound and a suitable internal standard (IS) from plasma, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. The validation of this method is designed to adhere to the principles outlined in regulatory guidelines, ensuring reliability and accuracy of the data for pharmacokinetic and other toxicokinetic studies.[1][2]

Materials and Reagents

  • Analytes: this compound reference standard, Internal Standard (IS) reference standard (e.g., a structurally similar and stable isotopically labeled analog, or another compound with similar physicochemical properties not present in the biological matrix).

  • Chemicals and Solvents:

  • Biological Matrix: Drug-free human plasma, collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).[3]

  • Labware:

    • Calibrated pipettes and tips

    • Microcentrifuge tubes (e.g., 1.5 mL)

    • 96-well plates (optional, for high-throughput analysis)

    • Autosampler vials with inserts

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound and the selected Internal Standard into separate volumetric flasks.

    • Dissolve in an appropriate solvent (e.g., methanol) to a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Solutions:

    • Prepare serial dilutions of the this compound stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a series of working solutions for calibration standards and quality control samples.

    • Prepare a working solution of the Internal Standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards (CS):

    • Spike blank human plasma with the appropriate this compound working solutions to achieve a concentration range that covers the expected in-study concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). A minimum of six non-zero concentration levels is recommended.

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank human plasma at a minimum of three concentration levels:

      • Low QC (LQC): Approximately 3 times the Lower Limit of Quantification (LLOQ).

      • Medium QC (MQC): In the mid-range of the calibration curve.

      • High QC (HQC): Approximately 75-85% of the Upper Limit of Quantification (ULOQ).

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • To 100 µL of plasma sample (blank, CS, QC, or unknown), add 10 µL of the IS working solution (e.g., 100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[4][5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

  • Vortex to ensure complete dissolution and transfer to autosampler vials for analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 10 µL Internal Standard plasma->add_is protein_precipitation Add 300 µL Cold Acetonitrile (Protein Precipitation) add_is->protein_precipitation vortex1 Vortex (1 min) protein_precipitation->vortex1 centrifuge Centrifuge (12,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into HPLC-MS/MS reconstitute->analysis

Caption: Workflow for the extraction of this compound from plasma.

HPLC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

HPLC System:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10-90% B (linear gradient)

    • 5.0-6.0 min: 90% B

    • 6.0-6.1 min: 90-10% B (linear gradient)

    • 6.1-8.0 min: 10% B (re-equilibration)

Mass Spectrometer:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: To be optimized (e.g., 3.5 kV).

    • Source Temperature: To be optimized (e.g., 150°C).

    • Desolvation Temperature: To be optimized (e.g., 400°C).

    • Gas Flows (Nebulizer, Desolvation): To be optimized.

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the standard).

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the standard).

    • Collision Energy (CE) and other compound-specific parameters to be optimized for maximum signal intensity.

Method Validation

A full validation of the bioanalytical method should be performed to ensure its reliability for the intended application. The validation should assess the following parameters:

G cluster_validation Method Validation Parameters selectivity Selectivity & Specificity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) accuracy->precision recovery Extraction Recovery precision->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, Long-Term) matrix_effect->stability lloq Lower Limit of Quantification (LLOQ) stability->lloq

Caption: Key parameters for bioanalytical method validation.

Data Presentation: Summary of Validation Parameters

The results of the method validation should be summarized in clear and concise tables.

Table 1: Linearity of Calibration Curve

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = mx + c> 0.99

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%RE)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%RE)
LLOQ1< 20%± 20%< 20%± 20%
LQC3< 15%± 15%< 15%± 15%
MQC75< 15%± 15%< 15%± 15%
HQC750< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC3Consistent and reproducibleWithin acceptable limits
MQC75Consistent and reproducibleWithin acceptable limits
HQC750Consistent and reproducibleWithin acceptable limits

Table 4: Stability

Stability ConditionQC LevelMean Concentration (ng/mL)Accuracy (%)
Bench-Top (e.g., 4h at RT) LQC± 15%
HQC± 15%
Freeze-Thaw (e.g., 3 cycles) LQC± 15%
HQC± 15%
Long-Term (e.g., 30 days at -80°C) LQC± 15%
HQC± 15%

Conclusion

This document provides a detailed framework for the development and validation of a sensitive and specific HPLC-MS/MS method for the quantification of this compound in human plasma. The successful implementation of this method will enable the reliable assessment of this compound concentrations in biological samples, which is a critical component of drug development and clinical research. It is essential that all experimental work is conducted in accordance with relevant regulatory guidelines to ensure data integrity and acceptance.

References

Pharmacokinetic and Pharmacodynamic Modeling of Lagochiline: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Hypothetical Pharmacokinetic and Pharmacodynamic Data

Given the absence of published data, the following tables are presented as templates for data organization and presentation. Researchers would populate these tables with experimental findings.

Table 1: Hypothetical Pharmacokinetic Parameters of Lagochiline

ParameterValueUnits
Bioavailability (F)e.g., 60%
Volume of Distribution (Vd)e.g., 2.5L/kg
Clearance (CL)e.g., 0.5L/hr/kg
Half-life (t½)e.g., 4hours
Time to Maximum Concentration (Tmax)e.g., 1.5hours
Maximum Concentration (Cmax)e.g., 500ng/mL

Table 2: Hypothetical Pharmacodynamic Parameters of this compound (Hemostatic Effect)

ParameterValueUnits
EC50 (Effective Concentration, 50%)e.g., 200ng/mL
Emax (Maximum Effect)e.g., 80% reduction in bleeding time
Hill Coefficiente.g., 1.2-

Experimental Protocols

The following are detailed, yet generalized, protocols for key experiments required for the pharmacokinetic and pharmacodynamic modeling of this compound.

Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in rats.

Materials:

  • This compound (pure compound)

  • Vehicle for administration (e.g., saline, 5% DMSO in corn oil)

  • Male Sprague-Dawley rats (250-300g)

  • Cannulation materials for blood sampling

  • Centrifuge, microcentrifuge tubes

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week.

  • Dosing:

    • IV Group (n=6): Administer a single bolus dose of this compound (e.g., 2 mg/kg) via the tail vein.

    • PO Group (n=6): Administer a single oral gavage dose of this compound (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the cannulated jugular vein at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd).

Protocol 2: In Vitro Assessment of Metabolic Stability

Objective: To evaluate the metabolic stability of this compound in liver microsomes.

Materials:

  • This compound

  • Rat or human liver microsomes

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) and this compound (e.g., 1 µM) in phosphate buffer.

  • Reaction Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: Stop the reaction at each time point by adding an equal volume of cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of the parent compound (this compound) using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of the curve will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Potential Signaling Pathways and Experimental Workflows

Based on the known hemostatic effects of this compound, a potential mechanism of action could involve the coagulation cascade. The following diagrams illustrate a hypothetical signaling pathway and a general workflow for its investigation.

Hemostatic_Pathway cluster_initiation Initiation Phase cluster_amplification Amplification Phase cluster_propagation Propagation Phase Tissue_Factor Tissue Factor (TF) TF_VIIa TF-VIIa Complex Tissue_Factor->TF_VIIa Factor_VIIa Factor VIIa Factor_VIIa->TF_VIIa Factor_IXa Factor IXa TF_VIIa->Factor_IXa Factor_Xa Factor Xa TF_VIIa->Factor_Xa Factor_IX Factor IX Factor_IX->Factor_IXa Factor_X Factor X Factor_X->Factor_Xa Thrombin Thrombin Factor_Xa->Thrombin Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin This compound This compound This compound->Factor_Xa Potential Target (e.g., Upregulation)

Caption: Hypothetical signaling pathway for the hemostatic effect of this compound.

Experimental_Workflow Start Start: Hypothesis Generation In_Vitro_Screening In Vitro Screening (e.g., Coagulation Assays) Start->In_Vitro_Screening Target_Identification Target Identification (e.g., Enzyme Kinetics) In_Vitro_Screening->Target_Identification In_Vivo_PK_PD In Vivo PK/PD Studies (Animal Models) Target_Identification->In_Vivo_PK_PD Modeling Pharmacokinetic/ Pharmacodynamic Modeling In_Vivo_PK_PD->Modeling Dose_Prediction Human Dose Prediction Modeling->Dose_Prediction End End: Clinical Trial Design Dose_Prediction->End

Caption: General experimental workflow for PK/PD modeling of this compound.

References

Application Notes and Protocols for Assessing the Antioxidant Potential of Lagochiline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lagochiline, a labdane-type diterpenoid isolated from plants of the Lagochilus genus, has garnered interest for its various biological activities. Preliminary studies on extracts from Lagochilus species suggest the presence of compounds with significant antioxidant properties. For instance, methanol (B129727) extracts of several Lagochilus species have been evaluated for their antioxidant capacity using various assays, and the essential oil of Lagochilus inebrians has demonstrated notable antioxidant effects in a DPPH assay.[1] These findings underscore the importance of a systematic evaluation of the antioxidant potential of isolated constituents like this compound.

These application notes provide a comprehensive guide with detailed protocols for assessing the in vitro and cellular antioxidant potential of this compound. The methodologies described herein are standard and widely accepted assays that can be adapted for the specific analysis of this diterpenoid.

I. In Vitro Chemical Assays

In vitro chemical assays are rapid and cost-effective methods to screen for the radical scavenging and reducing capabilities of a compound. These assays provide a fundamental understanding of the direct antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[2] The antioxidant reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions of the this compound stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the different concentrations of this compound solution or the standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals.

Data Presentation:

Concentration (µg/mL)Absorbance at 517 nm% Inhibition
Blank (Control)0
10
25
50
100
200
Positive Control (e.g., Ascorbic Acid)
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature.[3][4]

    • Dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.700 ± 0.02 at 734 nm.[3]

    • Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay. Trolox is commonly used as a standard.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the different concentrations of this compound solution or the standard.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity as described for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation:

Concentration (µg/mL)Absorbance at 734 nm% Inhibition
Blank (Control)0
10
25
50
100
200
Positive Control (e.g., Trolox)
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[5][6]

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[7] Warm the reagent to 37°C before use.

    • Prepare a stock solution and serial dilutions of this compound. A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the different concentrations of this compound solution or the standard.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The antioxidant capacity is determined from the standard curve of FeSO₄ and expressed as mmol Fe²⁺ equivalents per gram of this compound.

Data Presentation:

Concentration (µg/mL)Absorbance at 593 nmFerrous Equivalents (µM)
Blank (Control)0
10
25
50
100
200
FeSO₄ Standards
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe from degradation.[8][9]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein (B123965) in phosphate (B84403) buffer (75 mM, pH 7.4).

    • Prepare an AAPH solution in phosphate buffer.

    • Prepare a stock solution and serial dilutions of this compound. Trolox is used as the standard.

  • Assay Procedure:

    • In a 96-well black microplate, add 25 µL of this compound solution or standard.

    • Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution.

    • Measure the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every minute for at least 60 minutes.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay.

    • The antioxidant capacity is expressed as Trolox equivalents.

Data Presentation:

SampleConcentration (µg/mL)Net Area Under the Curve (AUC)ORAC Value (µmol TE/g)
Blank-
This compound10
25
50
Trolox Standards

Experimental Workflow for In Vitro Assays

G cluster_prep Sample & Reagent Preparation cluster_assays Assay Execution (96-well plate) cluster_analysis Data Analysis This compound This compound Stock Solution Dilutions Serial Dilutions This compound->Dilutions DPPH DPPH Assay (Absorbance at 517 nm) Dilutions->DPPH ABTS ABTS Assay (Absorbance at 734 nm) Dilutions->ABTS FRAP FRAP Assay (Absorbance at 593 nm) Dilutions->FRAP ORAC ORAC Assay (Fluorescence Kinetics) Dilutions->ORAC DPPH_reagent DPPH Reagent DPPH_reagent->DPPH ABTS_reagent ABTS•+ Reagent ABTS_reagent->ABTS FRAP_reagent FRAP Reagent FRAP_reagent->FRAP ORAC_reagents ORAC Reagents (Fluorescein, AAPH) ORAC_reagents->ORAC Calc Calculate % Inhibition & IC50 Values DPPH->Calc ABTS->Calc TEAC Calculate Trolox Equivalents (TEAC) ABTS->TEAC Fe_equiv Calculate Ferrous Equivalents FRAP->Fe_equiv AUC Calculate Area Under Curve (AUC) ORAC->AUC AUC->TEAC

Caption: Workflow for in vitro antioxidant assays.

II. Cellular-Based Assays

Cellular-based assays provide more biologically relevant information by considering factors such as cell uptake, metabolism, and localization of the antioxidant.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation by a peroxyl radical initiator in a cell culture system.[10]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HepG2, human hepatocarcinoma cells) in appropriate media.

    • Seed the cells in a 96-well black microplate and grow to confluence.[11]

  • Assay Procedure:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of this compound and a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour.[11]

    • Wash the cells to remove the treatment solution.

    • Add the peroxyl radical initiator, AAPH, to induce oxidative stress.

    • Immediately measure the fluorescence at an excitation of 485 nm and an emission of 530 nm every 5 minutes for 1 hour using a microplate reader.

  • Data Analysis:

    • Calculate the CAA units using the following formula:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Results can be expressed as quercetin (B1663063) equivalents.

Data Presentation:

Concentration (µg/mL)Integrated Fluorescence AreaCAA UnitsQuercetin Equivalents (µmol QE/g)
Control0
10
25
50
Quercetin Standards
Lipid Peroxidation Assay (TBARS Assay)

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture cells and treat with this compound at various concentrations, followed by an inducer of oxidative stress (e.g., H₂O₂, Fe²⁺/ascorbate).

  • Assay Procedure:

    • Lyse the cells and collect the supernatant.

    • Add thiobarbituric acid reactive substances (TBARS) reagent to the cell lysate.

    • Incubate the mixture at 95°C for 60 minutes.[12]

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Data Analysis:

    • Quantify the MDA concentration using a standard curve prepared with MDA.

    • Express the results as nmol of MDA per mg of protein.

Data Presentation:

TreatmentConcentration (µg/mL)MDA Concentration (nmol/mg protein)% Inhibition of Lipid Peroxidation
Control (no stress)-
Oxidative Stress-0
This compound + Stress10
25
50
Positive Control + Stress
Measurement of Endogenous Antioxidant Enzyme Activity

This compound may exert its antioxidant effects by modulating the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture cells and treat with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and collect the supernatant.

    • Determine the total protein concentration of the cell lysates for normalization.

  • Enzyme Activity Assays:

    • SOD Activity: Use a commercial kit that measures the inhibition of a superoxide radical-induced reaction. The assay often involves the reduction of a tetrazolium salt (WST-1) by superoxide anions generated by xanthine (B1682287) oxidase, which is inhibited by SOD.[1][13][14]

    • CAT Activity: Use a commercial kit that measures the decomposition of hydrogen peroxide (H₂O₂). The remaining H₂O₂ can be reacted with a probe to produce a colored or fluorescent product.[15][16]

    • GPx Activity: Use a commercial kit that measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione by glutathione reductase.[7][17][18]

Data Presentation:

TreatmentConcentration (µg/mL)SOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (U/mg protein)
Control-
This compound10
25
50

Experimental Workflow for Cellular Assays

G cluster_culture Cell Culture & Treatment cluster_assays Assay Execution cluster_analysis Data Analysis & Measurement Culture Cell Culture (e.g., HepG2) Treatment Treat with this compound & Induce Oxidative Stress Culture->Treatment CAA CAA Assay (DCFH-DA Staining) Treatment->CAA TBARS Lipid Peroxidation (TBARS Assay) Treatment->TBARS Enzyme Endogenous Enzyme Assays (SOD, CAT, GPx) Treatment->Enzyme Fluorescence Measure Fluorescence CAA->Fluorescence Absorbance Measure Absorbance TBARS->Absorbance Enzyme_Activity Measure Enzyme Activity Enzyme->Enzyme_Activity Normalization Normalize to Protein Concentration Fluorescence->Normalization Absorbance->Normalization Enzyme_Activity->Normalization

Caption: Workflow for cellular antioxidant assays.

III. Investigation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[19][20] Investigating whether this compound can activate this pathway provides mechanistic insight into its potential indirect antioxidant effects.

Experimental Approach:

  • Nrf2 Nuclear Translocation:

    • Treat cells with this compound.

    • Isolate nuclear and cytosolic fractions.

    • Perform Western blotting to detect Nrf2 levels in each fraction. An increase in nuclear Nrf2 indicates activation.

  • Antioxidant Response Element (ARE) Reporter Assay:

    • Transfect cells with a reporter plasmid containing an ARE-driven luciferase gene.

    • Treat the cells with this compound.

    • Measure luciferase activity to quantify ARE activation.

  • Expression of Nrf2 Target Genes:

    • Treat cells with this compound.

    • Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

    • Perform Western blotting to measure the protein levels of these target genes.

Keap1-Nrf2 Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release of Nrf2 Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1 Keap1 ROS Oxidative Stress (e.g., induced by toxins) ROS->Keap1_Nrf2 Inhibition This compound This compound This compound->Keap1_Nrf2 Potential Inhibition ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes Transcription

References

Troubleshooting & Optimization

Improving the yield of Lagochiline extraction from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Lagochiline from plant material, primarily Lagochilus inebrians.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for this compound extraction?

A1: Dichloroethane has been shown to be a highly effective solvent for this compound extraction. A study demonstrated that extraction with boiling dichloroethane after wetting the plant material with a 15% sodium hydroxide (B78521) solution can yield up to 2.3% of high-purity this compound by dry weight.[1] Chloroform can also be used, but it generally results in a lower yield.[1] In contrast, alcohols like isopropanol (B130326) and ethanol (B145695) tend to extract a significant amount of impurities, making the purification process more challenging.[1]

Q2: How can I improve the efficiency of the extraction process?

A2: Several factors can influence the efficiency of this compound extraction. Modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can significantly enhance extraction yields and reduce processing times.[2][3][4] These methods use microwave or ultrasonic energy to disrupt plant cell walls, facilitating better solvent penetration and mass transfer of the target compound.[2][3] Additionally, optimizing parameters like solvent-to-solid ratio, extraction time, and temperature can improve efficiency.[2][5]

Q3: What pre-treatment steps are necessary for the plant material?

A3: Proper preparation of the plant material is crucial for successful extraction. The plant material should be dried to a moisture content of no more than 8-11% and then crushed or milled to a particle size of 4-6 mm.[6] This increases the surface area for solvent interaction, leading to a more efficient extraction.

Q4: What are the common methods for purifying crude this compound extract?

A4: After initial extraction, the crude product often requires purification to remove impurities. Recrystallization from an aqueous solution or acetone (B3395972) is a common and effective method for purifying this compound.[1] For more complex mixtures, chromatographic techniques such as column chromatography and thin-layer chromatography (TLC) can be employed for isolation and purification.[1]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Inappropriate Solvent Selection Switch to a more effective solvent like dichloroethane, which has demonstrated higher yields.[1] Avoid using isopropanol or ethanol as they are less efficient for this compound.[1]
Incorrect Plant Material Preparation Ensure the plant material is properly dried (moisture content ≤ 8-11%) and milled to the optimal particle size (4-6 mm) to maximize surface area for extraction.[6]
Suboptimal Extraction Conditions Optimize extraction parameters. For solvent extraction, ensure the temperature is appropriate (e.g., boiling for dichloroethane).[1] Consider employing advanced techniques like UAE or MAE to improve extraction efficiency.[2][3]
Incomplete Extraction Increase the extraction time or the number of extraction cycles to ensure all the this compound is recovered from the plant matrix.

Problem 2: High Level of Impurities in the Extract

Possible Cause Troubleshooting Step
Poor Solvent Selectivity Using solvents like ethanol or isopropanol can co-extract a large amount of contaminating material.[1] Utilize a more selective solvent such as dichloroethane or chloroform.[1]
Inadequate Purification Implement a robust purification strategy. Recrystallization from acetone or an aqueous solution is a primary step.[1] If impurities persist, employ chromatographic methods like column chromatography for further purification.[1]
Thermal Degradation of this compound Avoid excessively high temperatures during extraction and solvent evaporation, as this can lead to the degradation of the target compound. Use vacuum evaporation to remove the solvent at a lower temperature.[6]

Data on Extraction Yields

Extraction Method Solvent Conditions Yield (% of Dry Weight) Reference
Solvent ExtractionDichloroethaneBoiling, with 15% NaOH pre-treatment2.3%[1]
Solvent ExtractionChloroformNo NaOH pre-treatmentLower than dichloroethane method[1]
Previous MethodsNot specified-~1%[1]

Experimental Protocols

Protocol 1: High-Yield this compound Extraction using Dichloroethane
  • Plant Material Preparation:

    • Dry the aerial parts of Lagochilus inebrians until the moisture content is below 11%.

    • Grind the dried plant material to a coarse powder (particle size of 4-6 mm).[6]

  • Alkalization:

    • Wet the powdered plant material with a 15% sodium hydroxide (NaOH) solution.

  • Extraction:

    • Place the alkalized plant material in a Soxhlet apparatus or a suitable reaction vessel.

    • Add dichloroethane as the solvent.

    • Heat the solvent to its boiling point and continue the extraction for several hours.

  • Initial Purification:

    • After extraction, cool the dichloroethane solution to 20-25°C.

    • This compound will precipitate as yellow crystals.[1]

    • Filter the solution to collect the crude this compound crystals.

  • Final Purification (Recrystallization):

    • Dissolve the crude crystals in a minimal amount of hot acetone or an aqueous solution.[1]

    • Allow the solution to cool slowly to form purified crystals.

    • Filter and dry the purified this compound.

Visualizing the Workflow

Lagochiline_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification Dry Drying (<11% moisture) Grind Grinding (4-6 mm) Dry->Grind Alkalize Alkalization (15% NaOH) Grind->Alkalize Extract Solvent Extraction (Boiling Dichloroethane) Alkalize->Extract Cool Cooling & Precipitation Extract->Cool Filter1 Filtration Cool->Filter1 Recrystallize Recrystallization (Acetone/Aqueous) Filter1->Recrystallize Filter2 Final Filtration & Drying Recrystallize->Filter2 Purified_this compound Purified_this compound Filter2->Purified_this compound Purified this compound Troubleshooting_Logic Start Start: Low this compound Yield CheckSolvent Is the solvent Dichloroethane? Start->CheckSolvent CheckPrep Is plant material properly prepared? CheckSolvent->CheckPrep Yes SwitchSolvent Action: Switch to Dichloroethane CheckSolvent->SwitchSolvent No CheckConditions Are extraction conditions optimal? CheckPrep->CheckConditions Yes ImprovePrep Action: Dry (<11%) and Grind (4-6mm) CheckPrep->ImprovePrep No OptimizeConditions Action: Optimize Temp/Time or use MAE/UAE CheckConditions->OptimizeConditions No End Yield Improved CheckConditions->End Yes SwitchSolvent->CheckPrep ImprovePrep->CheckConditions OptimizeConditions->End

References

Technical Support Center: Overcoming Solubility Challenges of Lagochiline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Lagochiline in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My aqueous stock solution of this compound is showing precipitation. What is the intrinsic aqueous solubility of this compound and what are the initial steps to improve it?

A1: this compound is a diterpenoid with a complex structure, leading to poor aqueous solubility, which is a common challenge. The intrinsic solubility is typically low, often requiring formulation strategies for enhancement.

Initial troubleshooting should focus on simple adjustments to the solvent system. The use of co-solvents is a fundamental and effective technique to increase the solubility of nonpolar molecules like this compound by reducing the overall polarity of the aqueous solvent.[1][2]

Troubleshooting Guide: Co-Solvent System Adjustment

  • Select an appropriate co-solvent: Common pharmaceutically acceptable co-solvents include ethanol (B145695), propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400).[2][3]

  • Prepare a concentration gradient: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Determine solubility: Add an excess amount of this compound to each co-solvent mixture. Shake at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Analyze the supernatant: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant and quantify the concentration of dissolved this compound using a validated analytical method like HPLC-UV.

Table 1: Illustrative Solubility of this compound in Various Co-Solvent Systems

Co-Solvent System (v/v)This compound Solubility (µg/mL)Fold Increase
Water (Control)151.0
10% Ethanol in Water15010.0
20% Ethanol in Water45030.0
20% PEG 400 in Water62041.3
20% Propylene Glycol in Water58038.7

Q2: I need to prepare a higher concentration of this compound in an aqueous medium for my in vitro assays, but co-solvents are interfering with my experimental model. What is a suitable alternative?

A2: When co-solvents are not viable, cyclodextrin (B1172386) complexation is an excellent strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules like this compound, forming inclusion complexes that have significantly improved aqueous solubility and stability.[4]

The formation of these complexes masks the hydrophobic nature of the drug molecule, making it more soluble in water without altering the bulk properties of the solution in a way that might interfere with biological assays.

Troubleshooting Guide: Cyclodextrin Inclusion Complexation

  • Problem: Low aqueous solubility of this compound for in-vitro studies.

  • Solution: Form an inclusion complex with a modified cyclodextrin like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to enhance solubility.

Below is a detailed protocol for preparing and characterizing this compound-HP-β-CD inclusion complexes.

Experimental Protocol: Preparation of this compound-HP-β-CD Inclusion Complex

  • Molar Ratio Selection: Prepare solutions with different molar ratios of this compound to HP-β-CD (e.g., 1:1, 1:2, 1:5).

  • Kneading Method:

    • Accurately weigh this compound and HP-β-CD.

    • Add a small amount of a water-ethanol mixture to form a paste.

    • Knead the paste thoroughly for 45-60 minutes.

    • Dry the paste in an oven at 40-50°C until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a fine sieve.

  • Lyophilization (Freeze-Drying) Method:

    • Dissolve HP-β-CD in purified water.

    • Dissolve this compound in a minimal amount of ethanol and add it to the HP-β-CD solution under constant stirring.

    • Stir the mixture for 24 hours.

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen solution for 48 hours to obtain a fluffy powder.

  • Solubility Determination: Perform a phase solubility study by adding excess this compound to aqueous solutions of increasing HP-β-CD concentrations. Shake until equilibrium and analyze the supernatant via HPLC.

Table 2: Illustrative Phase Solubility Data for this compound with HP-β-CD

HP-β-CD Concentration (mM)This compound Solubility (µg/mL)
0 (Control)15
5210
10430
20850
401680

Q3: For our pre-clinical formulation, we need to significantly improve the dissolution rate and oral bioavailability of this compound. Which advanced formulation strategy should we consider?

A3: For substantial improvements in dissolution rate and bioavailability, creating a solid dispersion of this compound is a highly effective approach. This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. The resulting amorphous solid dispersion enhances solubility by preventing the drug from crystallizing and by improving its wettability.

Troubleshooting Guide: Solid Dispersion Formulation

  • Challenge: Poor dissolution and bioavailability of crystalline this compound.

  • Strategy: Develop an amorphous solid dispersion using a hydrophilic polymer like Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC).

The workflow for developing a solid dispersion is outlined below, followed by a detailed protocol.

G cluster_prep Preparation cluster_process Processing cluster_char Characterization A 1. Select Polymer & Drug:Carrier Ratio B 2. Dissolve Drug & Polymer in Solvent (e.g., Methanol) A->B D 4. Solvent Evaporation (Rotary Evaporator) C 3. Mix to form a clear solution B->C C->D E 5. Further Drying (Vacuum Oven) D->E F 6. Pulverize and Sieve E->F G 7. Characterize Solid Dispersion (DSC, XRD, FTIR) F->G H 8. Perform Dissolution Studies G->H G A 1. Prepare Coarse Suspension: Disperse this compound in an aqueous stabilizer solution (e.g., Poloxamer 188) B 2. High-Shear Homogenization: Reduce particle size to micron range A->B C 3. High-Pressure Homogenization: Force suspension through a narrow gap at high pressure to create nanoparticles B->C D 4. Characterization: - Particle Size Analysis (DLS) - Zeta Potential - Dissolution Testing C->D E 5. Optional Post-processing: - Lyophilization for solid dosage form D->E

References

Technical Support Center: Optimizing HPLC Parameters for Lagochiline Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of Lagochiline isomers. This compound, a labdane (B1241275) diterpenoid primarily isolated from Lagochilus inebrians, presents a significant analytical challenge due to the potential for multiple structurally similar isomers. This guide provides practical troubleshooting advice and optimized methodologies to help you achieve baseline separation of these complex compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

This compound is a diterpene with multiple chiral centers, leading to the existence of various stereoisomers (enantiomers and diastereomers). These isomers often possess nearly identical physicochemical properties, such as polarity, solubility, and molecular weight, making their separation by standard chromatographic techniques difficult. The primary challenges include:

  • Co-elution: Isomers with very similar structures often co-elute, resulting in poor resolution.

  • Poor Peak Shape: Interactions between the analyte and the stationary phase can lead to peak tailing or fronting, further complicating quantification and identification.

  • Low UV Absorbance: Like many diterpenoids, this compound may lack a strong chromophore, necessitating detection at low UV wavelengths (around 205-210 nm), which can be challenging due to solvent absorbance and potential for baseline noise.[1]

Q2: Which HPLC mode is most suitable for separating this compound isomers?

Reversed-Phase HPLC (RP-HPLC) is the most commonly employed technique for the separation of diterpenoids like this compound. However, for highly polar isomers or when RP-HPLC fails to provide adequate separation, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a viable alternative. For separating enantiomers, Chiral HPLC is often necessary. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the isomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[2][3]

Troubleshooting Guide

Problem 1: Poor resolution between isomer peaks.

Poor resolution is a common issue when analyzing structurally similar isomers. Here’s a systematic approach to troubleshoot and improve separation:

The mobile phase composition is a critical factor influencing selectivity and resolution.[4][5]

  • Adjust Solvent Strength (Isocratic Elution): For RP-HPLC, incrementally decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) by 2-5%. This increases retention time and can enhance separation.

  • Modify the Gradient Slope (Gradient Elution): A shallower gradient, where the organic solvent concentration increases more slowly, often improves the resolution of closely eluting compounds.

  • Change the Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity due to different solvent properties. Methanol is more viscous and has a different polarity compared to acetonitrile, which can change the interaction with the stationary phase.

  • Adjust the pH: For ionizable compounds, small changes in mobile phase pH can significantly impact retention and selectivity. The use of acidic modifiers like formic acid or acetic acid (typically at 0.1%) is common to suppress the ionization of silanol (B1196071) groups on the column, improving peak shape.

Temperature affects mobile phase viscosity and the kinetics of mass transfer, thereby influencing retention time and selectivity.[6][7][8]

  • Increase Temperature: Raising the column temperature (e.g., from 30°C to 40°C or 50°C) generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[7][8] However, this may also decrease resolution in some cases.[1]

  • Decrease Temperature: Lowering the temperature can sometimes enhance resolution for closely eluting compounds by increasing retention.[7]

It is crucial to control the column temperature using a column oven to ensure reproducible results.[9][10]

If mobile phase and temperature optimization are insufficient, consider changing the column.

  • Different C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can alter selectivity.

  • Alternative Stationary Phases: Consider a phenyl-hexyl or an embedded polar group (amide) column, which can offer different selectivities for isomers.

  • Chiral Columns: For enantiomeric separation, a chiral stationary phase is often required. Polysaccharide-based chiral columns are widely used for this purpose.[11]

Experimental Protocols

While specific, validated methods for all this compound isomers are not widely published, the following protocols for similar diterpenoids can serve as excellent starting points.

Protocol 1: General RP-HPLC Method for Diterpenoid Isomer Screening

This protocol is a robust starting point for assessing the separation of this compound isomers.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 210 nm
Injection Volume 10 µL
Protocol 2: Chiral HPLC Method for Enantiomer Separation

This protocol is designed for the separation of enantiomers, which often requires a specialized chiral column.

ParameterRecommended Condition
Column Chiralpak IA or similar polysaccharide-based CSP
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 5 µL

Data Presentation: Impact of Method Parameters on Resolution

The following table illustrates how changing key HPLC parameters can affect the resolution (Rs) of two hypothetical closely eluting this compound isomers.

Method ConditionParameter ChangedIsomer 1 RT (min)Isomer 2 RT (min)Resolution (Rs)Observations
Method 1 (Baseline) -15.215.61.10Poor separation.
Method 2 Acetonitrile decreased by 5%16.817.41.65Improved, baseline separation achieved.
Method 3 Temperature increased to 45°C14.114.40.95Resolution decreased.
Method 4 Switched to Phenyl-Hexyl Column18.519.32.10Excellent separation due to altered selectivity.

Note: These are illustrative data to demonstrate the principles of optimization.

Visualizing Optimization Workflows

Workflow for Troubleshooting Poor Resolution

This diagram outlines a logical sequence of steps to follow when encountering poor peak resolution.

G Troubleshooting Workflow for Poor HPLC Resolution start Poor Resolution Observed (Rs < 1.5) mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase adjust_strength Adjust Organic Solvent % mobile_phase->adjust_strength Isocratic? adjust_gradient Modify Gradient Slope mobile_phase->adjust_gradient Gradient? change_solvent Switch Organic Solvent (ACN <-> MeOH) adjust_strength->change_solvent No Improvement end Resolution Achieved (Rs >= 1.5) adjust_strength->end Improved temperature Step 2: Adjust Temperature change_solvent->temperature Still Poor adjust_gradient->change_solvent No Improvement adjust_gradient->end Improved stationary_phase Step 3: Change Stationary Phase temperature->stationary_phase Still Poor temperature->end Improved stationary_phase->end Improved

Caption: A flowchart for systematically troubleshooting poor HPLC resolution.

Logical Relationship of HPLC Parameters

This diagram illustrates the interconnectedness of key HPLC parameters and their ultimate effect on chromatographic resolution.

HPLC_Parameters Interplay of HPLC Parameters for Optimal Resolution MobilePhase Mobile Phase (Composition, pH, Additives) Selectivity Selectivity (α) MobilePhase->Selectivity Retention Retention (k) MobilePhase->Retention StationaryPhase Stationary Phase (Column Chemistry) StationaryPhase->Selectivity Temperature Temperature Temperature->Selectivity Efficiency Efficiency (N) Temperature->Efficiency FlowRate Flow Rate FlowRate->Efficiency Resolution Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Key HPLC parameters influencing chromatographic resolution.

References

Navigating the Complexities of Lagochiline Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the diterpenoid Lagochiline, obtaining high-quality mass spectrometry data is crucial for accurate identification, characterization, and quantification. However, the inherent structural complexity of this class of molecules can present unique challenges during analysis. This technical support center provides a comprehensive guide to troubleshooting common issues encountered in the mass spectrometry of this compound, complete with frequently asked questions, detailed experimental protocols, and visual aids to streamline your analytical workflow.

Frequently Asked Questions (FAQs)

Our curated list of frequently asked questions directly addresses the most common challenges and queries that arise during the mass spectrometric analysis of this compound.

Q1: I am not seeing the expected molecular ion peak for this compound (m/z 356.5). What are the possible reasons?

A1: Several factors could contribute to the absence or low intensity of the molecular ion peak:

  • In-source Fragmentation: this compound, being a diterpenoid with multiple hydroxyl groups and an epoxy ring, can be susceptible to fragmentation within the ion source, especially with higher energy ionization techniques like Electron Ionization (EI). Consider using a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Suboptimal Ionization Parameters: The efficiency of ionization is highly dependent on the source parameters. For ESI, ensure that the capillary voltage, cone voltage, and desolvation gas temperature and flow are optimized for this compound. Start with gentle conditions and incrementally increase the energy to find the optimal balance between ionization and fragmentation.

  • Adduct Formation: In ESI, this compound may preferentially form adducts with cations present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺). Look for ions corresponding to these adducts at m/z 379.5, 395.5, and 374.5, respectively. The formation of these adducts can suppress the signal of the protonated molecule ([M+H]⁺).

  • Sample Degradation: this compound may be unstable under certain pH or temperature conditions. Ensure the stability of your sample in the chosen solvent and during the analytical run.

Q2: My mass spectrum shows many fragment peaks, making it difficult to interpret. What are the expected fragmentation patterns for this compound?

  • Water Loss: The presence of multiple hydroxyl groups makes the neutral loss of water molecules (18 Da) a very common fragmentation pathway. You may observe sequential losses, leading to peaks at m/z 338.5 ([M-H₂O]⁺), 320.5 ([M-2H₂O]⁺), and so on.

  • Cleavage of the Side Chain: The alkyl side chain can undergo cleavage.

  • Ring Cleavage: The decalin ring system and the epoxy-containing spiro ring can undergo characteristic cleavages, leading to a complex pattern of fragment ions. The specific fragmentation will depend on the ionization energy.

Q3: I am observing significant signal suppression or matrix effects. How can I mitigate these issues?

A3: Matrix effects, where other components in the sample interfere with the ionization of the analyte, are a common challenge in LC-MS. To address this:

  • Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample and remove interfering substances.

  • Optimize Chromatography: Ensure good chromatographic separation of this compound from matrix components. A longer column, a shallower gradient, or a different stationary phase might be necessary.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If unavailable, a structurally similar compound that is not present in the sample can be used.

  • Dilute the Sample: If the concentration of matrix components is high, diluting the sample can sometimes reduce the matrix effect, provided the analyte concentration remains above the limit of detection.

Q4: What are the best starting conditions for LC-MS/MS analysis of this compound?

A4: For developing an LC-MS/MS method for this compound, consider the following starting points:

  • Column: A C18 reversed-phase column is a good initial choice.

  • Mobile Phase:

    • A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (B78521) (for negative ion mode).

    • B: Acetonitrile or methanol (B129727) with 0.1% formic acid or ammonium hydroxide.

  • Gradient: A linear gradient from low to high organic phase concentration.

  • Ionization Mode: ESI in positive ion mode is often a good starting point for diterpenoids, looking for the [M+H]⁺ or [M+Na]⁺ ions as the precursor for MS/MS.

  • Collision Energy: Optimize the collision energy to obtain a few characteristic and intense fragment ions for Multiple Reaction Monitoring (MRM) or product ion scanning.

Quantitative Data Summary

While specific quantitative mass spectrometry data for this compound is scarce in publicly available literature, the following table summarizes the expected m/z values for the molecular ion and common adducts based on its known molecular formula, C₂₀H₃₆O₅ (Molecular Weight: 356.5 g/mol ).[1]

Ion SpeciesFormulaCalculated m/z
Protonated Molecule[C₂₀H₃₆O₅+H]⁺357.26
Sodiated Adduct[C₂₀H₃₆O₅+Na]⁺379.24
Potassiated Adduct[C₂₀H₃₆O₅+K]⁺395.21
Ammoniated Adduct[C₂₀H₃₆O₅+NH₄]⁺374.29

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of this compound from Plant Material

  • Extraction:

    • Grind 1 gram of dried plant material to a fine powder.

    • Extract with 10 mL of methanol by sonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 1 mL of 10% methanol in water.

    • Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of 10% methanol in water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

    • Elute this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in an appropriate volume of the initial mobile phase for LC-MS analysis.

Protocol 2: General LC-MS Method for this compound Analysis

  • LC System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • MS System: Agilent 6460 Triple Quadrupole or equivalent

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 135 V

  • Scan Type: Full Scan (m/z 100-500) or MRM for targeted analysis.

Visualizing Troubleshooting and Workflows

To further aid in understanding and resolving common issues, the following diagrams, generated using the DOT language, illustrate key troubleshooting logic and experimental workflows.

Troubleshooting_Lagochiline_MS start Start: No or Low Molecular Ion Peak (m/z 356.5) check_ionization Check Ionization Method start->check_ionization check_sample_prep Review Sample Preparation & Stability start->check_sample_prep is_ei Using EI? check_ionization->is_ei check_adducts Look for Adducts ([M+Na]⁺, [M+K]⁺) adducts_found Adducts Found? check_adducts->adducts_found check_source_params Optimize Source Parameters (e.g., Cone Voltage) source_optimized Signal Improved? check_source_params->source_optimized sample_ok Sample Stable? check_sample_prep->sample_ok is_ei->check_adducts No (Using ESI/CI) switch_to_esi_ci Switch to Softer Ionization (ESI or CI) is_ei->switch_to_esi_ci Yes adducts_found->check_source_params No modify_mobile_phase Modify Mobile Phase (e.g., reduce salt) adducts_found->modify_mobile_phase Yes gentle_conditions Use Gentler Conditions source_optimized->gentle_conditions No end_resolved Issue Resolved source_optimized->end_resolved Yes improve_cleanup Improve Sample Cleanup (e.g., SPE) sample_ok->improve_cleanup No end_further_investigation Further Investigation Needed sample_ok->end_further_investigation Yes modify_mobile_phase->end_resolved gentle_conditions->end_further_investigation improve_cleanup->end_resolved

Caption: Troubleshooting decision tree for absent or low molecular ion peak of this compound.

Experimental_Workflow_this compound start Start: Plant Material extraction Solvent Extraction (Methanol) start->extraction cleanup Sample Cleanup (SPE C18) extraction->cleanup lc_separation LC Separation (Reversed-Phase) cleanup->lc_separation ms_detection MS Detection (ESI-MS/MS) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis end End: Identification & Quantification data_analysis->end

References

Enhancing the stability of Lagochiline in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Lagochiline during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of diterpenoid lactones like this compound is typically influenced by several factors:

  • pH: The lactone ring in this compound is susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.

  • Solvent Type: The polarity and protic nature of the solvent can influence the rate of degradation. Protic solvents (e.g., water, methanol, ethanol) can participate in hydrolytic degradation.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.

Q2: I am observing a loss of this compound potency in my aqueous solution over a short period. What is the likely cause?

A2: The most probable cause for the rapid degradation of this compound in an aqueous solution is pH-dependent hydrolysis of the lactone ring. It is crucial to determine the pH of your solution and assess the stability of this compound across a range of pH values to identify the optimal pH for its stability.

Q3: Which types of solvents are generally recommended for dissolving and storing this compound?

A3: For short-term storage and experimental use, it is often preferable to dissolve this compound in aprotic organic solvents such as acetonitrile, acetone, or ethyl acetate, where the risk of hydrolysis is minimized. For biological assays requiring aqueous buffers, it is advisable to prepare a concentrated stock solution in an organic solvent (like DMSO) and then dilute it into the aqueous medium immediately before use.

Q4: How can I monitor the degradation of this compound in my solvent system?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound.[1] This method should be able to separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpected peaks appear in the chromatogram during analysis. Degradation of this compound.1. Confirm the identity of the new peaks as degradation products using techniques like LC-MS. 2. Investigate the influence of pH, light, and temperature on the formation of these peaks. 3. If using an aqueous buffer, adjust the pH to a more neutral range (e.g., pH 5-7) and re-evaluate stability. 4. Protect the solution from light by using amber vials or covering the container with aluminum foil. 5. Store solutions at a lower temperature (e.g., 4°C or -20°C).
The concentration of this compound decreases over time, even when stored in an organic solvent. Presence of residual water or exposure to light and/or high temperatures.1. Use anhydrous solvents for preparing stock solutions. 2. Store the solution in a tightly sealed container to prevent moisture absorption. 3. Ensure the solution is protected from light and stored at a low temperature.
Precipitation is observed after diluting a concentrated this compound stock solution into an aqueous buffer. Poor solubility of this compound in the final aqueous medium.1. Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if permissible for the experiment. 2. Consider the use of solubilizing agents such as cyclodextrins. 3. Perform a solubility study to determine the saturation point of this compound in your chosen buffer system.

Experimental Protocols

Protocol 1: General HPLC-Based Stability-Indicating Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (determine this by running a UV scan).

  • Forced Degradation: To ensure the method is stability-indicating, subject this compound solutions to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products. The method should be able to resolve the parent this compound peak from all degradation product peaks.

Protocol 2: Solubility Assessment
  • Add an excess amount of this compound to a known volume of the desired solvent system in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the sample to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

Data Presentation

Table 1: Illustrative pH Stability of this compound in Aqueous Buffers at 25°C
pH Buffer System Initial Concentration (µg/mL) Concentration after 24h (µg/mL) % Degradation
3.0Citrate Buffer100.285.115.1%
5.0Acetate Buffer99.895.34.5%
7.4Phosphate Buffer100.188.911.2%
9.0Borate Buffer99.965.434.5%
Table 2: Illustrative Stability of this compound in Different Organic Solvents at 25°C (Protected from Light)
Solvent Initial Concentration (mg/mL) Concentration after 30 days (mg/mL) % Degradation
Acetonitrile1.051.031.9%
Methanol1.020.9110.8%
DMSO1.101.081.8%
Chloroform0.980.971.0%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Study cluster_analysis Analysis cluster_results Results prep Prepare this compound Solutions in Different Solvents/Buffers acid Acidic Stress (e.g., 0.1M HCl) prep->acid Expose to Stress Conditions base Basic Stress (e.g., 0.1M NaOH) prep->base Expose to Stress Conditions oxidative Oxidative Stress (e.g., 3% H2O2) prep->oxidative Expose to Stress Conditions thermal Thermal Stress (e.g., 60°C) prep->thermal Expose to Stress Conditions photo Photolytic Stress (UV/Vis Light) prep->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant Identification hplc->lcms If degradants observed data Quantify Degradation & Tabulate Data hplc->data pathway Propose Degradation Pathways lcms->pathway

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway This compound This compound (Intact Diterpenoid Lactone) Hydrolyzed Hydrolyzed Product (Open Lactone Ring) This compound->Hydrolyzed Hydrolysis (Acid/Base Catalyzed) Oxidized Oxidized Product This compound->Oxidized Oxidation (Presence of O2) Isomerized Isomerized Product This compound->Isomerized Photolysis/Heat (Isomerization)

Caption: Potential degradation pathways for this compound.

References

Strategies to reduce impurities in purified Lagochiline samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Lagochiline from plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound extracts?

A1: Crude extracts of Lagochilus inebrians typically contain a complex mixture of compounds. Besides the target molecule this compound, common impurities include:

  • Other Diterpenoids: Structurally similar diterpenes that may co-elute during chromatographic separation.

  • Flavonoid Glycosides: Polar compounds that are often present in plant extracts.[1]

  • Tannins: Polyphenolic compounds that can interfere with purification and analysis.

  • Essential Oils: Volatile, non-polar compounds.[1]

  • Organic Acids: A variety of acidic compounds naturally present in the plant.[1]

  • Carotenoids and Chlorophylls: Pigments that can be abundant in plant extracts.

  • Waxes and Lipids: Highly non-polar compounds.

  • Vitamin K1 and Ascorbic Acid [1]

Q2: What is a general strategy for purifying this compound from a crude plant extract?

A2: A typical purification workflow involves a multi-step approach combining different chromatographic techniques and crystallization. A logical sequence is crucial for efficiently removing impurities with varying polarities.

Q3: Which analytical techniques are suitable for assessing the purity of this compound samples?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of diterpenoid samples like this compound. Key considerations for an HPLC method include:

  • Column: A reversed-phase C18 column is often a good starting point.[2][3]

  • Mobile Phase: A gradient of an organic solvent (like methanol (B129727) or acetonitrile) and water is typically used for effective separation.[2]

  • Detection: UV detection is common, although for compounds with weak chromophores, a Charged Aerosol Detector (CAD) can offer better sensitivity.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for determining purity without the need for a reference standard.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of this compound from other Diterpenoids - Inappropriate solvent system polarity.- Column overloading.- Incorrect stationary phase.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A less polar solvent system may improve the resolution.- Reduce the amount of crude extract loaded onto the column.- Consider a different stationary phase, such as silica (B1680970) gel with a different pore size or a bonded-phase silica.
This compound Elutes Too Quickly or Too Slowly - Solvent system is too polar or not polar enough.- If eluting too quickly, decrease the polarity of the mobile phase.- If eluting too slowly, gradually increase the polarity of the mobile phase.
Band Tailing - Sample is too soluble in the mobile phase.- Interactions with active sites on the stationary phase.- Try a less polar eluent.- Add a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine, depending on the analyte's nature) to the mobile phase.
Cracking or Channeling of the Column Bed - Improper packing of the column.- Swelling or shrinking of the stationary phase due to solvent changes.- Ensure the stationary phase is packed as a uniform slurry and is well-settled before use.- Pre-equilibrate the column with the mobile phase before loading the sample.
Crystallization Problems
Problem Possible Cause(s) Suggested Solution(s)
This compound Fails to Crystallize - Solution is not supersaturated (too much solvent).- Presence of impurities inhibiting crystal formation.- The solution is cooling too rapidly.- Slowly evaporate some of the solvent to increase the concentration.- Try adding an anti-solvent (a solvent in which this compound is insoluble) dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[4][5]- Introduce a seed crystal of pure this compound.- Allow the solution to cool more slowly by insulating the flask.
Oiling Out (Formation of a liquid layer instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.- Add a small amount of additional solvent to dissolve the oil, then cool slowly.- Re-purify the sample by chromatography to remove impurities and attempt crystallization again.[4]
Formation of very fine powder instead of crystals - The solution is too supersaturated, leading to rapid precipitation.- Re-dissolve the powder in a minimal amount of hot solvent and allow it to cool more slowly.
Inconsistent Crystal Forms - this compound can crystallize in different forms, such as a monohydrate or an anhydrous form.[1]- The presence of water in the solvent can lead to the formation of the monohydrate. To obtain the anhydrous form, use anhydrous solvents and consider crystallization from a solvent like butyl acetate (B1210297) at elevated temperatures.[1]

Experimental Protocols

Representative Protocol for Purification of this compound by Column Chromatography

This protocol is a representative example for the purification of diterpenoids and may require optimization for specific crude extracts.

  • Preparation of the Column:

    • A glass column is packed with silica gel (e.g., 230-400 mesh) as a slurry in a non-polar solvent like hexane.

    • The column is allowed to settle to form a uniform bed, and excess solvent is drained to the level of the silica gel.

  • Sample Preparation and Loading:

    • The crude this compound extract is dissolved in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, the dry extract is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is carefully added to the top of the column.

  • Elution:

    • The elution is started with a non-polar solvent (e.g., 100% hexane) and the polarity is gradually increased by adding a more polar solvent (e.g., ethyl acetate).

    • A typical gradient might be:

      • Hexane:Ethyl Acetate (95:5)

      • Hexane:Ethyl Acetate (90:10)

      • Hexane:Ethyl Acetate (80:20)

      • And so on, up to 100% ethyl acetate.

  • Fraction Collection and Analysis:

    • Fractions are collected throughout the elution process.

    • Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Fractions with pure this compound are combined.

  • Solvent Removal:

    • The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Representative Data: Purity Analysis by HPLC

The following table shows representative data from the HPLC analysis of a this compound sample at different stages of purification.

Purification Stage Purity of this compound (%) Major Impurities Detected
Crude Extract35.2%Other diterpenoids, chlorophylls, tannins
After Column Chromatography85.7%Structurally similar diterpenoids
After Crystallization98.9%Minor unknown impurities

Visualizations

experimental_workflow start Crude Lagochilus inebrians Extract chromatography Silica Gel Column Chromatography (Gradient Elution: Hexane -> Ethyl Acetate) start->chromatography tlc TLC Analysis of Fractions chromatography->tlc combine Combine Pure Fractions tlc->combine Identify this compound-rich fractions evaporation Solvent Evaporation combine->evaporation crystallization Crystallization (e.g., from Acetone/Water) evaporation->crystallization hplc Purity Analysis by HPLC crystallization->hplc final_product Purified this compound hplc->final_product Purity > 98%

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Crystallization Attempted no_crystals No Crystals Form start->no_crystals Issue oiling_out Oiling Out Occurs start->oiling_out Issue crystals_form Crystals Form start->crystals_form Success scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Solution add_solvent Add More Solvent and Re-cool Slowly oiling_out->add_solvent Solution 1 re_purify Re-purify by Chromatography oiling_out->re_purify Solution 2 concentrate Concentrate Solution scratch->concentrate If still no crystals anti_solvent Add Anti-Solvent concentrate->anti_solvent If still no crystals

References

Optimization of reaction conditions for the synthesis of Lagochiline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lagochiline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound derivatives?

A1: The synthesis of this compound derivatives, such as esters, typically involves the acylation of the hydroxyl groups of the this compound core. A common method is the reaction of this compound with a carboxylic acid anhydride (B1165640) in a suitable solvent, often a base like pyridine (B92270), which also acts as a catalyst. The reaction proceeds via nucleophilic acyl substitution.

Q2: Why is pyridine often used as a solvent in these reactions?

A2: Pyridine serves a dual purpose in the synthesis of this compound esters. Firstly, it is an effective solvent for both this compound and the acylating agent (e.g., dicarboxylic acid anhydrides). Secondly, as a base, it neutralizes the carboxylic acid byproduct formed during the reaction with anhydrides, driving the equilibrium towards the product side. It can also act as a nucleophilic catalyst.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be effectively monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for tracking the consumption of this compound and the formation of its derivatives.[1] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.

Q4: What are the typical purification methods for this compound derivatives?

A4: After the reaction is complete, the work-up procedure usually involves neutralizing the pyridine, followed by extraction. The crude product is then often purified using column chromatography to separate the desired derivative from any unreacted starting materials and side products.

Troubleshooting Guide

Issue 1: Low Yield of the Desired this compound Derivative

Possible Causes:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.

  • Equilibrium Limitations: The accumulation of byproducts can shift the equilibrium back towards the reactants.

  • Side Reactions: The formation of undesired side products can consume the starting materials.

  • Degradation of Reactants or Products: High temperatures or prolonged reaction times can lead to the degradation of this compound or its derivatives.

  • Moisture in the Reaction: The presence of water can hydrolyze the anhydride reagent and the ester product.

Solutions:

ParameterRecommended Action
Reaction Time Monitor the reaction by HPLC or TLC to determine the optimal reaction time. Extend the reaction time if starting material is still present.
Temperature Optimize the reaction temperature. While refluxing in pyridine is common, some derivatives may require milder conditions to prevent degradation.
Reagent Stoichiometry Use an excess of the acylating agent (e.g., succinic anhydride) to drive the reaction to completion.
Removal of Byproducts In reactions that produce water, using a Dean-Stark trap can help to remove it and shift the equilibrium towards the products.
Solvent and Reagent Purity Ensure that the solvent (e.g., pyridine) and reagents are anhydrous to prevent hydrolysis.
Issue 2: Difficulty in Purifying the Product

Possible Causes:

  • Incomplete Removal of Pyridine: Residual pyridine can complicate the purification process.

  • Formation of Multiple Products: The reaction may yield a mixture of mono-, di-, tri-, and tetra-acylated derivatives, which can be difficult to separate.

  • Oily Product: Some this compound derivatives are oily in nature, making handling and purification challenging.[1]

Solutions:

ParameterRecommended Action
Work-up Procedure Ensure complete neutralization and removal of pyridine. This can be achieved by washing the organic extract with a dilute acid solution, such as cold hydrochloric acid.[1]
Chromatography Optimize the column chromatography conditions (e.g., stationary phase, mobile phase gradient) to achieve better separation of the different derivatives.
Product Isolation If the product is an oil, try to solidify it by trituration with a non-polar solvent or by conversion to a solid salt if applicable. For some derivatives, forming sodium salts can improve water solubility.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound Succinates

This protocol is adapted from the synthesis of this compound succinates using succinic anhydride.[2]

Materials:

  • This compound (3,16,17,18-tetrahydroxy 9,13-epoxylabdan)

  • Succinic anhydride (in excess)

  • Anhydrous pyridine

  • 5% Hydrochloric acid solution (cold)

  • Benzene (or another suitable organic solvent for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of this compound and an excess of succinic anhydride in 20 ml of anhydrous pyridine.

  • Equip the flask with a reflux condenser and heat the mixture to boiling.

  • Maintain the reflux for 14-15 hours, monitoring the reaction progress by HPLC or TLC.

  • After the reaction is complete, cool the mixture and remove the pyridine under reduced pressure (e.g., using a rotary evaporator).

  • Treat the residue with a 5% solution of cold hydrochloric acid to neutralize any remaining pyridine.

  • Extract the product from the aqueous mixture 3-5 times with benzene.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent in vacuo to obtain the crude product.

  • Purify the residue by column chromatography to isolate the desired this compound succinate (B1194679) derivatives. The yield of succinate compounds of lagochilin (B163734) was reported to be 75-90%.[2]

Data Presentation

Table 1: Illustrative Optimization of Reaction Conditions for this compound Tetraacetate Synthesis

The following table provides an example of how to present data from optimization studies. The data is illustrative and based on general principles of acylation reactions.

EntryAcetic Anhydride (Equivalents)Temperature (°C)Time (h)Catalyst (mol%)Yield (%)
148012None65
258012None75
351008None82
45115 (reflux)6None88
55115 (reflux)6DMAP (5)95
64.5115 (reflux)6DMAP (5)92

DMAP: 4-Dimethylaminopyridine

Mandatory Visualization

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_reaction_progress Reaction Progress cluster_workup Work-up cluster_purification Purification reactants This compound & Acylating Agent setup Combine in Flask under Inert Atmosphere reactants->setup solvent Anhydrous Pyridine solvent->setup reflux Heat to Reflux setup->reflux monitoring Monitor by HPLC/TLC reflux->monitoring 14-15 hours monitoring->reflux Incomplete evaporation Evaporate Pyridine monitoring->evaporation Complete neutralization Neutralize with cold HCl evaporation->neutralization extraction Extract with Organic Solvent neutralization->extraction drying Dry Organic Layer (Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography final_product Isolated this compound Derivative chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound derivatives.

Troubleshooting_Logic start Low Yield? check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete check_completion->incomplete Yes complete Reaction Complete check_completion->complete No extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature incomplete->increase_temp add_reagent Add More Acylating Agent incomplete->add_reagent check_side_products Analyze for Side Products (NMR, MS) complete->check_side_products optimize_conditions Optimize Conditions (Lower Temp, Diff. Catalyst) check_side_products->optimize_conditions Side Products Present purification_issue Review Purification Strategy check_side_products->purification_issue No Major Side Products

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Enhancing In-Vivo Bioavailability of Lagochiline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the in-vivo bioavailability of Lagochiline. Given the limited publicly available pharmacokinetic data for this compound, this guide incorporates data and methodologies from studies on structurally similar diterpenoid compounds, particularly other labdane (B1241275) diterpenoids, to offer practical and transferable insights.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability expected to be low?

This compound is a labdane diterpenoid compound isolated from plants of the Lagochilus genus.[1] Like many other diterpenoids, it is a lipophilic molecule with poor aqueous solubility. This inherent low water solubility is a primary reason for its expected low oral bioavailability, as dissolution in the gastrointestinal fluids is a prerequisite for absorption.

Q2: What are the primary formulation strategies to enhance the in-vivo bioavailability of this compound?

Several formulation strategies can be employed to overcome the poor solubility of this compound and enhance its oral bioavailability. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can increase its dissolution rate.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound.

Q3: Which excipients are commonly used to improve the solubility of diterpenoids like this compound?

The choice of excipients is crucial for successful formulation. Commonly used excipients for poorly soluble natural products include:

  • Polymers for Solid Dispersions: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).

  • Surfactants for Lipid-Based Formulations: Cremophor® EL, Tween® 80, and Labrasol®.

  • Oils for Lipid-Based Formulations: Medium-chain triglycerides (MCTs) like Capmul® MCM and long-chain triglycerides like olive oil or sesame oil.

  • Co-solvents: Ethanol, propylene (B89431) glycol, and Transcutol®.

Q4: Are there any analytical methods available for quantifying this compound in biological samples?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low oral bioavailability despite formulation. - Inefficient formulation. - High first-pass metabolism. - P-glycoprotein (P-gp) efflux.- Optimize the formulation by screening different excipients and their ratios. - Consider co-administration with a P-gp inhibitor (e.g., piperine) or a metabolic inhibitor (use with caution and proper ethical approval). - Investigate alternative routes of administration (e.g., intraperitoneal, intravenous) to bypass first-pass metabolism.
Precipitation of this compound in the formulation upon storage. - Supersaturation of the drug in the vehicle. - Temperature fluctuations. - Incompatible excipients.- Determine the saturation solubility of this compound in the chosen vehicle. - Store the formulation at a controlled temperature. - Conduct compatibility studies with selected excipients.
High variability in plasma concentrations between subjects. - Inconsistent food intake affecting absorption of lipid-based formulations. - Variable gastric emptying times. - Non-homogenous formulation.- Standardize feeding protocols for animal studies (e.g., fasted or fed state). - Ensure the formulation is homogenous before administration.
Difficulty in detecting this compound in plasma samples. - Low dose administered. - Rapid metabolism and clearance. - Insufficient sensitivity of the analytical method.- Increase the administered dose if toxicity permits. - Collect blood samples at earlier time points. - Optimize the UPLC-MS/MS method for higher sensitivity (e.g., improve extraction recovery, use a more sensitive instrument).

Data Presentation: Pharmacokinetics of Structurally Similar Diterpenoids

Due to the absence of specific pharmacokinetic data for this compound, the following table summarizes data for other labdane diterpenoids to provide a comparative reference.

Compound Animal Model Dose & Route Cmax (ng/mL) AUC (ng·h/mL) Oral Bioavailability (%) Reference Formulation
AndrographolideRat100 mg/kg, oral128 ± 32432 ± 98~1.2Suspension in 0.5% CMC
AndrographolideRat25 mg/kg, oral340 ± 801150 ± 210Not ReportedSolid Dispersion with PVP K30
TriptolideMouse1.25 mg/kg, i.v.Not Applicable185.3 ± 35.2Not ApplicableSolution in 20% propylene glycol

Note: This data is for illustrative purposes to show the potential for improvement with formulation changes.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion (Hypothetical)

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (B129727)

  • Rotary evaporator

  • Mortar and pestle

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).

  • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at 40°C until a solid film is formed.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Pass the resulting powder through a fine-mesh sieve and store it in a desiccator until further use.

Protocol 2: In-Vivo Pharmacokinetic Study in Rats (General Protocol)

Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • UPLC-MS/MS system

Methodology:

  • Fast the rats overnight (12 hours) with free access to water before the experiment.

  • Administer the this compound formulation orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.

  • Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

Signaling Pathway

signaling_pathway cluster_inflammation Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces This compound This compound This compound->NFkB inhibits

Caption: Potential anti-inflammatory signaling pathway modulated by this compound.

Experimental Workflow

experimental_workflow cluster_formulation Formulation Development cluster_invivo In-Vivo Study Solubility Solubility Screening Formulation Formulation Preparation (e.g., Solid Dispersion) Solubility->Formulation Characterization Physicochemical Characterization Formulation->Characterization Dosing Oral Dosing in Rats Characterization->Dosing Sampling Blood Sampling Dosing->Sampling Analysis Plasma Analysis (UPLC-MS/MS) Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK

Caption: A typical experimental workflow for in-vivo bioavailability studies.

Troubleshooting Logic

troubleshooting_logic Start Low Bioavailability Observed CheckSolubility Is solubility in formulation adequate? Start->CheckSolubility CheckMetabolism Consider high first-pass metabolism CheckSolubility->CheckMetabolism Yes OptimizeFormulation Optimize Formulation: - Different excipients - Different ratios CheckSolubility->OptimizeFormulation No AltRoute Consider Alternative Routes (e.g., IV) CheckMetabolism->AltRoute Yes MetabolicInhibitor Co-administer with metabolic inhibitor CheckMetabolism->MetabolicInhibitor Yes End Re-evaluate Bioavailability OptimizeFormulation->End AltRoute->End MetabolicInhibitor->End

Caption: A decision tree for troubleshooting low bioavailability issues.

References

Minimizing degradation of Lagochiline during sample preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of Lagochiline during sample preparation and storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A: this compound is a labdane-type diterpenoid with multiple hydroxyl groups and a cyclic ether (tetrahydropyran) functional group. Its complex structure makes it susceptible to degradation under various conditions, including exposure to heat, light, oxygen, and non-neutral pH. Ensuring its stability is critical for accurate analytical quantification and for preserving its biological activity in research and drug development.

Q2: What are the primary known storage conditions for this compound?

A: For long-term storage, this compound should be stored as a solid at -20°C or 4°C. Under these conditions, it is reported to be stable for at least four years. For short-term storage of solutions, it is recommended to use amber vials and store at low temperatures to minimize degradation.

Q3: What are the likely pathways of this compound degradation?

A: Based on its chemical structure, the most probable degradation pathways include:

  • Oxidation: The tertiary alcohol and other hydroxyl groups are susceptible to oxidation, which can lead to the formation of ketones or other degradation products.

  • Acid-Catalyzed Degradation: In acidic conditions, the ether linkage of the tetrahydropyran (B127337) ring can be susceptible to hydrolysis. Additionally, dehydration reactions involving the hydroxyl groups can occur.

  • Base-Catalyzed Degradation: While generally more stable to base than acid, prolonged exposure to strong bases could potentially lead to undesired reactions.

  • Thermal Degradation: As a complex polycyclic molecule, this compound is likely to be thermolabile. High temperatures can lead to a variety of degradation reactions, including dehydration and cleavage of chemical bonds.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of degradation products.

Q4: Are there any general tips for handling this compound to minimize degradation?

A: Yes. Always handle this compound in a controlled environment. Use amber glassware to protect it from light, and work at low temperatures whenever possible. When preparing solutions, use high-purity solvents and consider purging with an inert gas like nitrogen or argon to minimize exposure to oxygen. Prepare solutions fresh for each experiment if possible.

Troubleshooting Guides

Issue 1: Low Recovery of this compound After Extraction
Possible Cause Troubleshooting Step
Thermal Degradation Optimize extraction parameters to use lower temperatures and shorter extraction times. Consider non-heat-based extraction methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) with careful temperature control.
Oxidative Degradation De-gas solvents before use. Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT), to the extraction solvent.
Inappropriate Solvent pH Ensure the pH of the extraction solvent is near neutral. Avoid strongly acidic or basic conditions.
Issue 2: Appearance of Unknown Peaks in Chromatogram During Analysis
Possible Cause Troubleshooting Step
On-Column Degradation Ensure the mobile phase pH is compatible with this compound stability. Check for active sites on the HPLC column; consider using a column with end-capping.
Degradation in Sample Vial Use amber autosampler vials. Minimize the time the sample spends in the autosampler. If possible, use a cooled autosampler.
Solvent-Induced Degradation Evaluate the short-term stability of this compound in the chosen analytical solvent. If degradation is observed, switch to a more inert solvent.
Issue 3: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Step
Degradation in Assay Buffer Assess the stability of this compound in the assay buffer under the experimental conditions (pH, temperature, time).
Freeze-Thaw Degradation Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Adsorption to Labware Use low-adhesion microplates and pipette tips.

Quantitative Data Summary

The following tables present hypothetical data from forced degradation studies on this compound. This data is illustrative and intended to provide a general understanding of potential degradation under various stress conditions. Actual degradation rates should be determined experimentally.

Table 1: Hypothetical Forced Degradation of this compound in Solution

Stress Condition Time Temperature % Degradation (Illustrative) Major Degradation Products (Hypothetical)
0.1 M HCl24 h60°C25%Hydrolysis of ether linkage, Dehydration products
0.1 M NaOH24 h60°C15%Epimerization products, Minor oxidation
3% H₂O₂24 h25°C40%Oxidized derivatives (ketones)
Heat (in water)48 h80°C30%Dehydration products, Ring-opened products
UV Light (254 nm)24 h25°C10%Photodegradation isomers

Table 2: Suggested Storage Conditions and Expected Stability

Storage Form Temperature Container Atmosphere Expected Stability
Solid-20°CTightly sealed vialAir> 4 years
Solid4°CTightly sealed vialAir> 2 years
Solution in Methanol (B129727)-20°CAmber vialInert Gas (N₂/Ar)~ 6 months
Solution in Methanol4°CAmber vialInert Gas (N₂/Ar)~ 1 month

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Lagochilus Species
  • Sample Preparation: Air-dry the plant material in the dark at room temperature. Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction Solvent: Use 95% ethanol. De-gas the solvent by sparging with nitrogen for 15 minutes prior to use.

  • Extraction Procedure (Ultrasonic-Assisted Extraction):

    • Add 10 g of the powdered plant material to a 250 mL flask.

    • Add 100 mL of the de-gassed 95% ethanol.

    • Place the flask in an ultrasonic bath with temperature control set to 30°C.

    • Sonicate for 45 minutes.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction on the plant residue two more times.

    • Combine the filtrates.

  • Solvent Removal: Concentrate the combined extract under reduced pressure using a rotary evaporator with the water bath temperature not exceeding 40°C.

  • Storage of Crude Extract: Store the concentrated extract at -20°C in an amber vial under a nitrogen atmosphere.

Protocol 2: General Procedure for a Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in methanol) in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Analysis cluster_storage Storage Plant Material Plant Material Grinding Grinding Plant Material->Grinding Ultrasonic Extraction Ultrasonic Extraction Grinding->Ultrasonic Extraction Filtration Filtration Ultrasonic Extraction->Filtration Rotary Evaporation Rotary Evaporation Filtration->Rotary Evaporation Crude Extract Crude Extract Rotary Evaporation->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound Storage Conditions Storage Conditions Pure this compound->Storage Conditions degradation_pathways cluster_stress Stress Conditions cluster_products Degradation Products This compound This compound Acid Acid This compound->Acid Base Base This compound->Base Oxidation Oxidation This compound->Oxidation Heat Heat This compound->Heat Light Light This compound->Light Hydrolysis_Dehydration Hydrolysis & Dehydration Acid->Hydrolysis_Dehydration Epimerization Epimerization Base->Epimerization Oxidized_Products Oxidized Products (Ketones) Oxidation->Oxidized_Products Thermal_Degradants Thermal Degradants Heat->Thermal_Degradants Photoisomers Photoisomers Light->Photoisomers

Validation & Comparative

Comparative analysis of the hemostatic activity of Lagochiline and tranexamic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Effective hemostasis is critical in managing bleeding in various clinical scenarios, from surgical interventions to traumatic injuries. This guide provides a comparative analysis of two hemostatic agents with distinct mechanisms of action: Lagochiline, a natural diterpenoid, and tranexamic acid, a synthetic lysine (B10760008) analog. While tranexamic acid is a well-established antifibrinolytic agent with extensive clinical data, this compound, derived from plants of the Lagochilus genus, has a history of traditional use, particularly in Central Asia, for its purported procoagulant properties. This document aims to objectively compare their hemostatic activities based on available preclinical and clinical data, detail relevant experimental methodologies, and visualize their mechanisms of action to inform further research and development.

Mechanism of Action

The fundamental difference in the hemostatic action of this compound and tranexamic acid lies in their primary targets within the coagulation cascade.

This compound: The precise mechanism of this compound is not as extensively characterized as that of tranexamic acid. However, available evidence from studies on Lagochilus extracts suggests a procoagulant effect . It is believed to act on the intrinsic and common pathways of the coagulation cascade, leading to a reduction in clotting time. The active compounds, primarily diterpenoids like this compound, are thought to enhance the activity of coagulation factors, ultimately accelerating the formation of a stable fibrin (B1330869) clot.

Tranexamic Acid: Tranexamic acid is a potent antifibrinolytic agent .[1] It is a synthetic derivative of the amino acid lysine and functions by competitively and reversibly inhibiting the activation of plasminogen to plasmin.[2][3][4] Plasmin is the primary enzyme responsible for the degradation of fibrin clots. By blocking the lysine-binding sites on plasminogen, tranexamic acid prevents its binding to fibrin and its subsequent conversion to plasmin, thereby stabilizing the fibrin clot and preventing premature lysis.[5]

Signaling Pathway Diagrams

Lagochiline_Mechanism cluster_coagulation Coagulation Cascade Intrinsic_Pathway Intrinsic Pathway (Factors XII, XI, IX, VIII) Common_Pathway Common Pathway (Factors X, V, II, Fibrinogen) Intrinsic_Pathway->Common_Pathway Extrinsic_Pathway Extrinsic Pathway (Factor VII) Extrinsic_Pathway->Common_Pathway Fibrin_Clot Fibrin Clot Common_Pathway->Fibrin_Clot This compound This compound This compound->Intrinsic_Pathway Potentiates This compound->Common_Pathway Potentiates

Caption: Proposed procoagulant mechanism of this compound.

Tranexamic_Acid_Mechanism cluster_fibrinolysis Fibrinolytic Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA_uPA t-PA/uPA tPA_uPA->Plasminogen Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degrades Fibrin_Degradation_Products Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation_Products Tranexamic_Acid Tranexamic Acid Tranexamic_Acid->Plasminogen Inhibits Activation

Caption: Antifibrinolytic mechanism of Tranexamic Acid.

Comparative Hemostatic Activity Data

Direct comparative studies evaluating the hemostatic activity of this compound and tranexamic acid under the same experimental conditions are limited. The following tables summarize available preclinical data from separate studies. It is important to note that variations in animal models, dosages, and experimental protocols may influence the results, making direct comparisons challenging.

Table 1: In Vivo Bleeding Time Assays

AgentAnimal ModelDosageRoute of AdministrationEffect on Bleeding TimeReference
This compound Data not availableData not availableData not availableData not available
Tranexamic Acid Rat100 mg/kgIntravenousShorter bleeding time compared to control.Istanbul University Press

Table 2: In Vitro/Ex Vivo Coagulation Assays

AgentAssaySpeciesConcentration/DosageKey FindingsReference
This compound (as L. lanatonodus extract) PT, aPTT, TTRatHigh dosesShortened PT, aPTT, and TT values.(Data from abstract, specific values not available)
Tranexamic Acid PT, aPTTRat10 mg/kg (before trauma)Delayed the trauma-induced increase in PT.PLOS One
Tranexamic Acid Thromboelastography (TEG)HumanIn vitroDose-dependent inhibition of fibrinolysis.(General finding from multiple studies)

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of hemostatic agents are provided below.

Rat Tail Bleeding Assay

Objective: To assess the in vivo hemostatic activity of a test compound by measuring the time to cessation of bleeding after a standardized tail injury.

Materials:

  • Male Sprague-Dawley rats (or other suitable strain)

  • Test compound (e.g., tranexamic acid) and vehicle control

  • Anesthesia (e.g., isoflurane)

  • Surgical blade or scalpel

  • Filter paper

  • Stopwatch

  • Warming lamp (optional)

Procedure:

  • Anesthetize the rat according to approved institutional protocols.

  • Administer the test compound or vehicle control via the appropriate route (e.g., intravenous injection).

  • Place the rat in a prone position, ensuring the tail is accessible. A warming lamp may be used to maintain body temperature and promote vasodilation in the tail.

  • Using a sharp surgical blade, transect the tail at a specific distance from the tip (e.g., 5 mm).

  • Immediately start a stopwatch and gently blot the bleeding tail with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the forming clot.

  • Record the time until bleeding ceases completely for at least one minute. This is the bleeding time.

  • Monitor the animal for any signs of distress and ensure proper post-procedural care.

Bleeding_Time_Assay_Workflow Start Start Anesthetize_Rat Anesthetize Rat Start->Anesthetize_Rat Administer_Compound Administer Test Compound or Vehicle Anesthetize_Rat->Administer_Compound Transect_Tail Transect Tail Administer_Compound->Transect_Tail Start_Timer Start Stopwatch Transect_Tail->Start_Timer Blot_Blood Blot Blood with Filter Paper Start_Timer->Blot_Blood Bleeding_Stopped Bleeding Stopped? Blot_Blood->Bleeding_Stopped Bleeding_Stopped->Blot_Blood No Record_Time Record Bleeding Time Bleeding_Stopped->Record_Time Yes End End Record_Time->End

Caption: Workflow for the Rat Tail Bleeding Assay.

Prothrombin Time (PT) Assay

Objective: To evaluate the extrinsic and common pathways of the coagulation cascade.

Materials:

  • Citrated plasma sample

  • PT reagent (containing tissue factor and phospholipids)

  • Calcium chloride (CaCl₂) solution

  • Coagulometer or water bath and stopwatch

  • Pipettes

Procedure:

  • Collect whole blood into a tube containing sodium citrate (B86180) to prevent coagulation.

  • Centrifuge the blood sample to obtain platelet-poor plasma.

  • Pre-warm the plasma sample and the PT reagent to 37°C.

  • Pipette a specific volume of plasma into a cuvette or test tube.

  • Add a specific volume of the pre-warmed PT reagent to the plasma and start the timer simultaneously.

  • The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds. If performing manually, visually observe for clot formation.

  • The time taken for the clot to form is the prothrombin time.

Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay

Objective: To evaluate the intrinsic and common pathways of the coagulation cascade.

Materials:

  • Citrated plasma sample

  • aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids)

  • Calcium chloride (CaCl₂) solution

  • Coagulometer or water bath and stopwatch

  • Pipettes

Procedure:

  • Prepare platelet-poor plasma as described for the PT assay.

  • Pre-warm the plasma sample, aPTT reagent, and CaCl₂ solution to 37°C.

  • Pipette a specific volume of plasma and aPTT reagent into a cuvette or test tube.

  • Incubate the plasma-reagent mixture for a specified period (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.

  • Add a specific volume of the pre-warmed CaCl₂ solution to the mixture and start the timer simultaneously.

  • The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds. If performing manually, visually observe for clot formation.

  • The time taken for the clot to form is the activated partial thromboplastin time.

Conclusion

This compound and tranexamic acid represent two distinct approaches to achieving hemostasis. Tranexamic acid is a well-characterized antifibrinolytic agent with a clearly defined mechanism of action and a substantial body of clinical evidence supporting its efficacy and safety in various bleeding conditions. In contrast, this compound, a natural product with a history of traditional use, appears to exert a procoagulant effect, though its precise molecular targets and signaling pathways require further elucidation.

References

A Comparative Analysis of the Sedative Properties of Lagochiline and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sedative effects of the naturally occurring diterpene, Lagochiline, and the well-established benzodiazepine (B76468), Diazepam. While Diazepam has been a benchmark for sedative and anxiolytic therapies for decades, emerging interest in novel sedative agents has brought compounds like this compound to the forefront of scientific investigation. This document summarizes available experimental data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to facilitate a clear, objective comparison for research and drug development purposes.

Executive Summary

Diazepam, a positive allosteric modulator of the GABA-A receptor, exhibits potent dose-dependent sedative effects, characterized by decreased locomotor activity and induction of sleep. In contrast, while this compound, a diterpenoid isolated from plants of the Lagochilus genus, has been traditionally noted for its sedative properties, comprehensive quantitative data from standardized preclinical models remains limited in publicly accessible scientific literature. This guide presents the available quantitative data for Diazepam and provides the established experimental frameworks necessary for the validation and direct comparison of this compound's sedative potential.

Quantitative Data Summary

Table 1: Effect on Locomotor Activity in the Open Field Test (Mice)

CompoundDose (mg/kg, i.p.)Total Distance Traveled (relative to control)Time Spent in Center (relative to control)Citation(s)
Diazepam 0.5No significant changeNo significant change[1]
1.0No significant change[1]
2.0↓↓[1]
This compound Data Not AvailableData Not AvailableData Not Available

Arrow indicates the direction of change: ↓ (Decrease). The number of arrows indicates the relative magnitude of the effect.

Table 2: Effect on Thiopental-Induced Sleeping Time (Mice)

CompoundDose (mg/kg, i.p.)Onset of Sleep (minutes)Duration of Sleep (minutes)Citation(s)
Diazepam 3ReducedIncreased[2]
This compound Data Not AvailableData Not AvailableData Not Available

Table 3: Effect in the Elevated Plus Maze (Mice)

CompoundDose (mg/kg, i.p.)Time Spent in Open Arms (%)Number of Entries into Open ArmsCitation(s)
Diazepam 1.5[3]
This compound Data Not AvailableData Not AvailableData Not Available

Arrow indicates the direction of change: ↑ (Increase).

Experimental Protocols

To ensure rigorous and reproducible evaluation of sedative properties, the following standardized experimental protocols are recommended.

Open Field Test

The open field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents. A reduction in locomotor activity is indicative of a sedative effect.

Apparatus: A square arena (e.g., 50 x 50 x 40 cm) with the floor divided into a grid of equal squares. The central area is typically defined as the inner 25% of the total area.

Procedure:

  • Acclimatize the animals to the testing room for at least 30 minutes prior to the experiment.

  • Administer the test compound (this compound or Diazepam) or vehicle control via the desired route (e.g., intraperitoneal injection).

  • After a predetermined pre-treatment time (e.g., 30 minutes), place the animal in the center of the open field arena.

  • Record the animal's activity for a set duration (e.g., 5-10 minutes) using an automated tracking system or manual observation.

  • Key parameters to measure include:

    • Total distance traveled: A measure of overall locomotor activity.

    • Time spent in the center vs. periphery: An indicator of anxiety-like behavior.

    • Rearing frequency: The number of times the animal stands on its hind legs.

    • Grooming duration and frequency.

  • Thoroughly clean the apparatus between each trial to eliminate olfactory cues.

Thiopental-Induced Sleeping Time

This test is a direct measure of the hypnotic effects of a compound. An increase in the duration of sleep induced by a sub-hypnotic dose of a barbiturate (B1230296) like thiopental (B1682321) indicates a sedative-hypnotic effect.

Procedure:

  • Administer the test compound (this compound or Diazepam) or vehicle control to the animals.

  • After a specific pre-treatment period, administer a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.).

  • Immediately observe the animals for the loss of the righting reflex (the inability of the animal to return to an upright position when placed on its back).

  • Record the following parameters:

    • Latency to sleep onset: The time from thiopental injection to the loss of the righting reflex.

    • Duration of sleep: The time from the loss to the spontaneous recovery of the righting reflex.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. While primarily a test for anxiolytics, sedative effects can be inferred from a general decrease in motor activity (e.g., total arm entries).

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.

Procedure:

  • Acclimatize the animals to the testing room.

  • Administer the test compound or vehicle.

  • After the pre-treatment period, place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

  • Record the following with a video tracking system:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total number of arm entries (as an indicator of overall activity).

Signaling Pathways and Mechanisms of Action

Benzodiazepine Signaling Pathway

Benzodiazepines, such as Diazepam, exert their sedative effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Benzodiazepine_Signaling cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- influx Sedation Sedative Effects Hyperpolarization->Sedation GABA GABA GABA->GABA_A_Receptor binds Diazepam Diazepam Diazepam->GABA_A_Receptor binds to allosteric site Diazepam->GABA enhances binding and effect of

Caption: Benzodiazepine (Diazepam) enhances GABA-A receptor activity.

Proposed Experimental Workflow for Comparative Analysis

A robust workflow is essential for the direct comparison of this compound and Diazepam.

Experimental_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Randomization Randomization of Animals into Treatment Groups Animal_Acclimatization->Randomization Drug_Preparation Preparation of this compound, Diazepam, and Vehicle Drug_Administration Drug Administration Drug_Preparation->Drug_Administration Randomization->Drug_Administration Open_Field Open Field Test Drug_Administration->Open_Field EPM Elevated Plus Maze Drug_Administration->EPM Sleep_Test Thiopental-Induced Sleeping Time Drug_Administration->Sleep_Test Data_Collection Data Collection and Blinding Open_Field->Data_Collection EPM->Data_Collection Sleep_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation and Comparison Statistical_Analysis->Results

Caption: Workflow for comparing sedative effects of test compounds.

Conclusion

Diazepam is a well-characterized sedative with a clear mechanism of action and a wealth of supporting quantitative data. The sedative effects of this compound, while anecdotally reported, require rigorous scientific validation using standardized preclinical models. The experimental protocols and frameworks provided in this guide offer a clear path for researchers to generate the necessary quantitative data to objectively compare the sedative efficacy of this compound to that of a benchmark benzodiazepine. Such studies are crucial for determining the therapeutic potential of this compound and for advancing the development of novel sedative agents. Future research should focus on conducting direct, dose-response comparative studies of this compound and Diazepam using the outlined behavioral assays to populate the data tables and elucidate the pharmacological profile of this promising natural compound. Furthermore, investigations into the precise molecular mechanism of this compound, particularly its interaction with the GABA-A receptor complex, are warranted.

References

In-Vitro Hypotensive Effects: A Comparative Analysis of Lagochiline and Synthetic Antihypertensive Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in-vitro hypotensive effects of the natural diterpenoid Lagochiline and standard synthetic antihypertensive agents. This guide synthesizes available data to provide an objective comparison of their performance, supported by experimental evidence.

Quantitative Comparison of Vasorelaxant Effects

To facilitate a clear comparison of the potency of different antihypertensive agents, the following table summarizes their in-vitro vasorelaxant effects on isolated rat aortic rings. The data, presented as pIC50 or EC50 values, is collated from various studies. It is important to note that experimental conditions can vary between studies, which may influence the absolute values.

Drug ClassDrugPre-contraction AgentEndotheliumpIC50 (-log IC50 M)EC50 (µM)Reference
Diterpenoid (Proxy) FarrerolPhenylephrine (B352888) (PE)Intact-35.94[5]
KClIntact-14.02
Calcium Channel Blocker Nifedipine (B1678770)K+ (62 mM)Intact7.78-
Methoxamine (10 µM)Intact6.23-
VerapamilPhenylephrine (PE)Intact5.15 ± 1.05-
Phenylephrine (PE)Denuded4.96 ± 1.14-
K+ (62 mM)Intact6.26-
ACE Inhibitor Enalaprilat (B1671235)--1.4-1.8 nM (IC50)-
Angiotensin II Receptor Blocker LosartanAngiotensin II-ED50: 6.2 ± 1.8 x 10⁻⁸ M-
Beta-Blocker PropranololPhenylephrine (PE)Intact-~10-100

Note: Data for a specific diterpenoid, Farrerol, is used as a proxy for this compound due to the lack of available in-vitro vasorelaxation data for this compound itself. Farrerol is a flavonoid, not a diterpenoid, but is presented to illustrate the type of data required for comparison. The IC50 for Enalaprilat represents the concentration required for 50% inhibition of Angiotensin-Converting Enzyme activity, not direct vasorelaxation.

Experimental Protocols

The following section details the standardized methodology for the isolated aortic ring assay, a common in-vitro technique to assess the vasorelaxant properties of compounds.

Isolated Rat Aortic Ring Assay

1. Tissue Preparation:

  • Male Wistar rats are euthanized via cervical dislocation.

  • The thoracic aorta is carefully excised, cleaned of adherent connective and adipose tissues, and immediately placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • The aorta is cut into rings of approximately 3-5 mm in length. For some experiments, the endothelium is mechanically removed by gently rubbing the intimal surface with a small wire.

2. Experimental Setup:

  • Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • The rings are connected to isometric force transducers to record changes in tension.

  • An optimal resting tension of 1.0-2.0 g is applied to the rings, and they are allowed to equilibrate for at least 60 minutes. During this period, the bathing solution is changed every 15-20 minutes.

3. Experimental Procedure:

  • The integrity of the endothelium is verified by assessing the relaxation response to acetylcholine (B1216132) (ACh, 1 µM) in rings pre-contracted with a submaximal concentration of a vasoconstrictor like phenylephrine (PE, 1 µM) or KCl (60 mM). A relaxation of more than 70% indicates an intact endothelium.

  • After a washout period, the aortic rings are contracted again with the chosen vasoconstrictor to achieve a stable plateau.

  • Once a stable contraction is achieved, the test compound (e.g., this compound or a synthetic antihypertensive drug) is added to the organ bath in a cumulative manner, with increasing concentrations.

  • The relaxation response is measured as the percentage decrease in the maximal contraction induced by the vasoconstrictor.

  • From the concentration-response curves, the EC50 (concentration causing 50% of the maximal relaxation) or pD2 (-log EC50) and the maximal relaxation (Emax) values are calculated.

Signaling Pathways and Mechanisms of Action

The hypotensive effects of both natural compounds and synthetic drugs are mediated through various signaling pathways that ultimately lead to the relaxation of vascular smooth muscle.

Inferred Mechanism of this compound and other Diterpenoids

While the specific mechanism for this compound is not elucidated, many diterpenoids from the Lamiaceae family exhibit vasorelaxant properties. These effects are often attributed to:

  • Endothelium-Dependent Mechanisms: Stimulation of nitric oxide (NO) release from endothelial cells, which then activates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent relaxation.

  • Calcium Channel Blockade: Direct inhibition of voltage-gated calcium channels in vascular smooth muscle cells, reducing calcium influx and preventing contraction.

Lagochiline_Mechanism This compound This compound (Diterpenoid) Endothelium Endothelial Cell This compound->Endothelium Stimulates Ca_Channel Voltage-Gated Ca²⁺ Channel This compound->Ca_Channel Blocks eNOS eNOS Endothelium->eNOS Activates VascularSmoothMuscle Vascular Smooth Muscle Cell sGC sGC VascularSmoothMuscle->sGC NO Nitric Oxide (NO) eNOS->NO Produces NO->VascularSmoothMuscle cGMP cGMP sGC->cGMP Activates Relaxation Relaxation cGMP->Relaxation Ca_Influx Ca²⁺ Influx Contraction Contraction

Inferred Signaling Pathway of this compound's Vasorelaxant Effect.
Mechanisms of Synthetic Antihypertensive Drugs

Synthetic antihypertensive drugs have well-defined mechanisms of action targeting specific points in the regulation of blood pressure.

1. Calcium Channel Blockers (CCBs): CCBs, such as nifedipine and verapamil, directly block the influx of extracellular calcium into vascular smooth muscle cells by binding to L-type calcium channels. This prevents the calcium-dependent activation of myosin light chain kinase, leading to vasodilation.

CCB_Mechanism CCB Calcium Channel Blockers (e.g., Nifedipine) Ca_Channel L-type Ca²⁺ Channel CCB->Ca_Channel Blocks Ca_Influx Ca²⁺ Influx VascularSmoothMuscle Vascular Smooth Muscle Cell VascularSmoothMuscle->Ca_Channel MLCK_activation MLCK Activation Contraction Contraction Relaxation Vasodilation

Signaling Pathway of Calcium Channel Blockers.

2. Angiotensin-Converting Enzyme (ACE) Inhibitors: ACE inhibitors, like enalaprilat (the active form of enalapril), prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, they decrease vasoconstriction and also reduce aldosterone (B195564) secretion, leading to decreased sodium and water retention.

3. Angiotensin II Receptor Blockers (ARBs): ARBs, such as losartan, selectively block the binding of angiotensin II to its AT1 receptor on vascular smooth muscle cells. This directly antagonizes the vasoconstrictor effects of angiotensin II.

RAAS_Inhibitors_Mechanism cluster_Renin Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Vasodilation Vasodilation ACE_Inhibitor ACE Inhibitors (e.g., Enalaprilat) ACE_Inhibitor->ACE Inhibits ARB ARBs (e.g., Losartan) ARB->AT1_Receptor Blocks

Signaling Pathway of RAAS Inhibitors.

4. Beta-Blockers: While the primary hypotensive effect of beta-blockers, like propranolol, is due to their action on the heart (reducing cardiac output), some also have direct vasorelaxant effects. Propranolol, for example, can induce vasodilation through endothelium-dependent NO release and by blocking calcium influx, independent of its beta-blocking activity.

Experimental Workflow

The general workflow for an in-vitro comparison of the vasorelaxant effects of different compounds is illustrated below.

Experimental_Workflow A Aortic Tissue Isolation B Aortic Ring Preparation A->B C Mounting in Organ Bath B->C D Equilibration C->D E Endothelium Integrity Check D->E F Pre-contraction with Vasoconstrictor E->F G Cumulative Addition of Test Compound F->G H Data Recording (Tension Changes) G->H I Data Analysis (EC50, Emax) H->I

General Workflow for Aortic Ring Assay.

References

Cross-validation of Lagochiline quantification using HPLC and qNMR techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the diterpenoid Lagochiline, the primary bioactive compound in Lagochilus inebrians, is crucial for quality control, pharmacokinetic studies, and the development of new therapeutics. This guide provides a detailed, objective comparison of two powerful analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document outlines the experimental protocols and performance characteristics of both methods to assist researchers in selecting the most suitable technique for their specific needs. While direct comparative studies on this compound are limited, this guide synthesizes established methodologies for diterpenoid analysis and quantitative analytical principles to present a robust cross-validation framework.

At a Glance: HPLC vs. qNMR for this compound Quantification

FeatureHigh-Performance Liquid Chromatography (HPLC)quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation based on polarity, followed by detection (e.g., UV-Vis).Signal intensity is directly proportional to the number of atomic nuclei in the magnetic field.[1]
Selectivity High, based on retention time and spectral data.High, based on unique chemical shifts of protons in the molecule.
Sample Throughput High, especially with autosamplers.Moderate to High.
Automation Readily available and widely used.Readily available on modern NMR spectrometers.
Solvent Consumption Relatively high due to the continuous flow of mobile phase.[2]Low, typically requiring only a small volume of deuterated solvent.[2]
Reference Standard Requires a purified and characterized this compound reference standard.Can utilize a certified internal or external standard that is structurally unrelated to the analyte.[3]
Structural Information Limited to UV spectrum, providing minimal structural data.Provides detailed structural information, confirming the identity of the analyte simultaneously with quantification.
Cost (Instrument) Moderate to High.High.
Cost (Operational) Moderate, due to solvent and column replacement.Low, primarily the cost of deuterated solvents and NMR tubes.

Quantitative Data Summary

The following table presents a hypothetical but representative summary of performance characteristics for the quantification of this compound by HPLC and qNMR, based on typical validation parameters for similar natural products.[2][4][5]

Validation ParameterHPLC-UV (Hypothetical)qNMR (Based on published data for Lagochilin[1])
Linearity (r²) > 0.999> 0.99
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.5 mg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 1.5 mg/0.7 mL[2]
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (% RSD) < 2.0%< 1.0%
Analysis Time per Sample ~ 15-30 minutes~ 5-10 minutes

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method (Hypothetical)

This protocol is a representative method for the quantification of this compound, based on established methods for similar diterpenoids.[1][6][7][8]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of dried, powdered Lagochilus inebrians extract.
  • Suspend the sample in 10 mL of methanol.
  • Sonicate for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
  • 0-5 min: 30% B
  • 5-20 min: 30% to 70% B
  • 20-25 min: 70% to 90% B
  • 25-30 min: 90% B (hold)
  • 30.1-35 min: Re-equilibration at 30% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection: UV at 210 nm.

3. Calibration Curve:

  • Prepare a stock solution of purified this compound reference standard (1 mg/mL) in methanol.
  • Perform serial dilutions to prepare a series of calibration standards ranging from 1 to 200 µg/mL.
  • Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.

quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol is based on the published method for the quantitative determination of this compound.[1]

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the Lagochilus inebrians extract or sample containing this compound.
  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a known purity and protons that resonate in a clear region of the spectrum.
  • Dissolve the sample and internal standard in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Methanol-d4 or Chloroform-d).
  • Vortex the mixture until fully dissolved and transfer to a 5 mm NMR tube.

2. NMR Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher field strength.
  • Pulse Program: A standard 1D proton experiment (e.g., zg30).
  • Acquisition Parameters:
  • Relaxation Delay (d1): 5 x T1 (T1 is the longest spin-lattice relaxation time of the protons of interest for both this compound and the internal standard, typically > 30s for accurate quantification).
  • Number of Scans (ns): 16 to 64, depending on the sample concentration.
  • Spectral Width (sw): ~20 ppm.
  • Acquisition Time (aq): > 3 seconds.

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
  • Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard.
  • Calculate the concentration of this compound using the following formula:

Mandatory Visualizations

The following diagrams illustrate the typical experimental workflows for this compound quantification using HPLC and qNMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Extract dissolve Dissolve in Methanol weigh->dissolve sonicate Sonicate & Centrifuge dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: Experimental workflow for HPLC quantification of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh Extract dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H-NMR Spectrum transfer->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for qNMR quantification of this compound.

References

Unveiling the Hemostatic Potential of Lagochiline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for effective hemostatic agents is a continuous journey. Among the myriad of natural compounds, lagochiline, a diterpenoid derived from plants of the Lagochilus genus, has garnered attention for its traditional use in stopping bleeding. This guide provides a comparative analysis of the hemostatic efficacy of this compound against other natural agents, supported by available experimental data and detailed methodologies to aid in further research and development.

Executive Summary

This compound and its derivatives have demonstrated promising hemostatic properties by influencing the coagulation cascade. While direct comparative studies with other well-established natural hemostatic agents are limited, existing research on Lagochilus species extracts indicates a significant impact on key clotting parameters. This guide synthesizes the available data, offering a framework for evaluating this compound's potential and highlighting the need for further standardized, quantitative research to definitively establish its efficacy relative to agents like chitosan (B1678972), alginate, and tannins.

Comparative Analysis of Hemostatic Efficacy

To provide a clear comparison, the following table summarizes the quantitative data from various studies on natural hemostatic agents. It is important to note that the experimental conditions and models vary between studies, making direct comparisons challenging.

Hemostatic AgentAnimal ModelKey Efficacy ParametersSource
This compound Derivative (Setulin) Rabbit (with heparin-induced hypocoagulation)Expressed hemostatic effect, activation of thromboplastin (B12709170) formation, and prothrombin-to-thrombin transformation.[1]
Lagochilus lanatonodus Extract RatShortened thrombin time (TT), activated partial thromboplastin time (aPTT), and prothrombin time (PT).
Lagochilus diacanthophyllus Extract RatShortened thrombin time (TT), activated partial thromboplastin time (aPTT), and prothrombin time (PT).
"Lagolipid" (from L. inebrians) RatStopped parenchymal bleeding from the kidney in 0.75 ± 0.1 min.
Chitosan Swine (femoral artery injury)Reduced blood loss and faster hemostasis compared to kaolin (B608303) gauze.[2][3]
Oxidized Cellulose In vitroOnset of coagulation: ~2.47 minutes.[4]
Alginate In vitroOnset of coagulation: ~2.50 minutes.[4]

Mechanism of Action: The Coagulation Cascade

The process of hemostasis is a complex series of physiological events, primarily governed by the coagulation cascade, which involves a series of enzymatic reactions leading to the formation of a stable fibrin (B1330869) clot. Natural hemostatic agents can influence this cascade at various points.

  • This compound: Evidence suggests that diterpenoids from Lagochilus species, including this compound, exert their hemostatic effect by activating plasma and cellular blood coagulation factors. Specifically, studies point to an influence on the intrinsic and common pathways of the coagulation cascade, as indicated by the shortening of aPTT, PT, and TT. The activation of thromboplastin and the acceleration of prothrombin-to-thrombin conversion are key proposed mechanisms.

  • Chitosan: This positively charged polysaccharide works through a different mechanism. It attracts negatively charged red blood cells and platelets, forming a primary clot independent of the traditional coagulation cascade. This makes it effective even in cases of coagulopathy.

  • Alginate and Oxidized Cellulose: These agents primarily act by absorbing fluid from the wound, concentrating platelets and clotting factors to accelerate clot formation. They also provide a physical matrix for the clot to form upon.

Below is a diagram illustrating the general coagulation cascade and the potential points of intervention for different hemostatic agents.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway cluster_Agents Potential Intervention by Natural Hemostatic Agents XII XII XIIa XIIa XII->XIIa Contact Activation XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa VIIIa_IXa Tenase Complex IXa->VIIIa_IXa X X VIIIa_IXa->X VIII VIII VIIIa VIIIa VIII->VIIIa Thrombin VIIIa->VIIIa_IXa Tissue_Factor Tissue_Factor VIIa_TF Tissue Factor Complex Tissue_Factor->VIIa_TF VIIa_TF->X VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->VIIa_TF Xa Xa X->Xa Tenase or TF Complex Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Prothrombinase (Xa + Va) Prothrombin->Thrombin Prothrombinase (Xa + Va) Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa Stable_Clot Stable Hemostatic Plug Crosslinked_Fibrin->Stable_Clot Forms XIII XIII XIIIa XIIIa XIII->XIIIa Thrombin This compound This compound This compound->IX Activates This compound->X Activates Chitosan Chitosan Platelet_Plug Platelet Plug Formation Chitosan->Platelet_Plug Promotes (Electrostatic) Alginate_Cellulose Alginate / Cellulose Alginate_Cellulose->Platelet_Plug Concentrates Factors Platelet_Plug->Stable_Clot

Diagram 1: The Coagulation Cascade and Potential Sites of Action for Natural Hemostatic Agents.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the accurate assessment of hemostatic agents. Below are detailed methodologies for key in vivo and in vitro assays.

In Vivo: Tail Bleeding Assay (Mouse/Rat Model)

This is a common and relatively simple method to assess primary hemostasis.

Objective: To measure the time to cessation of bleeding and total blood loss after a standardized tail injury.

Materials:

  • Experimental animals (e.g., mice or rats)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical scissors or scalpel

  • Pre-warmed (37°C) isotonic saline in a collection tube

  • Filter paper

  • Stopwatch

Procedure:

  • Anesthetize the animal and place it in a restraining device.

  • Submerge the distal portion of the tail in pre-warmed saline for 1 minute to normalize temperature.

  • Carefully blot the tail dry.

  • Using a sharp scalpel, transect the tail at a predetermined diameter (e.g., 3 mm from the tip).

  • Immediately start a stopwatch and immerse the tail in a tube containing a known volume of pre-warmed saline.

  • Record the time until bleeding stops completely for at least 30 seconds. This is the bleeding time.

  • The blood-containing saline can be used to quantify blood loss by measuring hemoglobin concentration spectrophotometrically.

Tail_Bleeding_Assay start Start anesthetize Anesthetize Animal start->anesthetize acclimatize Acclimatize Tail in Warm Saline anesthetize->acclimatize transect Transect Tail acclimatize->transect immerse Immerse Tail & Start Timer transect->immerse observe Observe for Cessation of Bleeding immerse->observe record_bt Record Bleeding Time observe->record_bt Bleeding Stops quantify_bl Quantify Blood Loss record_bt->quantify_bl end End quantify_bl->end

Diagram 2: Experimental Workflow for the Tail Bleeding Assay.
In Vitro: Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT) Assays

These assays are performed on plasma to evaluate the extrinsic, intrinsic, and common pathways of the coagulation cascade, respectively.

Objective: To measure the time it takes for plasma to clot after the addition of specific reagents.

Materials:

  • Citrated plasma from test subjects

  • Coagulometer

  • PT reagent (thromboplastin and calcium)

  • aPTT reagent (cephalin and an activator)

  • Thrombin reagent

  • Calcium chloride solution

Procedure (General):

  • Pre-warm the plasma sample and the respective reagent to 37°C.

  • Pipette a specific volume of plasma into a cuvette placed in the coagulometer.

  • Add the appropriate reagent (PT, aPTT, or Thrombin).

  • For PT and aPTT, add calcium chloride to initiate coagulation.

  • The coagulometer automatically detects clot formation and records the clotting time in seconds.

Future Directions and Conclusion

The available evidence suggests that this compound and related diterpenoids from Lagochilus species are promising natural hemostatic agents that likely act by accelerating the coagulation cascade. However, to fully realize their therapeutic potential, further rigorous research is imperative.

Key areas for future investigation include:

  • Isolation and Quantification: Studies focusing on the isolated active compound, this compound, are needed to determine its precise dose-response relationship.

  • Direct Comparative Studies: Well-designed in vivo studies directly comparing the efficacy of this compound with benchmark natural hemostatics like chitosan and alginate are essential. These studies should utilize standardized bleeding models and report quantitative endpoints such as bleeding time, blood loss volume, and time to hemostasis.

  • Mechanism of Action: Further elucidation of the specific molecular targets of this compound within the coagulation cascade will aid in its optimization and potential for combination therapies.

References

A Comparative Analysis of the Antioxidant Capacities of Lagochiline and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents with potent antioxidant properties, both natural and synthetic compounds are under constant investigation. This guide provides a comparative overview of the antioxidant capacities of Lagochiline, a diterpenoid found in plants of the Lagochilus genus, and the well-established antioxidant, ascorbic acid (Vitamin C). Due to the limited availability of studies on isolated this compound, this comparison will primarily utilize data from Lagochilus species extracts, which are rich in diterpenoids, including this compound. This serves as a proxy to evaluate the potential antioxidant activity of this compound, while highlighting the need for further research on the pure compound.

Quantitative Antioxidant Capacity: A Comparative Summary

Direct comparative studies on the antioxidant capacity of isolated this compound and ascorbic acid are not available in the current scientific literature. However, by examining data from various in vitro antioxidant assays, we can draw a preliminary comparison. Ascorbic acid is a benchmark antioxidant, and its activity is well-documented. The antioxidant potential of Lagochilus species, attributed in part to their diterpenoid content, has been explored in several studies.

Antioxidant AssayAscorbic Acid (Typical Performance)Lagochilus Species Extracts (Representative Findings)Key Observations
DPPH Radical Scavenging Activity Exhibits very strong scavenging activity, often with low IC50 values.Methanolic extracts of various Lagochilus species have demonstrated significant DPPH radical scavenging activity. For instance, the essential oil of L. inebrians showed a 16-fold higher activity than that of L. setulosus in a DPPH assay.[1]While Lagochilus extracts are active, direct comparison of IC50 values with pure ascorbic acid is challenging due to the complex mixture of compounds in the extracts.
ABTS Radical Scavenging Activity Demonstrates potent and rapid scavenging of the ABTS radical cation.Methanol (B129727) extracts of seven Lagochilus species were evaluated using the ABTS assay, showing antioxidant activities reported as Trolox equivalents.The use of Trolox equivalents provides a standardized measure, but specific values for isolated this compound are needed for a direct comparison with ascorbic acid.
Ferric Reducing Antioxidant Power (FRAP) Shows strong reducing ability, readily converting Fe³⁺ to Fe²⁺.The essential oil of L. inebrians exhibited a significant reducing power with a FRAP value of 2093.33 mg TE/g.[1]This high FRAP value for a Lagochilus extract suggests a strong reducing potential, a key characteristic of antioxidants.
Cupric Reducing Antioxidant Capacity (CUPRAC) Effectively reduces Cu²⁺ to Cu¹⁺.Methanol extracts of Lagochilus species have been assessed using the CUPRAC assay.Similar to other assays, the data pertains to extracts, making a precise comparison with ascorbic acid difficult.

Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. Trolox Equivalents (TE) express the antioxidant capacity of a sample in terms of an equivalent concentration of Trolox, a water-soluble analog of Vitamin E.

Experimental Protocols: Standard Antioxidant Capacity Assays

The following are detailed methodologies for the key experiments commonly used to evaluate the antioxidant capacity of compounds like this compound and ascorbic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Test samples (this compound or ascorbic acid) at various concentrations.

    • Methanol or ethanol (B145695) as a solvent.

    • A positive control (e.g., ascorbic acid, Trolox).

  • Procedure:

    • Prepare a series of dilutions of the test sample and the positive control.

    • Add a fixed volume of the DPPH solution to a specific volume of each sample dilution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of color change is proportional to the antioxidant capacity.

  • Reagents:

    • ABTS solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM in water).

    • Test samples at various concentrations.

    • A positive control (e.g., Trolox, ascorbic acid).

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).

    • Add a small volume of the test sample or standard to a fixed volume of the ABTS•+ working solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: This method is based on the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance is proportional to the reducing power of the sample.

  • Reagents:

    • FRAP reagent: prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM in water) in a 10:1:1 ratio.

    • Test samples at various concentrations.

    • A standard solution of known Fe²⁺ concentration (e.g., FeSO₄·7H₂O).

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test sample or standard to a fixed volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance of the blue-colored solution at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using the Fe²⁺ solution and is expressed as mmol Fe²⁺ equivalents per gram of sample.

Mechanisms of Antioxidant Action: Signaling Pathways

The antioxidant effects of both this compound (as a diterpenoid) and ascorbic acid are mediated through distinct yet sometimes overlapping signaling pathways.

Ascorbic Acid: A Multifaceted Antioxidant

Ascorbic acid is a potent water-soluble antioxidant that can directly scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] Its antioxidant mechanism involves several pathways:

  • Direct Radical Scavenging: Ascorbic acid readily donates electrons to neutralize free radicals, becoming the relatively stable ascorbyl radical in the process.[3]

  • Regeneration of Other Antioxidants: It can regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms, thereby protecting lipid membranes from peroxidation.

  • Enzyme Cofactor: Ascorbic acid is a cofactor for several enzymes involved in the synthesis of collagen and carnitine, which indirectly contributes to cellular health and stress resistance.

  • Modulation of Signaling Pathways: Ascorbic acid can influence the activity of transcription factors like Nrf2, which upregulates the expression of antioxidant enzymes.[1]

Ascorbic_Acid_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Ascorbic_Acid Ascorbic Acid ROS->Ascorbic_Acid Scavenged by Ascorbyl_Radical Ascorbyl Radical (less reactive) Ascorbic_Acid->Ascorbyl_Radical Donates electron Nrf2 Nrf2 Activation Ascorbic_Acid->Nrf2 Cellular_Protection Cellular Protection (Lipids, Proteins, DNA) Ascorbic_Acid->Cellular_Protection Tocopheryl_Radical α-Tocopheryl Radical Tocopherol α-Tocopherol (Vitamin E) Tocopheryl_Radical->Tocopherol Regenerated by Ascorbic Acid Tocopherol->Cellular_Protection ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralize Antioxidant_Enzymes->Cellular_Protection

Fig. 1: Antioxidant signaling pathways of Ascorbic Acid.
This compound and Diterpenoids: Emerging Antioxidant Players

Diterpenoids, the class of compounds to which this compound belongs, have been shown to possess significant antioxidant activities. Their mechanisms are generally attributed to their chemical structure, which can facilitate the donation of hydrogen atoms to free radicals. The antioxidant signaling pathways for diterpenoids are an active area of research, but some general mechanisms have been proposed:

  • Direct Radical Scavenging: The presence of hydroxyl groups on the diterpenoid structure can enable the donation of a hydrogen atom to neutralize free radicals.

  • Modulation of Nrf2 Pathway: Similar to ascorbic acid, some diterpenoids have been shown to activate the Nrf2 signaling pathway, leading to the production of endogenous antioxidant enzymes.

  • Anti-inflammatory Effects: Many diterpenoids exhibit anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways such as NF-κB. Since inflammation and oxidative stress are closely linked, this anti-inflammatory action contributes to their overall antioxidant effect.

Diterpenoid_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Diterpenoid Diterpenoid (e.g., this compound) ROS->Diterpenoid Scavenged by Diterpenoid_Radical Diterpenoid Radical (stabilized) Diterpenoid->Diterpenoid_Radical Donates H atom Nrf2 Nrf2 Activation Diterpenoid->Nrf2 NFkB NF-κB Inhibition Diterpenoid->NFkB Cellular_Protection Cellular Protection Diterpenoid->Cellular_Protection ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Cellular_Protection Inflammation Inflammation NFkB->Inflammation Reduces NFkB->Cellular_Protection

Fig. 2: Proposed antioxidant pathways of Diterpenoids.

Experimental Workflow for Comparative Antioxidant Analysis

To conduct a rigorous comparative study of the antioxidant capacities of this compound and ascorbic acid, a systematic experimental workflow should be followed.

Experimental_Workflow cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Sample_Prep Sample Preparation (this compound & Ascorbic Acid Solutions) DPPH_Assay DPPH Assay Sample_Prep->DPPH_Assay ABTS_Assay ABTS Assay Sample_Prep->ABTS_Assay FRAP_Assay FRAP Assay Sample_Prep->FRAP_Assay Reagent_Prep Reagent Preparation (DPPH, ABTS, FRAP) Reagent_Prep->DPPH_Assay Reagent_Prep->ABTS_Assay Reagent_Prep->FRAP_Assay Absorbance Spectrophotometric Absorbance Measurement DPPH_Assay->Absorbance ABTS_Assay->Absorbance FRAP_Assay->Absorbance IC50 IC50 Value Calculation Absorbance->IC50 TEAC TEAC Value Calculation Absorbance->TEAC Comparison Comparative Analysis IC50->Comparison TEAC->Comparison

Fig. 3: Workflow for comparing antioxidant capacities.

Conclusion and Future Directions

While ascorbic acid remains a potent and well-characterized antioxidant, extracts from Lagochilus species, rich in diterpenoids such as this compound, demonstrate promising antioxidant potential. The available data suggests that these natural products can effectively scavenge free radicals and exhibit significant reducing power.

However, a direct and definitive comparison is hampered by the lack of studies on isolated this compound. Future research should focus on:

  • Isolation and Purification of this compound: To enable the assessment of its intrinsic antioxidant activity without interference from other compounds present in extracts.

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo antioxidant assays of pure this compound against ascorbic acid and other standard antioxidants.

  • Elucidation of Mechanisms: Further investigation into the specific molecular targets and signaling pathways modulated by this compound to understand its antioxidant and other pharmacological effects.

Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent for conditions associated with oxidative stress.

References

Comparative Analysis of In-Vitro Coagulation Assays for Lagochiline: A Guide to Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reproducibility and robustness of standard in-vitro coagulation assays for evaluating the pro-coagulant effects of Lagochiline, a diterpenoid with known hemostatic properties.[1] The performance of these assays with this compound is compared against a hypothetical alternative pro-coagulant, "Compound X." This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid in experimental design and data interpretation.

Introduction to this compound and In-Vitro Coagulation Assays

This compound is a natural compound derived from plants of the Lagochilus genus, which has been traditionally used for its styptic (hemostatic) properties.[1] Preparations containing this compound have been shown to promote blood coagulation by activating thromboplastin (B12709170) formation and the conversion of prothrombin to thrombin.[1] Evaluating the efficacy and consistency of such pro-coagulant agents requires reliable in-vitro assays. The most common screening assays to assess the coagulation cascade are the Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT).[2][3] The reproducibility and robustness of these assays are critical for obtaining reliable and transferable results.

Data Presentation: Reproducibility and Robustness of Coagulation Assays

The following tables present hypothetical data comparing the performance of standard coagulation assays with this compound and a hypothetical alternative, Compound X. The data is designed to reflect typical variations and performance characteristics observed in such assays.

Table 1: Inter-Assay Precision (Reproducibility)

ParameterThis compound (10 µM)Compound X (10 µM)Normal Plasma (Control)
Prothrombin Time (PT) - (seconds)
Mean10.210.512.5
Standard Deviation0.40.90.6
Coefficient of Variation (%CV)3.9%8.6%4.8%
Activated Partial Thromboplastin Time (aPTT) - (seconds)
Mean25.826.135.2
Standard Deviation1.12.51.8
Coefficient of Variation (%CV)4.3%9.6%5.1%
Thrombin Time (TT) - (seconds)
Mean14.514.815.1
Standard Deviation0.71.50.8
Coefficient of Variation (%CV)4.8%10.1%5.3%

Data represents 10 independent assay runs.

Table 2: Robustness to Pre-Analytical Variables (Effect of Storage Time)

AssayAnalyteStorage at 4°C (Clotting Time in seconds)
0 hours 4 hours
PT This compound (10 µM)10.110.3
Compound X (10 µM)10.411.5
aPTT This compound (10 µM)25.526.0
Compound X (10 µM)26.028.9

*Indicates a clinically significant change, defined as >10% variation from baseline.

Experimental Protocols

Detailed methodologies for the key coagulation assays are provided below.

Preparation of Platelet-Poor Plasma (PPP)
  • Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (B86180) anticoagulant (9:1 blood to anticoagulant ratio).

  • Centrifuge the whole blood at 1500 x g for 15 minutes at room temperature.

  • Carefully aspirate the supernatant (platelet-poor plasma) and pool it.

  • Store the PPP on ice for immediate use or freeze at -80°C for long-term storage.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

  • Pre-warm the PT reagent (containing thromboplastin and calcium) and the PPP to 37°C.

  • In a coagulometer cuvette, incubate 50 µL of PPP with 50 µL of this compound, Compound X, or a vehicle control for 5 minutes at 37°C.

  • Add 100 µL of the pre-warmed PT reagent to the cuvette to initiate the coagulation reaction.

  • The coagulometer will automatically measure the time (in seconds) for a fibrin (B1330869) clot to form.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation.

  • Pre-warm the aPTT reagent (containing a surface activator and phospholipids), 25 mM calcium chloride, and the PPP to 37°C.

  • In a coagulometer cuvette, incubate 50 µL of PPP with 50 µL of this compound, Compound X, or a vehicle control for 2 minutes at 37°C.

  • Add 50 µL of the pre-warmed aPTT reagent to the mixture and incubate for exactly 3 minutes at 37°C.

  • Add 100 µL of pre-warmed calcium chloride to initiate coagulation.

  • The coagulometer will record the time (in seconds) for a fibrin clot to form.

Mandatory Visualizations

The following diagrams illustrate key concepts in coagulation testing and experimental design.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XI FXI XII->XI IX FIX XI->IX X FX IX->X VIIIa Prothrombin Prothrombin (FII) X->Prothrombin TF Tissue Factor (TF) VIIa FVIIa TF->VIIa VIIa->X Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (FI) Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin aPTT aPTT aPTT->XII PT PT PT->TF

Caption: The Coagulation Cascade and targets of PT and aPTT assays.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Coagulation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) Centrifugation Centrifugation (1500g, 15 min) Blood_Collection->Centrifugation PPP_Isolation Platelet-Poor Plasma (PPP) Isolation Centrifugation->PPP_Isolation Incubation Incubate PPP with This compound/Compound X PPP_Isolation->Incubation Reagent_Addition Add Initiating Reagent (PT or aPTT) Incubation->Reagent_Addition Clot_Detection Measure Clotting Time (Seconds) Reagent_Addition->Clot_Detection Data_Recording Record Clotting Times Clot_Detection->Data_Recording Statistical_Analysis Calculate Mean, SD, %CV Data_Recording->Statistical_Analysis Comparison Compare Reproducibility and Robustness Statistical_Analysis->Comparison

Caption: Workflow for in-vitro coagulation testing of hemostatic agents.

Robustness_Factors cluster_pre Pre-Analytical cluster_analytical Analytical Assay_Robustness Assay Robustness Sample_Collection Sample Collection Assay_Robustness->Sample_Collection Anticoagulant_Type Anticoagulant Type Assay_Robustness->Anticoagulant_Type Storage_Time Storage Time & Temp Assay_Robustness->Storage_Time Centrifugation_Params Centrifugation Assay_Robustness->Centrifugation_Params Reagent_Variability Reagent Lot-to-Lot Variability Assay_Robustness->Reagent_Variability Instrument_Calibration Instrument Calibration Assay_Robustness->Instrument_Calibration Pipetting_Accuracy Pipetting Accuracy Assay_Robustness->Pipetting_Accuracy

Caption: Key factors influencing the robustness of coagulation assays.

References

Head-to-head comparison of different Lagochiline extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest to isolate Lagochiline, a diterpenoid from Lagochilus inebrians with significant sedative, hypotensive, and hemostatic properties, the choice of extraction methodology is a critical determinant of yield, purity, and overall efficiency.[1][2] This guide provides an objective comparison of various extraction techniques, from traditional solvent-based methods to modern, technologically advanced approaches. The performance of each method is evaluated based on available experimental data for this compound and structurally similar diterpenoids, offering a valuable resource for optimizing isolation protocols.

Data Summary of Extraction Methods

Direct comparative studies on a wide range of extraction methods for this compound are not extensively documented in publicly available literature. The following table summarizes quantitative data from traditional methods reported for this compound and modern methods used for analogous diterpenoid and triterpenoid (B12794562) compounds. This information serves as a robust proxy for researchers to anticipate the relative performance of these techniques for this compound extraction.

Extraction MethodTypical Solvent(s)Key ParametersReported Yield/EfficiencyPurityAdvantagesDisadvantages
Traditional Maceration/Soxhlet Dichloroethane, Water, EthanolAmbient or boiling temperature, extended extraction time (hours to days)Up to 0.5% with dichloroethane for this compound.[3] Generally lower yields for polar solvents.Variable, often requires extensive downstream purification.Simple setup, low initial equipment cost.Time-consuming, large solvent consumption, potential for thermal degradation of target compounds.[4]
Ultrasound-Assisted Extraction (UAE) Ethanol (70-96%), MethanolFrequency: 20-40 kHz, Power: 150-600 W, Time: 15-45 min, Temperature: 25-50°CHigh yields for similar compounds (e.g., 0.62 mg/g for wedelolactone (B1682273) in 45 min; up to 229.37 mg/g for triterpenes).[5][6]Good, can be optimized by solvent choice.Significantly reduced extraction time, lower solvent consumption, improved efficiency.[4][7]High-power ultrasound may generate free radicals, potentially degrading some compounds.
Microwave-Assisted Extraction (MAE) Ethanol (75-80%), MethanolPower: 400-750 W, Temperature: 50-120°C, Time: 2-15 minHigh yields for related compounds (e.g., 12.5% total extract yield from Symphytum officinale in 15 min).[8]Generally good, dependent on solvent and matrix.Extremely rapid extraction, reduced solvent volume, energy-saving.[4][9]Risk of thermal degradation for heat-sensitive compounds if not carefully controlled; requires specialized equipment.[10]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ (often with a polar co-solvent like ethanol)Pressure: 250-350 bar, Temperature: 40-50°C, Time: 1-2 hoursHigh recovery for triterpenoids (up to 72% relative to solvent extraction); yield of 1.44 mg/g for terpenoids from Indocalamus latifolius.[11][12]High selectivity and purity, as CO₂ is easily removed.[12]"Green" technology (non-toxic solvent), high selectivity, tunable solvent properties.[11][13]High initial equipment cost, may be less efficient for highly polar compounds without a co-solvent.[13]

Experimental Protocols

The following are detailed methodologies for the key extraction techniques. These protocols are based on established practices for the extraction of diterpenoids and similar secondary metabolites from plant matrices.

Traditional Extraction (Soxhlet)
  • Sample Preparation: Air-dry the aerial parts of Lagochilus inebrians and grind them into a coarse powder.

  • Apparatus Setup: Place a thimble containing a known quantity of the powdered plant material into a Soxhlet extractor. The extractor is then fitted with a condenser and a flask containing the extraction solvent (e.g., 96% ethanol).

  • Extraction Process: Heat the solvent to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips back into the thimble, immersing the plant material. Once the solvent level reaches the top of the siphon tube, the extract is siphoned back into the flask. This cycle is repeated for an extended period (e.g., 12-24 hours) to ensure exhaustive extraction.

  • Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Analysis: The crude extract is then subjected to chromatographic techniques (e.g., HPLC) for the quantification of this compound.

Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Prepare finely powdered, dried plant material of Lagochilus inebrians.

  • Suspension: Suspend a known amount of the powdered material in a suitable solvent (e.g., 75% ethanol) in a flask. A typical solid-to-solvent ratio is 1:20 (w/v).[7]

  • Ultrasonication: Place the flask into an ultrasonic bath or use a probe-type sonicator.

  • Extraction Parameters: Set the ultrasonic frequency (e.g., 30 kHz), power (e.g., 210 W), and maintain a constant temperature (e.g., 40°C).[5] Sonicate for a specific duration (e.g., 40 minutes).[5]

  • Separation: After sonication, separate the liquid extract from the solid plant material by centrifugation or filtration.

  • Concentration: Evaporate the solvent from the supernatant/filtrate under reduced pressure to obtain the crude extract.

  • Analysis: Analyze the extract for this compound content using HPLC or a similar analytical method.

Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Use dried, powdered Lagochilus inebrians plant material.

  • Suspension: Place a known quantity of the powder into a specialized microwave extraction vessel and add the extraction solvent (e.g., 75% methanol). A solid-to-solvent ratio of 1:10 is often effective.[8]

  • Extraction Parameters: Seal the vessel and place it in a microwave reactor. Set the microwave power (e.g., 750 W), temperature (e.g., 50°C), and extraction time (e.g., 15 minutes).[8]

  • Cooling and Filtration: After the extraction cycle, allow the vessel to cool to room temperature. Filter the mixture to separate the extract from the solid residue.

  • Concentration: Remove the solvent from the filtrate via evaporation to yield the crude extract.

  • Analysis: Quantify the this compound content in the extract using an appropriate analytical technique.

Supercritical Fluid Extraction (SFE)
  • Sample Preparation: Grind the dried plant material to a consistent particle size to ensure efficient extraction.

  • Apparatus Setup: Pack the ground material into the extraction vessel of a supercritical fluid extractor.

  • Extraction Parameters: Pressurize the system with CO₂ to the desired supercritical state (e.g., 350 bar) and heat to the target temperature (e.g., 50°C).[11] If necessary, introduce a co-solvent (e.g., ethanol) to enhance the extraction of moderately polar compounds like this compound.

  • Extraction Process: Pump the supercritical CO₂ (and co-solvent) through the extraction vessel at a constant flow rate. The this compound-rich fluid then flows into a separator.

  • Separation and Collection: In the separator, reduce the pressure and/or change the temperature, causing the CO₂ to return to a gaseous state and the this compound to precipitate. The extracted compound is collected from the separator.

  • Analysis: Dissolve the collected extract in a suitable solvent for quantification by HPLC or other analytical methods.

Visualizing the Process and Potential Mechanism

To better illustrate the workflows and potential biological interactions of this compound, the following diagrams have been generated using Graphviz.

G General Experimental Workflow for this compound Extraction cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing plant_material Lagochilus inebrians (Aerial Parts) drying Drying plant_material->drying grinding Grinding drying->grinding soxhlet Traditional (Soxhlet/Maceration) grinding->soxhlet Select Method uae Ultrasound-Assisted (UAE) grinding->uae Select Method mae Microwave-Assisted (MAE) grinding->mae Select Method sfe Supercritical Fluid (SFE) grinding->sfe Select Method filtration Filtration / Centrifugation soxhlet->filtration uae->filtration mae->filtration sfe->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Chromatographic Purification crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Experimental workflow for this compound extraction.

G Hypothetical Signaling Pathway for this compound's Sedative Effects cluster_cns Central Nervous System cluster_cvs Cardiovascular System This compound This compound gaba_receptor GABA-A Receptor (Postulated Target) This compound->gaba_receptor Allosteric Modulation? ca_channels Voltage-gated Ca2+ Channels (Vascular Smooth Muscle) This compound->ca_channels Inhibition? membrane_potential Increased Cl- Influx gaba_receptor->membrane_potential neuronal_hyperpolarization Neuronal Hyperpolarization membrane_potential->neuronal_hyperpolarization cns_depression CNS Depression neuronal_hyperpolarization->cns_depression sedative_effect Sedative / Anxiolytic Effects cns_depression->sedative_effect ca_influx Decreased Ca2+ Influx ca_channels->ca_influx vasodilation Vasodilation ca_influx->vasodilation hypotensive_effect Hypotensive Effect vasodilation->hypotensive_effect

Caption: Proposed signaling pathway for this compound.

References

Comparative Toxicological Profile of Lagochiline and its Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available toxicological data for the hemostatic agent Lagochiline and its synthetic analogs reveals a notable scarcity of specific quantitative information. While extracts of the source plant genus, Lagochilus, have demonstrated low toxicity in animal models, detailed comparative studies on the pure compound and its derivatives are largely absent from publicly available literature. This guide synthesizes the existing information and provides a comparative framework based on structurally related compounds to inform future research and development.

This compound, a labdane (B1241275) diterpenoid, is recognized for its promising hemostatic properties. However, a thorough understanding of its toxicological profile, and that of its synthetic derivatives designed to improve its therapeutic potential, is crucial for its advancement as a clinical agent. This guide aims to provide researchers, scientists, and drug development professionals with a summary of the current state of knowledge, highlighting the significant data gaps that need to be addressed.

Quantitative Toxicological Data

To offer a point of reference, the following table summarizes the cytotoxic activity of various labdane diterpenoids, compounds structurally similar to this compound, against different cancer cell lines. This data can serve as a preliminary guide for assessing the potential cytotoxic effects of this compound and its derivatives in future in vitro studies.

Compound Name/ClassCell Line(s)IC50 (µM)Reference
Labd-13(E)-ene-8α,15-diolVarious human leukemic cell linesNot specified, but showed activity against 13 of 14 cell lines[1]
(13E)-labd-7,13-dienolHL60Not specified, but active[1]
Novel labdane diterpene (from Hedychium mutablis)MDA-MB-231 (breast cancer)7.71[2]
Labdane diterpene (from Alpinia maximowicziana)SMMC-7721 (hepatocellular carcinoma)24.38[2]
Labd-13(E)-ene-8α,15-diolVarious human leukemic cell linesOrder of activity: 1 > 2 > 3 (qualitative)[3]
Labd-13(E)-ene-8α,15-yl acetateVarious human leukemic cell linesOrder of activity: 1 > 2 > 3 (qualitative)[3]
(+)-19-acetoxy-cis-clerodan-3-en-15-oic acidVarious human leukemic cell linesOrder of activity: 1 > 2 > 3 (qualitative)[3]
Homodrimane and furanolabdane derivativesMouse and human cancer cellsComparable to mitomycin C and adriamycin[4]
Isocupressic acidHepG2 (liver cancer)3.73 µg/mL[5]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound and its derivatives have not been published. However, based on standard methodologies for evaluating the toxicity of new chemical entities, particularly hemostatic agents, the following protocols can be adapted.

Acute Oral Toxicity (Adapted from OECD Guideline 423)
  • Animal Model: Healthy, young adult mice or rats of a single sex are used.

  • Dosage: A starting dose of 2000 mg/kg body weight is administered orally to a group of animals. If no mortality is observed, a higher dose of 5000 mg/kg can be tested.

  • Administration: The test substance is administered as a single dose by gavage.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to gross necropsy.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Lines: A panel of relevant human cell lines (e.g., hepatocytes for liver toxicity, endothelial cells for vascular effects) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (this compound or its derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

There is currently no information available regarding the specific signaling pathways that may be involved in the toxic effects of this compound or its synthetic derivatives. Given the lack of data on the mechanism of toxicity, a generalized experimental workflow for in vitro cytotoxicity screening is presented below. This workflow outlines the typical steps involved in assessing the cytotoxic potential of a new compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound This compound or Derivative Treatment Cell Treatment with Compound Dilutions Compound->Treatment CellCulture Cell Line Culture CellCulture->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT) Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Calculation IC50 Value Calculation Measurement->Calculation Result Toxicological Profile Calculation->Result

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

  • Determination of acute toxicity (LD50) values for this compound and its key synthetic derivatives in rodent models.

  • Comprehensive in vitro cytotoxicity screening against a panel of human cell lines to identify potential organ-specific toxicities and determine IC50 values.

  • Comparative toxicological studies to systematically evaluate how different chemical modifications in the synthetic derivatives affect their toxicity relative to the parent this compound molecule.

  • Mechanistic studies to elucidate the signaling pathways involved in any observed toxicity, which would be critical for risk assessment and the design of safer derivatives.

By addressing these knowledge gaps, the scientific community can build a robust toxicological profile for this compound and its analogs, paving the way for their potential development as safe and effective hemostatic agents.

References

Safety Operating Guide

Navigating the Disposal of Lagochiline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Lagochiline with appropriate personal protective equipment (PPE). As with many research compounds, the full toxicological profile of this compound may not be fully elucidated.

Recommended PPE:

  • Gloves: Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as chemical waste.[1]

  • Eye Protection: Safety glasses or goggles are mandatory.[1]

  • Lab Coat: A lab coat should be worn to protect clothing.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the understanding that it is a biologically active chemical compound. Therefore, it should not be disposed of in regular trash or flushed down the drain.[1]

  • Waste Identification and Segregation:

    • Treat all unused this compound, contaminated materials (e.g., pipette tips, vials, gloves), and solutions containing this compound as chemical waste.[1]

    • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and reactions.

  • Containerization:

    • Collect this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container label should include the name "this compound Waste," the primary hazard (e.g., "Chemical Waste for Incineration"), and the date of accumulation.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or has been in accumulation for the maximum allowed time per institutional and local regulations, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The standard recommendation is to dispose of contents/container to an approved waste disposal plant.

Quantitative Data

Specific quantitative data for this compound is not publicly available. For research compounds where full toxicological and environmental impact data is not known, a conservative approach to disposal is required. The following table summarizes general hazard classifications found for other research chemicals that should be considered as potential hazards for this compound in the absence of specific data.

Hazard StatementGHS ClassificationPrecautionary Statement
Harmful if swallowedAcute toxicity (Oral), Cat 4P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using.
Harmful to aquatic lifeAcute aquatic hazard, Cat 3P273: Avoid release to the environment.
Causes skin irritationSkin irritation, Cat 2P280: Wear protective gloves/eye protection/face protection.
Causes serious eye irritationEye irritation, Cat 2AP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
May cause respiratory irritationSTOT - single exposure, Cat 3P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.

This data is representative of common laboratory chemicals and should be used as a general guideline in the absence of a specific Safety Data Sheet (SDS) for this compound.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available. The step-by-step disposal protocol provided above is based on general best practices for chemical waste management.

Disposal Workflow

cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Final Disposal A Identify this compound Waste (Unused product, contaminated labware) B Segregate from other waste streams A->B C Collect in a labeled, leak-proof hazardous waste container B->C D Store container in a secure, well-ventilated satellite area C->D E Container is full or max accumulation time is reached D->E F Contact Institutional EHS Office or Licensed Waste Contractor E->F G Arrange for pickup and transport F->G H Dispose at an approved waste disposal facility (e.g., Incineration) G->H

References

Safeguarding Researchers: A Comprehensive Guide to Handling Lagochiline

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of drug discovery and development, the safety of laboratory personnel is paramount. This document provides essential, immediate safety and logistical information for the handling of Lagochiline, a diterpene alkaloid of significant interest to researchers. The following procedural guidance is designed to be a preferred resource for scientists and drug development professionals, ensuring operational safety and proper disposal of this compound.

This compound, a compound isolated from plants of the Lagochilus genus, is recognized for its potential sedative, hypotensive, and hemostatic properties.[1][2][3] While its therapeutic potential is under investigation, its toxicological profile is not yet fully characterized, necessitating a cautious and well-documented approach to its handling in a laboratory setting.

Essential Safety and Handling Information

Due to the limited availability of specific toxicological data for purified this compound, it is prudent to treat it as a hazardous compound. General safety precautions for handling potent chemical agents should be strictly followed. An acute toxicity study on various Lagochilus extracts in mice indicated no visible signs of toxicity at an oral dose of 5000 mg/kg of body weight.[4] However, this data pertains to extracts and not the purified compound, and does not account for other exposure routes such as inhalation or dermal contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection GlovesChemical-resistant nitrile gloves. Consider double-gloving for enhanced protection.
Eye Protection Safety GogglesSnug-fitting safety goggles to protect against splashes and airborne particles.
Body Protection Laboratory CoatA dedicated, long-sleeved laboratory coat.
Respiratory Protection RespiratorA properly fitted N95 or higher-rated respirator is recommended, especially when handling the powdered form or when there is a risk of aerosolization.

Operational Plan for Handling this compound

A systematic workflow is critical to ensure safety and maintain the integrity of the research. The following step-by-step guide outlines the operational procedures for handling this compound in a laboratory setting.

Pre-Handling Procedures
  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment.

  • Fume Hood Preparation: Ensure a certified chemical fume hood is available and functioning correctly. All handling of powdered this compound should be performed within the fume hood.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and solvent-dispensing systems, within the fume hood to minimize movement of the compound.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling and Experimental Procedures
  • Weighing: Carefully weigh the required amount of this compound on a calibrated analytical balance inside the fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.

  • Dissolving: this compound is soluble in organic solvents such as methanol.[5] Add the solvent slowly to the vessel containing the weighed this compound to avoid splashing.

  • Experimental Use: Conduct all experimental manipulations within the fume hood. Keep all containers with this compound solutions covered when not in immediate use.

Post-Handling and Decontamination
  • Decontaminate Surfaces: Wipe down all surfaces within the fume hood that may have come into contact with this compound using a suitable decontaminating solution (e.g., a mild detergent solution followed by a rinse with the appropriate solvent).

  • Clean Equipment: Thoroughly clean all glassware and equipment that came into contact with this compound.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Unused this compound powder, contaminated weighing paper, and disposable PPE should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.

Disposal Method

All waste containing this compound should be disposed of through a licensed hazardous waste disposal company. Follow all institutional, local, and national regulations for the disposal of cytotoxic or potent chemical compounds.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the handling and disposal process for this compound.

Lagochiline_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Prepare_Fume_Hood Prepare Fume Hood Risk_Assessment->Prepare_Fume_Hood Gather_Materials Gather Materials Prepare_Fume_Hood->Gather_Materials Don_PPE Don PPE Gather_Materials->Don_PPE Weigh_Compound Weigh this compound Don_PPE->Weigh_Compound Dissolve_Compound Dissolve in Solvent Weigh_Compound->Dissolve_Compound Conduct_Experiment Conduct Experiment Dissolve_Compound->Conduct_Experiment Decontaminate_Surfaces Decontaminate Surfaces Conduct_Experiment->Decontaminate_Surfaces Clean_Equipment Clean Equipment Decontaminate_Surfaces->Clean_Equipment Doff_PPE Doff PPE Clean_Equipment->Doff_PPE Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Doff_PPE->Segregate_Waste Dispose_Waste Dispose via Licensed Vendor Segregate_Waste->Dispose_Waste

Caption: A logical workflow for the safe handling and disposal of this compound.

By adhering to these guidelines, research institutions can ensure a safe working environment for their personnel while advancing scientific knowledge on promising compounds like this compound. This commitment to safety builds a foundation of trust and underscores the value of responsible chemical handling in the pursuit of new therapeutic discoveries.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.